Technical Documentation Center

4-Methylbenzo[b]thiophene-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylbenzo[b]thiophene-2-carboxylic acid
  • CAS: 1735-13-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

Foreword 4-Methylbenzo[b]thiophene-2-carboxylic acid is a crucial heterocyclic compound, serving as a foundational scaffold in the development of a wide array of pharmacologically active agents and advanced materials. It...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

4-Methylbenzo[b]thiophene-2-carboxylic acid is a crucial heterocyclic compound, serving as a foundational scaffold in the development of a wide array of pharmacologically active agents and advanced materials. Its structural motif is prevalent in molecules exhibiting antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth exploration of two prominent and reliable synthetic pathways for the preparation of this key intermediate, designed for researchers, medicinal chemists, and professionals in drug development. The methodologies detailed herein are presented with a focus on mechanistic clarity, experimental robustness, and practical applicability in a laboratory setting.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene ring system is a bicyclic heterocycle consisting of a benzene ring fused to a thiophene ring. This privileged structure is of significant interest in medicinal chemistry due to its ability to mimic and interact with biological targets. The introduction of a methyl group at the 4-position and a carboxylic acid at the 2-position provides a versatile platform for further functionalization and molecular elaboration, making 4-methylbenzo[b]thiophene-2-carboxylic acid a highly valuable building block in the synthesis of complex organic molecules.

Pathway 1: Cyclization of a Substituted Benzaldehyde followed by Ester Hydrolysis

This synthetic route is a robust and widely applicable method for the construction of the benzo[b]thiophene-2-carboxylate core, commencing with an appropriately substituted o-halobenzaldehyde. The key steps involve a nucleophilic substitution followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester to afford the target carboxylic acid.

Theoretical Framework and Causality

The core of this pathway lies in the formation of the thiophene ring through the reaction of a substituted benzaldehyde with an active methylene compound containing a thiol group, in this case, ethyl thioglycolate. The choice of a halogenated benzaldehyde, specifically 2-chloro-3-methylbenzaldehyde, is strategic. The chloro group serves as a leaving group, facilitating the initial nucleophilic attack by the thiolate, while the ortho-aldehyde functionality is essential for the subsequent intramolecular condensation reaction that leads to the cyclized product. The methyl group at the 3-position of the benzaldehyde dictates the 4-position of the methyl group in the final benzothiophene product.

The reaction is typically base-catalyzed, with a common choice being a non-nucleophilic base like potassium carbonate (K₂CO₃). The base serves two primary purposes: first, to deprotonate the thiol of ethyl thioglycolate, generating the more nucleophilic thiolate anion, and second, to facilitate the intramolecular aldol-type condensation that leads to the cyclization.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 4-Methylbenzo[b]thiophene-2-carboxylate

  • Precursor Synthesis: The synthesis begins with the preparation of 2-chloro-3-methylbenzaldehyde. This can be achieved through the reduction of 2-chloro-3-methylbenzoic acid with a reducing agent such as diborane in tetrahydrofuran, followed by oxidation of the resulting benzyl alcohol with an oxidizing agent like activated manganese dioxide.[1]

  • Reaction Setup: To a solution of 2-chloro-3-methylbenzaldehyde (1 equivalent) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF), add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 60°C, for approximately 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent like diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as methanol to yield pure ethyl 4-methylbenzo[b]thiophene-2-carboxylate.

Step 2: Hydrolysis to 4-Methylbenzo[b]thiophene-2-carboxylic Acid

  • Reaction Setup: The synthesized ethyl 4-methylbenzo[b]thiophene-2-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and a 3N aqueous solution of a strong base, such as sodium hydroxide (NaOH) (2 equivalents).

  • Reaction Conditions: The solution is stirred at room temperature overnight. The hydrolysis of the ester to the carboxylate salt is typically complete within this timeframe.

  • Work-up and Purification: The reaction mixture is concentrated under vacuum to remove the ethanol. The remaining aqueous solution is diluted with water and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a 1N solution of hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford 4-methylbenzo[b]thiophene-2-carboxylic acid.

Data Presentation
StepStarting MaterialProductReagentsConditionsTypical Yield
12-Chloro-3-methylbenzaldehydeEthyl 4-methylbenzo[b]thiophene-2-carboxylateEthyl thioglycolate, K₂CO₃, DMF60°C, 2h50-60%
2Ethyl 4-methylbenzo[b]thiophene-2-carboxylate4-Methylbenzo[b]thiophene-2-carboxylic acidNaOH, EtOH, H₂ORoom Temp, overnight~85-95%
Visualization of the Pathway

Pathway1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis 2-Chloro-3-methylbenzaldehyde 2-Chloro-3-methyl- benzaldehyde Intermediate_Thioether Intermediate Thioether 2-Chloro-3-methylbenzaldehyde->Intermediate_Thioether Ethyl thioglycolate, K₂CO₃, DMF Ethyl_Ester Ethyl 4-methylbenzo[b]- thiophene-2-carboxylate Intermediate_Thioether->Ethyl_Ester Intramolecular Cyclization Final_Product 4-Methylbenzo[b]- thiophene-2-carboxylic acid Ethyl_Ester->Final_Product NaOH, EtOH/H₂O then HCl

Caption: Reaction scheme for Pathway 1.

Pathway 2: Synthesis via Hydrolysis of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate

This pathway focuses on the preparation of the target carboxylic acid from its corresponding methyl ester. While the final step is a simple hydrolysis, the core of this synthetic strategy lies in the efficient construction of the methyl 4-methylbenzo[b]thiophene-2-carboxylate intermediate. A common approach involves a cyclization reaction analogous to the first pathway, but starting with different precursors.

Theoretical Framework and Causality

The synthesis of the key intermediate, methyl 4-methylbenzo[b]thiophene-2-carboxylate, can be achieved through various cyclization strategies. One effective method involves the reaction of a substituted benzonitrile with methyl thioglycolate. For instance, a similar reaction using 2,4-difluorobenzonitrile and methyl thioglycolate in the presence of potassium hydroxide in DMF has been reported to yield a substituted methyl 3-aminobenzothiophene-2-carboxylate.[3] By analogy, a suitably substituted benzonitrile could serve as a precursor to the desired 4-methyl derivative.

The final step is a straightforward saponification of the methyl ester. The use of a strong base like lithium hydroxide or sodium hydroxide in a mixed solvent system of methanol and water facilitates the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate (Hypothetical Route)

Step 2: Hydrolysis of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate

  • Reaction Setup: A mixture of methyl 4-methylbenzo[b]thiophene-2-carboxylate (1 equivalent), lithium hydroxide monohydrate (approximately 2.5 equivalents), water, and methanol is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is stirred and heated to 80°C for 2 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is concentrated under reduced pressure. Water is added to the residue, and it is washed with a nonpolar organic solvent like tert-butyl methyl ether to remove any impurities. The aqueous layer is then carefully acidified with concentrated hydrochloric acid. The precipitated product is extracted with tert-butyl methyl ether. The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate. Finally, the solvent is removed under reduced pressure to yield 4-methylbenzo[b]thiophene-2-carboxylic acid.[1]

Data Presentation
StepStarting MaterialProductReagentsConditionsTypical Yield
2Methyl 4-methylbenzo[b]thiophene-2-carboxylate4-Methylbenzo[b]thiophene-2-carboxylic acidLiOH·H₂O, MeOH, H₂O80°C, 2hHigh
Visualization of the Pathway

Pathway2 Precursors Substituted Benzene Precursor Methyl_Ester Methyl 4-methylbenzo[b]- thiophene-2-carboxylate Precursors->Methyl_Ester Cyclization Reaction Final_Product 4-Methylbenzo[b]- thiophene-2-carboxylic acid Methyl_Ester->Final_Product LiOH·H₂O, MeOH/H₂O then HCl

Caption: General scheme for Pathway 2.

Conclusion

The synthesis of 4-methylbenzo[b]thiophene-2-carboxylic acid can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will often depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. The two pathways detailed in this guide represent robust and well-established methodologies for the construction of this important heterocyclic building block. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers and drug development professionals can confidently synthesize this versatile compound for their scientific endeavors.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-3-methylbenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research, 6(5), 1586-1595.
  • Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 834.
  • Yoshikai, N., & Wu, J. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(10), 2779-2790.
  • Gabriele, B., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.
  • PubChem. (n.d.). Methyl 4-methylbenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-3-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Retrieved from [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiocontrolled Intramolecular Cyclizations of Carboxylic Acids to Carbon−Carbon Triple Bonds Promoted by Acid or Base Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Thioglycolate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzo[b]thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of 4-Methylbenzo[...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 4-Methylbenzo[b]thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in research and development, particularly in the rational design of novel therapeutic agents and functional materials. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific reasoning that underpins the characterization of this compound.

Core Molecular Attributes and Structural Identity

4-Methylbenzo[b]thiophene-2-carboxylic acid, with the CAS Number 1735-13-3, is a solid, crystalline compound at room temperature.[1] Its molecular structure consists of a benzo[b]thiophene core, which is a bicyclic system where a benzene ring is fused to a thiophene ring. A methyl group is substituted at the 4-position of the benzene ring, and a carboxylic acid functional group is attached at the 2-position of the thiophene ring.

Caption: Chemical Structure of 4-Methylbenzo[b]thiophene-2-carboxylic acid

This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activity and material characteristics. The presence of the carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing its solubility and potential for formulation into drug products. The benzo[b]thiophene scaffold contributes to the molecule's rigidity and lipophilicity.

Table 1: Fundamental Physicochemical Properties
PropertyValueSource
IUPAC Name 4-methyl-1-benzothiophene-2-carboxylic acid[1]
CAS Number 1735-13-3[1][2][3][4]
Molecular Formula C₁₀H₈O₂S[2][3]
Molecular Weight 192.23 g/mol [2][3]
Physical Form Solid[1]
Melting Point 197-198 °C[1]
Boiling Point 386.1 ± 22.0 °C at 760 mmHg[1]
Storage Temperature 4°C[1]

Solubility Profile: A Key Determinant for Application

The solubility of a compound is a critical parameter that dictates its utility in various applications, from its behavior in biological systems to its processability in materials science. For drug development, solubility directly impacts bioavailability and formulation strategies.

Experimental Protocol for Determining Solubility

The following is a standardized, step-by-step protocol for determining the equilibrium solubility of 4-Methylbenzo[b]thiophene-2-carboxylic acid in various solvents. This method is designed to be self-validating by ensuring equilibrium is reached.

Solubility_Determination_Workflow start Start: Prepare Saturated Solution step1 Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours. step1->step2 step3 Allow solid to settle, then centrifuge to separate undissolved solid. step2->step3 step4 Carefully extract a known volume of the supernatant. step3->step4 step5 Dilute the supernatant with a suitable solvent for analysis. step4->step5 step6 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). step5->step6 end End: Calculate Solubility (mg/mL) step6->end

Caption: Experimental Workflow for Solubility Determination

Causality Behind Experimental Choices:

  • Excess Solid: The use of an excess of the solid compound ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Equilibration Time and Agitation: Continuous agitation for an extended period (24-48 hours) is crucial to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

  • Centrifugation: This step provides a clear separation of the saturated solution from any remaining solid particles, preventing overestimation of the solubility.

  • Validated Analytical Method: The use of a technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides the necessary sensitivity and specificity to accurately quantify the concentration of the dissolved compound.

Acidity (pKa): The Ionization Constant

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This property is fundamental to understanding a molecule's behavior in different pH environments, such as those found in the human body, and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a robust method for determining the pKa of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

pKa_Determination_Workflow start Start: Prepare Analyte Solution step1 Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture. start->step1 step2 Calibrate a pH meter with standard buffer solutions. step1->step2 step3 Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. step2->step3 step4 Record the pH of the solution after each incremental addition of the titrant. step3->step4 step5 Plot the pH versus the volume of titrant added to generate a titration curve. step4->step5 step6 Determine the volume of titrant at the half-equivalence point. step5->step6 end End: pKa = pH at the half-equivalence point step6->end

Caption: Experimental Workflow for pKa Determination

Rationale for Methodological Choices:

  • Co-solvent System: Due to the likely limited aqueous solubility of the compound, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary to achieve a sufficient concentration for accurate titration.

  • Standardized Base: The use of a strong base of precisely known concentration is essential for the accurate determination of the equivalence point.

  • Half-Equivalence Point: At the half-equivalence point of the titration of a weak acid with a strong base, the concentrations of the acidic and conjugate base forms of the analyte are equal. According to the Henderson-Hasselbalch equation, at this point, the pH of the solution is equal to the pKa of the acid.

Spectroscopic Profile: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule. Each technique probes different aspects of the molecular structure, and together they create a comprehensive "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo[b]thiophene ring, the methyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. The methyl protons would likely appear as a singlet, and the carboxylic acid proton would typically be a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzo[b]thiophene core, the methyl carbon, and the carbonyl carbon of the carboxylic acid group. The chemical shift of the carbonyl carbon is particularly diagnostic and would appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Methylbenzo[b]thiophene-2-carboxylic acid, the key characteristic IR absorptions would be:

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹ for an aromatic carboxylic acid.

  • C-H Stretches: Absorptions for aromatic and methyl C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C Stretches: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (192.23 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The fragmentation of the benzo[b]thiophene ring system would also contribute to the overall pattern. Predicted mass-to-charge ratios for various adducts can be found in public databases.[5]

Applications in Drug Discovery and Development

The benzo[b]thiophene scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of benzo[b]thiophene have demonstrated a wide range of biological activities. The carboxylic acid functionality at the 2-position provides a convenient handle for further chemical modification to explore structure-activity relationships and develop new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 4-Methylbenzo[b]thiophene-2-carboxylic acid. A thorough understanding of its structural attributes, solubility, acidity, and spectroscopic characteristics is essential for researchers and scientists working with this compound. The provided experimental protocols offer a robust framework for the in-house determination of these critical parameters, ensuring data integrity and facilitating the advancement of research and development efforts in medicinal chemistry and materials science.

References

  • PubChemLite. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). [Link]

  • PubChemLite. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). [Link]

  • Chem-Impex International Inc. Benzo[b]thiophene-2-carboxylic acid. [Link]

  • PubChemLite. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Methylbenzo[b]thiophene-2-carboxylic acid (CAS: 1735-13-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzo[b]thiophene Scaffold The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous molecules allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. Derivatives of this scaffold have demonstrated antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, among others.[1][2] 4-Methylbenzo[b]thiophene-2-carboxylic acid, with its defined substitution pattern, serves as a crucial starting material and a key intermediate in the synthesis of complex molecules for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for researchers in the field.

Physicochemical and Safety Data

A solid understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-Methylbenzo[b]thiophene-2-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 1735-13-3[3][4]
Molecular Formula C₁₀H₈O₂S[5]
Molecular Weight 192.24 g/mol [4]
Melting Point 197-198 °C[3]
Boiling Point 386.1 ± 22.0 °C at 760 mmHg[3]
Physical Form Solid[3]
Purity Typically ≥98%[5]
Storage Temperature 4°C[3]
InChI Key OCANRQFAJMJHTR-UHFFFAOYSA-N[3]

Safety Information:

4-Methylbenzo[b]thiophene-2-carboxylic acid is classified as harmful and requires careful handling in a laboratory setting. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid

The synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid is typically achieved through the hydrolysis of its corresponding methyl ester, Methyl 4-methylbenzo[b]thiophene-2-carboxylate.

Workflow for the Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid

start Methyl 4-methylbenzo[b]thiophene-2-carboxylate hydrolysis Hydrolysis (LiOH·H₂O, MeOH/H₂O, 80°C, 2h) start->hydrolysis workup Aqueous Workup (Acidification with HCl) hydrolysis->workup extraction Extraction (tert-butyl methyl ether) workup->extraction purification Purification (Washing and Drying) extraction->purification final_product 4-Methylbenzo[b]thiophene-2-carboxylic acid purification->final_product

Caption: Synthetic workflow for 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 4-methylbenzo[b]thiophene-2-carboxylate

This protocol is adapted from a known synthetic procedure.[6]

Materials:

  • Methyl 4-methylbenzo[b]thiophene-2-carboxylate (203 mg)

  • Lithium hydroxide monohydrate (50 mg)

  • Methanol (6 mL)

  • Water (2 mL)

  • tert-Butyl methyl ether

  • Concentrated hydrochloric acid

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of Methyl 4-methylbenzo[b]thiophene-2-carboxylate (203 mg), lithium hydroxide monohydrate (50 mg), methanol (6 mL), and water (2 mL) is stirred and heated at 80 °C for 2 hours.[6]

  • After the reaction is complete, the mixture is concentrated under reduced pressure to remove the methanol.[6]

  • An appropriate amount of water is added to the residue, and the aqueous solution is washed three times with tert-butyl methyl ether to remove any unreacted starting material.[6]

  • The aqueous layer is then carefully acidified by the slow addition of concentrated hydrochloric acid.[6]

  • The resulting precipitate is extracted three times with tert-butyl methyl ether.[6]

  • The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[6]

  • The solvent is removed under reduced pressure to yield 4-Methylbenzo[b]thiophene-2-carboxylic acid.[6]

Causality of Experimental Choices:

  • Lithium Hydroxide: A strong base is required to hydrolyze the ester. Lithium hydroxide is a suitable choice, providing hydroxide ions to attack the electrophilic carbonyl carbon of the ester.

  • Methanol/Water Solvent System: This mixed solvent system is used to dissolve both the organic starting material and the inorganic base, facilitating the reaction.

  • Heating: The reaction is heated to 80 °C to increase the rate of the hydrolysis reaction.

  • Aqueous Workup and Acidification: The initial workup with water and washing with a nonpolar solvent removes impurities. Acidification with a strong acid like HCl is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

  • Extraction: A water-immiscible organic solvent, in this case, tert-butyl methyl ether, is used to extract the protonated carboxylic acid from the aqueous solution.

  • Drying: Anhydrous magnesium sulfate is a drying agent used to remove any residual water from the organic phase before the final concentration.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H-NMR (CDCl₃) δ: 8.25 (s, 1H), 7.73-7.71 (m, 1H), 7.40-7.38 (m, 1H), 7.22-7.20 (m, 1H), 2.66 (s, 3H).[6]

Interpretation:

  • The singlet at 8.25 ppm corresponds to the proton on the thiophene ring (C3-H).

  • The multiplets between 7.73 and 7.20 ppm are attributed to the protons on the benzene ring.

  • The singlet at 2.66 ppm corresponds to the three protons of the methyl group at the 4-position.

¹³C-NMR Spectroscopy
Infrared (IR) Spectroscopy

Experimental FT-IR data for the title compound is not available in the provided search results. However, the IR spectrum of a carboxylic acid is characterized by two very strong and distinct absorptions:

  • A very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹.

  • A sharp C=O stretching band for the carboxylic acid, which for aromatic carboxylic acids, generally appears around 1710-1680 cm⁻¹.

For the closely related benzo[b]thiophene-2-carboxylic acid, the IR spectrum shows these characteristic peaks.[8]

Mass Spectrometry

Experimentally determined mass spectrometry data is not available in the provided search results. However, predicted mass spectrometry data suggests the following major ions:

  • [M+H]⁺: 193.03178 m/z

  • [M+Na]⁺: 215.01372 m/z

  • [M-H]⁻: 191.01722 m/z[9]

The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water and the carboxyl group.

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene scaffold is of significant interest to medicinal chemists. While specific biological activity for 4-Methylbenzo[b]thiophene-2-carboxylic acid is not extensively documented, its derivatives have shown promise in various therapeutic areas, highlighting the importance of this core structure.

As a Scaffold for Neurokinin-2 (NK₂) Receptor Antagonists

A notable application of a derivative of this molecule is in the development of potent and orally available antagonists for the human neurokinin-2 (NK₂) receptor.[2] A complex amide derivative of 6-methylbenzo[b]thiophene-2-carboxylic acid was identified as a highly potent and long-acting antagonist in in vivo models.[2] This demonstrates the utility of the benzo[b]thiophene-2-carboxylic acid core in generating molecules with high affinity for specific biological targets.

Antimicrobial Potential of Derivatives

Benzo[b]thiophene derivatives have been investigated for their antimicrobial properties. For instance, acylhydrazone derivatives of benzo[b]thiophene have been synthesized and screened for their activity against multidrug-resistant Staphylococcus aureus (MRSA).[1] This suggests that the benzo[b]thiophene-2-carboxylic acid moiety can serve as a foundational element for the design of new antibacterial agents.

Logical Relationship in Drug Discovery

core 4-Methylbenzo[b]thiophene-2-carboxylic acid (Core Scaffold) derivatization Chemical Derivatization (Amide Coupling, etc.) core->derivatization nk2 NK₂ Receptor Antagonists derivatization->nk2 antimicrobial Antimicrobial Agents derivatization->antimicrobial other Other Potential Therapeutics derivatization->other

Caption: Role as a core scaffold in developing therapeutics.

Conclusion

4-Methylbenzo[b]thiophene-2-carboxylic acid is a valuable building block in the field of medicinal chemistry. Its synthesis is well-established, and its physicochemical properties are well-characterized. While the biological activity of the core molecule itself is not extensively explored, the potent and diverse activities of its derivatives underscore its importance as a key intermediate for the development of novel therapeutics. This guide provides a foundational technical overview to aid researchers and scientists in their efforts to utilize this versatile compound in drug discovery and other scientific endeavors.

References

  • 4 - Supporting Information. [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. [Link]

  • PubChemLite. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • ACS Publications. Structure−Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor | Journal of Medicinal Chemistry. [Link]

  • Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • NIST WebBook. Methyl benzo[b]thiophene-2-carboxylate. [Link]

  • PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Google Patents.
  • PMC - NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • PubMed. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. [Link]

  • ResearchGate. 13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • PubChem - NIH. 2-Thiophenecarboxylic acid. [Link]

Sources

Exploratory

The Pharmacological Potential of 4-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2][3] This technical guide delves into the speci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2][3] This technical guide delves into the specific biological potential of 4-Methylbenzo[b]thiophene-2-carboxylic acid and its derivatives. By integrating data from preclinical studies, we will explore the anticancer, anti-inflammatory, and antimicrobial properties of this chemical class. This document will further elucidate the structure-activity relationships (SAR) that govern their therapeutic effects and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The fusion of a benzene ring with a thiophene ring gives rise to the bicyclic heterocyclic system known as benzo[b]thiophene.[2] This privileged structure is present in a number of clinically significant drugs, including the antidepressant duloxetine, the antipsychotic olanzapine, and the selective estrogen receptor modulator raloxifene.[2] The sulfur atom in the thiophene ring, along with the fused aromatic system, provides a unique electronic and steric environment that facilitates interactions with a variety of biological targets.[3][4] The addition of a methyl group at the 4-position and a carboxylic acid at the 2-position of the benzo[b]thiophene core creates a specific pharmacophore with distinct physicochemical properties that can be further modified to optimize biological activity. This guide will focus on the derivatives of this particular scaffold and their therapeutic promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the benzo[b]thiophene nucleus have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][6] The mechanisms underlying these effects are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that benzothiophene derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, the novel benzothiophene derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to activate the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[4] This activation leads to a cascade of events culminating in the systematic dismantling of the cancer cell. Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[7] For example, a 5-hydroxybenzothiophene hydrazide derivative, compound 16b, was shown to induce G2/M cell cycle arrest in U87MG glioblastoma cells.[7]

Inhibition of Key Kinases

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Benzothiophene derivatives have emerged as potent kinase inhibitors. Compound 16b, mentioned earlier, displayed multi-target kinase inhibition, with IC50 values in the nanomolar range against several kinases including Clk4, DRAK1, and haspin.[7] This multi-targeted approach can be particularly effective in overcoming the resistance mechanisms that often develop with single-target therapies.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of various benzothiophene derivatives has been quantified using the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values. The following table summarizes the activity of selected compounds against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Benzothiophene AcrylonitrilesAnalog 5Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[5]
Benzothiophene AcrylonitrilesAnalog 6Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[5]
Benzothiophene AcrylonitrilesAnalog 13Panel of 60 human cancer cell lines0.01 - 0.1 (GI50)[5]
5-hydroxybenzothiophene hydrazide16bU87MG (Glioblastoma)7.2 (IC50)[7]
3-iodo-2-phenylbenzo[b]thiopheneIPBTHepG2 (Liver)67.04 (EC50)[4]
3-iodo-2-phenylbenzo[b]thiopheneIPBTCaco-2 (Colon)63.74 (EC50)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzothiophene Derivatives A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Incubate to Allow Formazan Formation C->D 4h Incubation E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[8][9] Benzothiophene derivatives have demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory response.[4][8][10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzothiophene derivatives are often attributed to their ability to suppress the production of pro-inflammatory molecules. For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) significantly reduced nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells.[4] This was accompanied by a marked reduction in the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[4][11]

Activation of the NRF2 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response and also plays a role in modulating inflammation. Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as NRF2 activators.[10] Activation of NRF2 leads to the expression of antioxidant and anti-inflammatory genes, thereby mitigating the inflammatory response.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected benzothiophene derivatives.

CompoundAssayModelActivityReference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Nitric Oxide ProductionLPS-induced RAW264.7 cellsSignificant reduction[4]
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (3a, 3b, 2a)Nitric Oxide InhibitionLPS-stimulated RAW264.7 cells87.07%, 80.39%, 78.04% inhibition[10]
Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture RAW264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Griess_Assay_Workflow A Culture and Treat Macrophages B Collect Culture Supernatant A->B C Mix Supernatant with Griess Reagent B->C D Incubate at Room Temperature C->D E Measure Absorbance at 540 nm D->E F Determine Nitrite Concentration E->F

Caption: Workflow of the Griess assay for nitric oxide quantification.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibiotics.[12] Benzothiophene derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria, including multidrug-resistant strains.[12][13][14]

Mechanism of Action: Targeting Bacterial Enzymes

The antimicrobial activity of some benzothiophene derivatives has been linked to the inhibition of essential bacterial enzymes. For example, fluorinated benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase, a key enzyme in glycolysis.[14] Inhibition of this enzyme disrupts bacterial energy metabolism, leading to cell death.

Activity Against Multidrug-Resistant Staphylococcus aureus (MRSA)

Benzo[b]thiophene acylhydrazones have been synthesized and screened for their activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[12] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against these resistant strains.[12][15]

Quantitative Analysis of Antimicrobial Activity

The following table presents the antimicrobial activity of selected benzothiophene derivatives.

Compound ClassCompoundTarget OrganismMIC (µg/mL)Reference
Fluorinated benzothiophene-indole hybrid3cMRSA & MSSA2.25[14]
Fluorinated benzothiophene-indole hybrid3fMRSA & MSSA2.75[14]
Benzo[b]thiophene acylhydrazone(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMRSA & Daptomycin-resistant S. aureus4[12][15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D 18-24h E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination using broth microdilution.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the benzothiophene core and the carboxylic acid moiety. For instance, in a series of neurokinin-2 receptor antagonists, modifications to the amide portion of a 6-methyl-benzo[b]thiophene-2-carboxylic acid derivative led to significant improvements in in vivo potency.[16][17] Similarly, for D-amino acid oxidase inhibitors based on the thiophene-2-carboxylic acid scaffold, substitutions at the 4- and 5-positions were well-tolerated and in some cases led to the most potent inhibitors, while any substitution at the 3-position was detrimental to activity.[18]

Future research should focus on a more systematic exploration of the chemical space around the 4-Methylbenzo[b]thiophene-2-carboxylic acid scaffold. The synthesis and screening of diverse libraries of analogs will be crucial for identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The integration of computational modeling and in silico screening can aid in the rational design of new derivatives with improved therapeutic potential.

Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

The synthesis of the core scaffold can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted precursors. For example, a copper-catalyzed method for synthesizing benzo[b]thiophene derivatives utilizes thiocarboxylic acids as sulfur sources in a reaction with (2-iodobenzyl)triphenylphosphonium bromide.[19] Another route to the parent acid, 4-Methylbenzo[b]thiophene-2-carboxylic acid, can be achieved from the hydrolysis of its corresponding methyl ester, Methyl 4-Methylbenzo[b]thiophene-2-carboxylate.[20]

General Synthetic Protocol

A generalized synthetic scheme for the creation of diverse derivatives is presented below. This often involves the initial synthesis of the core 4-Methylbenzo[b]thiophene-2-carboxylic acid, followed by functionalization of the carboxylic acid group, for example, through amide bond formation.

Synthesis_Workflow A Starting Materials (e.g., substituted thiophenols and α-haloketones) B Cyclization to form Benzothiophene Ring A->B C Introduction/Modification of 4-Methyl and 2-Carboxylic Acid Groups B->C D Activation of Carboxylic Acid C->D E Coupling with Amines/Alcohols to form Amides/Esters D->E F Purification and Characterization E->F

Caption: General synthetic workflow for 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives.

Conclusion

4-Methylbenzo[b]thiophene-2-carboxylic acid and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. A deeper understanding of their structure-activity relationships, guided by systematic medicinal chemistry efforts and robust biological evaluation, will be instrumental in harnessing the full therapeutic potential of this versatile scaffold. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.
  • A Comparative Analysis of the Cytotoxic Effects of Functionalized Benzothiophene Deriv
  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH.
  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. NIH.
  • 4-METHYLBENZO(B)THIOPHENE-2-CARBOXYLICACID synthesis. chemicalbook.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Benzothiophene: Assorted Bioactive Effects.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. PubMed.
  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
  • Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor.
  • 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). PubChemLite.
  • 1735-13-3 | 4-Methylbenzo[b]thiophene-2-carboxylic acid. ChemScene.
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. UCL Discovery - University College London.
  • Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Organic Chemistry Portal.
  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Deriv
  • Benzo(b)thiophene-2-carboxylic acid. C9H6O2S. CID 95864. PubChem.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Methylbenzo[b]thiophene-2-carboxylic acid

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylbenzo[b]thiophene-2-carboxylic acid (CAS No: 1735-13-3). Benzo[b]thiophene derivatives are significant scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylbenzo[b]thiophene-2-carboxylic acid (CAS No: 1735-13-3). Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and drug development, making unambiguous structural confirmation paramount.[1] While comprehensive, experimentally-derived public data for this specific molecule is sparse, this document serves as a robust predictive framework for researchers. By applying fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed interpretation of the anticipated spectral features. This guide is intended to serve as a benchmark for scientists engaged in the synthesis and characterization of this compound, enabling them to validate their experimental findings.

Molecular Structure and Overview

4-Methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₈O₂S and a molecular weight of 192.24 g/mol . Its structure consists of a bicyclic benzo[b]thiophene core, functionalized with a carboxylic acid group at the 2-position of the thiophene ring and a methyl group at the 4-position of the benzene ring. This substitution pattern dictates a unique spectroscopic fingerprint, which is essential for its identification and quality control in research and development settings.

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular Structure of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The molecule lacks symmetry, and thus all distinct protons should be magnetically non-equivalent, giving rise to five unique signals. The spectrum is anticipated to be recorded in a solvent like DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.

Causality Behind Predictions:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a very broad singlet far downfield.

  • Thiophene Proton (H3): This proton is on an electron-rich heterocyclic ring but is deshielded by the adjacent electron-withdrawing carboxylic acid group. It is expected to appear as a sharp singlet as it has no adjacent protons for coupling.

  • Aromatic Protons (H5, H6, H7): These protons on the benzene ring will exhibit characteristic splitting patterns. H7, being adjacent to only H6, will be a doublet. H5, adjacent only to H6, will also be a doublet. H6, being coupled to both H5 and H7, will appear as a triplet or a doublet of doublets. The methyl group at C4 will cause a slight upfield shift for the nearby H5 proton.

  • Methyl Protons (-CH₃): These protons are attached to an aromatic ring and will appear as a singlet in the typical benzylic methyl region.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH > 12.0 broad s -
H3 ~ 8.1 - 8.3 s -
H7 ~ 7.8 - 8.0 d ~ 8.0
H6 ~ 7.3 - 7.5 t or dd ~ 7.5 - 8.0
H5 ~ 7.2 - 7.4 d ~ 7.5

| 4-CH₃ | ~ 2.5 - 2.7 | s | - |

Predicted ¹³C NMR Spectrum

The molecule has ten carbon atoms, all of which are in unique chemical environments. Therefore, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Causality Behind Predictions:

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded due to its bonding to two oxygen atoms, placing it furthest downfield.

  • Aromatic/Thiophene Carbons: These sp²-hybridized carbons appear in the characteristic range of 110-150 ppm. The carbons directly attached to the sulfur atom (C7a) and the electron-withdrawing groups (C2, C4) will be shifted further downfield. Quaternary carbons (C2, C3a, C4, C7a) will typically have lower intensity peaks compared to protonated carbons.

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon is the most shielded and will appear furthest upfield.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH ~ 165 - 170
C7a, C2 ~ 140 - 145
C3a, C4 ~ 135 - 140
C3 ~ 130 - 135
C5, C6, C7 ~ 120 - 130

| 4-CH₃ | ~ 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 4-Methylbenzo[b]thiophene-2-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid group and the aromatic system.

Causality Behind Predictions: The key diagnostic peaks arise from the vibrations of specific bonds.

  • O-H Stretch: The hydrogen bonding between carboxylic acid molecules causes the O-H stretching vibration to be exceptionally broad and strong, spanning a large portion of the spectrum.[2]

  • C=O Stretch: The carbonyl stretch of a carboxylic acid that forms a hydrogen-bonded dimer (as is typical in the solid state) is very strong and appears at a lower wavenumber (~1710 cm⁻¹) than a free carbonyl (~1760 cm⁻¹).[2]

  • Aromatic C=C and C-H Stretches: The conjugated ring system gives rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and sharp C-H stretching absorptions just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: The methyl group C-H bonds will absorb just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
O-H stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
C-H stretch Aromatic/Thiophene 3050 - 3150 Medium, Sharp
C-H stretch Methyl (aliphatic) 2850 - 2980 Medium
C=O stretch Carboxylic Acid (dimer) 1680 - 1710 Strong, Sharp
C=C stretch Aromatic/Thiophene 1450 - 1600 Medium-Strong (multiple bands)
C-O stretch Carboxylic Acid 1210 - 1320 Strong

| O-H bend | Carboxylic Acid | 920 - 950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For 4-Methylbenzo[b]thiophene-2-carboxylic acid (monoisotopic mass: 192.0245 Da), the electron ionization (EI) mass spectrum would be expected to show a clear molecular ion peak and characteristic fragment ions.[3]

Causality Behind Fragmentation: Upon electron impact, the molecule is ionized to form a radical cation (M⁺•). This high-energy species then undergoes fragmentation through the cleavage of its weakest bonds or through energetically favorable rearrangements.

  • Molecular Ion (M⁺•): The fused aromatic system provides stability, so the molecular ion peak at m/z 192 is expected to be prominent.

  • Loss of Hydroxyl Radical (M-17): A common fragmentation pathway for carboxylic acids is the alpha-cleavage to lose an •OH radical, which would yield a stable acylium ion.[4]

  • Loss of Carboxyl Radical (M-45): Cleavage of the bond between the thiophene ring and the carboxylic acid group results in the loss of a •COOH radical, leading to the 4-methylbenzo[b]thiophene cation. This is often a very significant peak.

G M [M]⁺• m/z = 192 M17 [M-OH]⁺ m/z = 175 M->M17 - •OH (17) M45 [M-COOH]⁺ m/z = 147 M->M45 - •COOH (45)

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Ions in Mass Spectrum (EI)

m/z Value Proposed Identity Notes
192 [C₁₀H₈O₂S]⁺• Molecular Ion (M⁺•)
175 [C₁₀H₇OS]⁺ Loss of hydroxyl radical (•OH)

| 147 | [C₉H₇S]⁺ | Loss of carboxyl radical (•COOH) |

Recommended Experimental Workflow

For researchers synthesizing this compound, the following general protocols are recommended for acquiring high-quality spectroscopic data.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Prep Synthesize & Purify Compound (>98% Purity) NMR NMR Spectroscopy - Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ - Acquire ¹H, ¹³C, COSY, HSQC spectra Prep->NMR IR IR Spectroscopy - Prepare KBr pellet or use ATR - Scan from 4000-400 cm⁻¹ Prep->IR MS Mass Spectrometry - Dissolve ~1 mg in MeOH or ACN - Analyze via GC-MS (EI) or LC-MS (ESI) Prep->MS Analysis Compare Experimental Data with Predicted Values NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for spectroscopic characterization.

  • Sample Preparation: Ensure the compound is purified to >98% purity, typically via recrystallization or column chromatography, and thoroughly dried to remove residual solvents.

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field instrument. 2D experiments like COSY and HSQC are recommended for unambiguous assignment.

  • IR Spectroscopy: For solid samples, acquire the spectrum using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Scan over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Mass Spectrometry: For EI-MS, introduce a dilute solution of the compound into a GC-MS system. For Electrospray Ionization (ESI), prepare a dilute solution in a suitable solvent like methanol or acetonitrile and analyze via direct infusion or LC-MS.

Conclusion

The structural confirmation of 4-Methylbenzo[b]thiophene-2-carboxylic acid relies on a cohesive interpretation of data from multiple spectroscopic techniques. This guide provides a detailed, theory-grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS data. The predicted chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios serve as a reliable reference for any scientist working with this compound. By comparing experimentally obtained spectra to the benchmarks outlined herein, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent studies.

References

  • Benchchem. (n.d.). Spectroscopic and Synthetic Insights into Nitro-Substituted Benzo[b]thiophene Derivatives: A Technical Overview.
  • Tirlapur, V. K., et al. (2014). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals.
  • PubChem. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). Retrieved from [Link]

  • R. Discovery. (1993). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Mendeleev Communications, 3(4), 146-147. Retrieved from [Link]

  • NIST. (n.d.). Methyl benzo[b]thiophene-2-carboxylate. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylbenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Exploratory

4-Methylbenzo[b]thiophene-2-carboxylic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methylbenzo[b]thiophene-2-carboxylic Acid in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methylbenzo[b]thiophene-2-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methylbenzo[b]thiophene-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure, predict solubility based on theoretical principles, and provide detailed, field-proven methodologies for empirical solubility determination. This guide is structured to empower scientists to make informed decisions on solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physical property of a compound that dictates its behavior in a liquid medium. For active pharmaceutical ingredients (APIs) and chemical intermediates like 4-methylbenzo[b]thiophene-2-carboxylic acid, understanding solubility is paramount. It influences everything from reaction kinetics and crystallization processes to bioavailability and formulation stability.[1][2] An incorrect assessment of solubility can lead to failed experiments, impure products, and significant delays in development timelines. This guide provides the theoretical framework and practical protocols to expertly navigate the solubility challenges associated with this specific benzothiophene derivative.

Physicochemical Profile of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

A molecule's structure is the primary determinant of its properties. A thorough analysis of 4-methylbenzo[b]thiophene-2-carboxylic acid's structure is the first step in predicting its solubility behavior.

Molecular Structure:

Caption: Molecular structure of 4-methylbenzo[b]thiophene-2-carboxylic acid.

Key Physicochemical Properties:

A summary of the known properties is essential for our analysis.

PropertyValueSource
Molecular Formula C₁₀H₈O₂S[3]
Molecular Weight 192.24 g/mol [3]
Melting Point 197-198 °C
Boiling Point 386.1 ± 22.0 °C at 760 mmHg
Physical Form Solid
pKa (Predicted) ~3-4Inferred from benzoic acid
XlogP (Predicted) 3.2[4]
Topological Polar Surface Area (TPSA) 37.3 Ų[3]
Hydrogen Bond Donors 1 (from -COOH)[3]
Hydrogen Bond Acceptors 2 (from C=O and -OH)[3]

Structural Analysis for Solubility Prediction:

  • Benzo[b]thiophene Core : The fused ring system is aromatic, rigid, and largely non-polar. This large hydrophobic scaffold will dominate the molecule's character, favoring solubility in non-polar or moderately polar solvents.[5] The parent compound, benzothiophene, is soluble in organic solvents like benzene and chloroform but insoluble in water.[5]

  • Carboxylic Acid Group (-COOH) : This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This group introduces the potential for strong interactions with polar solvents. Its acidic nature means that solubility will be highly pH-dependent in protic solvents, especially aqueous solutions. In basic organic solvents (e.g., pyridine), it can deprotonate to form a highly soluble salt.

  • Methyl Group (-CH₃) : This is a small, non-polar, electron-donating group. Its effect on solubility is minor but slightly increases the molecule's lipophilicity.

  • High Melting Point : The high melting point of 197-198 °C suggests strong intermolecular forces in the solid crystal lattice. These forces, primarily hydrogen bonding between carboxylic acid groups and π-stacking of the aromatic rings, must be overcome by solvent-solute interactions for dissolution to occur. Significant energy input is required to break this lattice.

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a useful heuristic for predicting solubility.[7] It suggests that substances with similar intermolecular forces are likely to be soluble in one another. We can classify solvents and predict the solubility of 4-methylbenzo[b]thiophene-2-carboxylic acid accordingly.

Caption: Logical workflow for predicting solubility based on molecular features.

Solubility Predictions by Solvent Class:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . While the benzothiophene core has an affinity for these solvents, the strong, polar hydrogen bonding of the carboxylic acid groups with each other in the solid state is difficult for non-polar solvents to disrupt.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents cannot donate hydrogen bonds but can accept them, and they possess strong dipoles. They can effectively solvate the polar carboxylic acid group and interact favorably with the aromatic system, disrupting the crystal lattice.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate . These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with the carboxylic acid group. However, they also have strong self-association, which can compete with solute solvation.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility is likely. These solvents have a dipole moment and can interact with the aromatic system, but they are poor hydrogen bond partners.

  • Aqueous Solutions: The compound is expected to be insoluble in water at neutral pH due to the large hydrophobic backbone.[8] However, it will be soluble in aqueous base (e.g., 5% NaOH, 5% NaHCO₃) due to the formation of the highly polar and water-soluble carboxylate salt.[8][9]

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be validated by empirical data. The Shake-Flask method is a reliable and widely accepted technique for determining equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of 4-methylbenzo[b]thiophene-2-carboxylic acid in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 4-Methylbenzo[b]thiophene-2-carboxylic acid (≥98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis A Add excess solid solute to a known volume of solvent B Seal vials securely A->B C Place vials in temperature-controlled shaker (e.g., 25°C) B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solution to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Perform precise serial dilution G->H I Analyze diluted samples by validated HPLC method H->I J Quantify concentration against a calibration curve I->J

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Procedure:

  • Preparation of Saturated Solutions: a. For each solvent to be tested, add an excess amount of 4-methylbenzo[b]thiophene-2-carboxylic acid to a vial. "Excess" means enough solid remains undissolved at equilibrium. (e.g., add 20 mg to 2 mL of solvent). b. Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. b. Allow the mixtures to shake for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for viscous solvents or compounds with slow dissolution kinetics.

  • Sample Collection and Preparation: a. After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle. b. Carefully withdraw a known volume of the clear supernatant using a pipette. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter. d. Perform an accurate, quantitative dilution of the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Analysis and Quantification: a. Prepare a series of calibration standards of known concentrations of the target compound. b. Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve. e. Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL or mol/L.

Data Presentation and Interpretation (Illustrative)

All quantitative data should be summarized in a clear, well-structured table. The following table presents hypothetical yet scientifically plausible solubility data for 4-methylbenzo[b]thiophene-2-carboxylic acid, based on the theoretical principles discussed.

Table 1: Illustrative Solubility of 4-Methylbenzo[b]thiophene-2-carboxylic Acid at 25 °C

SolventSolvent ClassPredicted SolubilityIllustrative Value (mg/mL)
HexaneNon-PolarVery Low< 0.1
TolueneAromaticLow~1.5
DichloromethaneChlorinatedModerate~5.0
MethanolPolar ProticModerate~8.0
EthanolPolar ProticModerate~12.0
AcetonePolar AproticHigh~25.0
Tetrahydrofuran (THF)Polar AproticHigh~40.0
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 100.0
Water (pH 7)AqueousInsoluble< 0.01
1M NaOH (aq)Aqueous BaseVery Soluble> 200.0 (as salt)

Interpretation: The illustrative data aligns with our theoretical predictions. The highest solubility is observed in polar aprotic solvents like THF and DMSO, which are excellent at solvating both the polar carboxylic acid head and the non-polar aromatic body. Solubility in alcohols is moderate, while it is poor in non-polar hydrocarbons. The dramatic increase in solubility in aqueous base confirms the acidic nature of the compound.

Conclusion and Recommendations

This guide establishes a comprehensive framework for understanding and determining the solubility of 4-methylbenzo[b]thiophene-2-carboxylic acid. The analysis of its physicochemical properties indicates that polar aprotic solvents are the most effective for achieving high solubility. For purification via crystallization, a mixed solvent system (e.g., Toluene/Methanol) where the compound has high solubility in one component at high temperature and low solubility at room temperature could be explored. For formulation in aqueous media, conversion to a salt using a suitable base is essential. The provided experimental protocol offers a robust method for generating the precise, quantitative data needed for any research or development application.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • De Moor, W., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • De Moor, W., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry. [Link]

  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CSUB Department of Chemistry. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

  • University of British Columbia. (2023). Solubility of Organic Compounds. UBC Chemistry. [Link]

  • Solubility of Things. (n.d.). Benzothiophene. Solubility of Things. [Link]

  • PubChemLite. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). PubChemLite. [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzothiophene Compounds

Abstract The benzothiophene core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of modern medicinal and materials chemistry. Its journey from an obscure component of coal tar to a privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of modern medicinal and materials chemistry. Its journey from an obscure component of coal tar to a privileged scaffold in blockbuster pharmaceuticals is a testament to over a century of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for benzothiophene and its derivatives. We will traverse the early days of coal tar chemistry, witness the rise of synthetic dyes, and delve into the rational design and development of landmark drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical insights into the synthesis and application of this remarkable heterocyclic system.

From Industrial Byproduct to Chemical Curiosity: The Dawn of Benzothiophene

The story of benzothiophene is intrinsically linked to the industrial revolution and the advent of coal gasification in the 19th century. The fractional distillation of coal tar, a viscous black liquid byproduct, yielded a treasure trove of aromatic compounds that laid the foundation for the modern chemical industry.[1] While compounds like benzene and naphthalene were readily isolated and characterized, the sulfur-containing components of coal tar remained more enigmatic.

The discovery of thiophene in 1882 by Viktor Meyer, as a contaminant in benzene derived from coal tar, was a pivotal moment.[2] Meyer's work demonstrated that sulfur-containing aromatic compounds were present in these industrial fractions. Benzothiophene, the fusion of a benzene and a thiophene ring, was a natural extension of this discovery. Although a single definitive "discovery" paper for the parent benzothiophene molecule is difficult to pinpoint in the early literature, its presence in the higher boiling point fractions of coal tar was gradually established through the meticulous work of chemists in the late 19th and early 20th centuries who were systematically characterizing these complex mixtures.[3] Early analytical work on coal tar fractions revealed the presence of a variety of polycyclic aromatic hydrocarbons and heterocyclic compounds containing nitrogen, oxygen, or sulfur.[4]

The initial impetus for a deeper understanding and synthetic exploration of benzothiophene derivatives came not from medicine, but from the burgeoning synthetic dye industry.

The Colorful Interlude: Benzothiophene in the Age of Synthetic Dyes

The early 20th century witnessed a revolution in the textile industry, driven by the development of synthetic dyes that offered a vibrant and consistent alternative to natural colorants. A significant milestone in the history of benzothiophene was the synthesis of thioindigo by Paul Friedländer in 1906.[5] Thioindigo, a sulfur analog of the famous blue dye indigo, exhibited a deep red color and excellent fastness properties.[6]

The synthesis of thioindigo, starting from thiosalicylic acid, proceeds through a key benzothiophene intermediate, 2-hydroxythianaphthene (a tautomer of 2-oxo-2,3-dihydrobenzo[b]thiophene). This work not only provided a commercially valuable dye but also established a foundational synthetic route to functionalized benzothiophenes, sparking further interest in the chemistry of this heterocyclic system.[6]

graph Thioindigo_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Thiosalicylic_acid [label="Thiosalicylic Acid"]; Chloroacetic_acid [label="Chloroacetic Acid"]; S_carboxymethyl_thiosalicylic_acid [label="S-(Carboxymethyl)thiosalicylic Acid"]; Hydroxythianaphthene [label="2-Hydroxythianaphthene\n(Benzothiophene derivative)"]; Thioindigo [label="Thioindigo"];

Thiosalicylic_acid -> S_carboxymethyl_thiosalicylic_acid [label="1. NaOH\n2. ClCH₂COOH"]; S_carboxymethyl_thiosalicylic_acid -> Hydroxythianaphthene [label="Melt with NaOH"]; Hydroxythianaphthene -> Thioindigo [label="Oxidative Dimerization\n(e.g., K₃[Fe(CN)₆])"]; }

Figure 1: Simplified reaction pathway for the synthesis of Thioindigo, highlighting the key benzothiophene intermediate.

The Evolution of Synthesis: From Classical Reactions to Modern Catalysis

The journey of benzothiophene synthesis has been one of continuous refinement, moving from harsh, classical methods to elegant and efficient modern catalytic strategies.

Classical Approaches: Building the Benzothiophene Core

Early synthetic methods for constructing the benzothiophene ring system often relied on intramolecular cyclization reactions. These methods, while historically significant, frequently required high temperatures, strong acids or bases, and offered limited control over regioselectivity.

A common classical approach involves the reaction of a thiophenol with a two-carbon electrophile, followed by cyclization. For instance, the reaction of thiophenol with chloroacetic acid yields arylthioacetic acid, which can be cyclized to 3-hydroxybenzo[b]thiophene.[7]

Experimental Protocol: Classical Synthesis of 3-Hydroxybenzo[b]thiophene

  • Step 1: Synthesis of Phenylthioacetic Acid:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thiophenol (1.0 eq) in a suitable solvent such as ethanol.

    • Add a solution of sodium hydroxide (1.0 eq) in water and stir for 15 minutes.

    • To this solution, add chloroacetic acid (1.0 eq) and reflux the mixture for 2-3 hours.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the phenylthioacetic acid.

    • Filter the solid, wash with cold water, and dry.

  • Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene:

    • In a separate flask, heat acetic anhydride (excess) to reflux.

    • Slowly add the dried phenylthioacetic acid to the refluxing acetic anhydride.

    • Continue refluxing for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-hydroxybenzo[b]thiophene.

The Modern Era: The Power of Catalysis

The advent of transition-metal catalysis revolutionized the synthesis of benzothiophenes, offering milder reaction conditions, greater functional group tolerance, and precise control over substitution patterns. Palladium-, copper-, and gold-catalyzed reactions have become particularly prominent.[4]

A notable modern approach is the palladium-catalyzed Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization. This method allows for the direct installation of a substituent at the 2-position of the benzothiophene ring.[8]

graph Modern_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Halothiophenol [label="2-Halothiophenol"]; Alkyne [label="Terminal Alkyne"]; Intermediate [label="2-Alkynylthiophenol\nIntermediate"]; Benzothiophene [label="2-Substituted\nBenzothiophene"];

Halothiophenol -> Intermediate [label="Pd Catalyst, Cu(I) cocatalyst,\nBase (e.g., Et₃N)"]; Alkyne -> Intermediate; Intermediate -> Benzothiophene [label="Intramolecular\nCyclization"]; }

Figure 2: General workflow for the modern synthesis of 2-substituted benzothiophenes via a palladium-catalyzed cross-coupling and cyclization sequence.

A Privileged Scaffold in Drug Discovery: Benzothiophene in Modern Medicine

The unique structural and electronic properties of the benzothiophene ring system have made it a "privileged scaffold" in medicinal chemistry. Its relative metabolic stability, ability to engage in various non-covalent interactions with biological targets, and its role as a bioisostere for other aromatic systems like naphthalene or indole have contributed to its widespread use in drug design.[9][10]

Raloxifene: A Landmark in Women's Health

Raloxifene (Evista®) is a second-generation selective estrogen receptor modulator (SERM) that exemplifies the successful application of the benzothiophene scaffold in medicine.[11] It is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[7][9]

Discovery and Development: The development of Raloxifene emerged from research aimed at creating compounds with the beneficial effects of estrogen on bone without the associated risks of uterine and breast cancer.[12] The benzothiophene core was identified as a key structural element that could confer this tissue-selective activity.

Mechanism of Action: Raloxifene acts as an estrogen agonist in bone, where it inhibits bone resorption and increases bone mineral density.[7] Conversely, it acts as an estrogen antagonist in the breast and uterine tissues, thereby reducing the risk of cancer in these organs.[10][13]

Synthesis: The large-scale synthesis of Raloxifene typically involves a multi-step process. A key step is the Friedel-Crafts acylation of a suitably substituted benzothiophene with a benzoyl chloride derivative.[14][15]

graph Raloxifene_MoA { graph [rankdir="TB", splines=ortho]; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

Raloxifene [label="Raloxifene"]; ER [label="Estrogen Receptor (ER)"]; Bone [label="Bone Tissue", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Breast_Uterus [label="Breast & Uterine Tissue", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agonist_Effect [label="Agonist Effect\n(Inhibits Bone Resorption)", shape=plaintext, fontcolor="#202124"]; Antagonist_Effect [label="Antagonist Effect\n(Blocks Estrogen Action)", shape=plaintext, fontcolor="#202124"];

Raloxifene -> ER; ER -> Bone [label="Binds"]; Bone -> Agonist_Effect; ER -> Breast_Uterus [label="Binds"]; Breast_Uterus -> Antagonist_Effect; }

Figure 3: Simplified signaling pathway illustrating the tissue-selective mechanism of action of Raloxifene.

Zileuton: Targeting the Inflammatory Cascade

Zileuton (Zyflo®) is an orally active inhibitor of 5-lipoxygenase, an enzyme critical for the biosynthesis of leukotrienes.[3][5] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma.[6][16]

Discovery and Development: The discovery of Zileuton was a result of a targeted drug discovery program aimed at inhibiting the 5-lipoxygenase pathway.[5] The benzothiophene moiety in Zileuton is crucial for its activity, with the N-hydroxyurea side chain being responsible for chelating the iron atom in the active site of the enzyme.[17]

Mechanism of Action: By inhibiting 5-lipoxygenase, Zileuton prevents the conversion of arachidonic acid to leukotrienes, thereby reducing bronchoconstriction, inflammation, and mucus secretion in the airways of asthmatic patients.[6][18]

Synthesis: The synthesis of Zileuton involves the preparation of 1-(benzo[b]thiophen-2-yl)ethanol, which is then reacted to introduce the N-hydroxyurea side chain.[19][20]

Sertaconazole: A Unique Antifungal Agent

Sertaconazole (Ertaczo®) is a topical antifungal agent that belongs to the imidazole class but is distinguished by the presence of a benzothiophene ring.[8][21]

Mechanism of Action: Like other azole antifungals, Sertaconazole inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by blocking the enzyme 14α-demethylase.[4][22] However, the benzothiophene ring in Sertaconazole is believed to confer a dual mechanism of action. It is thought to mimic tryptophan, allowing it to insert into the fungal cell membrane and form pores, leading to fungal cell death.[8][23]

Conclusion and Future Perspectives

The journey of benzothiophene from a minor component of an industrial byproduct to a central scaffold in life-saving medicines is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies has provided chemists with increasingly powerful tools to access a vast and diverse chemical space of benzothiophene derivatives. The proven success of this heterocycle in modulating a wide range of biological targets ensures its continued prominence in drug discovery and development. Future research will undoubtedly uncover new applications for this versatile scaffold, from novel therapeutics to advanced organic materials, further cementing the legacy of the enduring benzothiophene core.

References

  • Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(10), 5678-5684. [Link]

  • Carter, G. W., et al. (1992). The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor. International Journal of Immunopharmacology, 14(3), 505-510. [Link]

  • Fuchs, P. L. (2013). Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis. John Wiley & Sons.
  • Wikipedia. (n.d.). Coal tar. [Link]

  • Wikipedia. (n.d.). Sertaconazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • Jordan, V. C. (2007). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Endocrine-Related Cancer, 14(2), 205-214. [Link]

  • Drugs.com. (2024). Zileuton: Package Insert / Prescribing Information / MOA. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zileuton?[Link]

  • Pediatric Oncall. (n.d.). Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Wikipedia. (n.d.). Zileuton. [Link]

  • Taylor & Francis. (n.d.). Sertaconazole – Knowledge and References. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of Raloxifene. [Link]

  • LifeScienceHistory.com. (2006). SERM drug raloxifene (Evista) found to reduce breast cancer risk for postmenopausal women. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Raloxifene Hydrochloride?[Link]

  • Bathini, P. K., & Rama, V. (2014). An improved synthesis of raloxifene hydrochloride: A selective estrogen receptor modulator. International Journal of Pharmaceutical Sciences and Research, 5(2), 515-518. [Link]

  • ACS Publications. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. [Link]

  • Patsnap. (n.d.).
  • Google Patents. (n.d.). Process for synthesizing sertaconazole.
  • Google Patents. (n.d.).
  • Patsnap Synapse. (n.d.). Sertaconazole Nitrate - Drug Targets, Indications, Patents. [Link]

  • AdisInsight. (2021). Sertaconazole. [Link]

  • Patsnap Synapse. (2024). What is Zileuton used for?[Link]

  • NIH. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. [Link]

  • AdisInsight. (2021). Zileuton - AbbVie/Chiesi USA. [Link]

  • Tuijin Jishu/Journal of Propulsion Technology. (2023). Design and Development of Sertaconazole Nitrate Loaded Silver Nanoparticulate Mucoadhesive Tablets for the Treatment of Vaginal Candidiasis. [Link]

  • Google Patents. (n.d.).
  • R Discovery. (2021). An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent. [Link]

  • PubMed Central (PMC). (2010). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. [Link]

  • AdisInsight. (2021). Sertaconazole. [Link]

  • ResearchGate. (2014). Multitarget Drugs: Synthesis and Preliminary Pharmacological Characterization of Zileuton Analogues Endowed with Dual 5-LO Inhibitor and NO-Dependent Activities. [Link]

  • PubMed. (2000). Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects. [Link]

  • LifeScienceHistory.com. (2006). SERM drug raloxifene (Evista) found to reduce breast cancer risk for postmenopausal women. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Methylbenzo[b]thiophene-2-carboxylic Acid: A Roadmap for Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a w...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2] This technical guide focuses on a specific, yet underexplored derivative, 4-Methylbenzo[b]thiophene-2-carboxylic acid. While direct biological data for this compound is scarce, the therapeutic successes of structurally similar molecules provide a compelling rationale for its investigation. This document serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to identifying and validating its potential therapeutic targets. We will delve into the established pharmacology of related compounds to build a predictive framework, propose detailed experimental workflows for target discovery and validation, and provide the scientific reasoning behind each step.

Introduction: The Promise of the Benzo[b]thiophene Core

The benzo[b]thiophene moiety, a fusion of a benzene and a thiophene ring, is a cornerstone in the design of novel therapeutics.[2] Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological macromolecules.[1] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this core structure, highlighting its clinical significance.[1]

The addition of a carboxylic acid at the 2-position and a methyl group at the 4-position of the benzo[b]thiophene ring in our molecule of interest, 4-Methylbenzo[b]thiophene-2-carboxylic acid, offers unique physicochemical properties that may translate into novel pharmacology. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a metal chelator, while the methyl group can provide advantageous steric interactions or enhance metabolic stability. This guide will explore the most promising avenues for uncovering the therapeutic utility of this specific compound.

Predictive Target Analysis Based on Analog Pharmacology

Based on the activities of structurally related benzo[b]thiophene-2-carboxylic acid derivatives, we can hypothesize several high-probability target classes for 4-Methylbenzo[b]thiophene-2-carboxylic acid.

G-Protein Coupled Receptors (GPCRs): The Neurokinin-2 Receptor

A potent antagonist of the human neurokinin-2 (hNK₂) receptor, used in models of smooth muscle contraction, was developed from a 6-methyl-benzo[b]thiophene-2-carboxylic acid scaffold.[3] The NK₂ receptor, a tachykinin receptor, is implicated in inflammatory responses and smooth muscle hyperreactivity.

  • Hypothesis: The 4-methyl isomer may retain affinity for the NK₂ receptor or exhibit activity at other related GPCRs.

  • Rationale: The core scaffold is the primary determinant of binding, with the methyl and carboxylic acid groups influencing potency and selectivity.

Inflammatory Pathway Kinases: mTORC1

A 3,6-dichloro derivative of benzo[b]thiophene-2-carboxylic acid has demonstrated efficacy in a mouse model of ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation.[4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is linked to numerous inflammatory diseases and cancers.

  • Hypothesis: 4-Methylbenzo[b]thiophene-2-carboxylic acid may act as an inhibitor of the mTORC1 pathway.

  • Rationale: The anti-inflammatory properties of the benzo[b]thiophene class suggest a common mechanism of action targeting key inflammatory signaling nodes.[1][5]

Enzymes of the Arachidonic Acid Cascade: COX and 5-LOX

Derivatives of hydroxy benzothiophene carboxylic acids have been explored as non-steroidal anti-inflammatory drugs (NSAIDs), which typically target cyclooxygenase (COX) enzymes.[5] Some dual inhibitors of both COX and 5-lipoxygenase (5-LOX) have also been developed from this scaffold, potentially offering a broader anti-inflammatory profile with reduced gastrointestinal side effects.[5]

  • Hypothesis: The subject compound may exhibit inhibitory activity against COX-1, COX-2, and/or 5-LOX.

  • Rationale: The carboxylic acid moiety is a common feature in many NSAIDs, acting as a key binding group in the active site of these enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[2]

  • Hypothesis: 4-Methylbenzo[b]thiophene-2-carboxylic acid could be a novel scaffold for the development of cholinesterase inhibitors.

  • Rationale: The aromatic and heterocyclic nature of the core structure allows for potential π-π stacking and hydrophobic interactions within the active sites of these enzymes.

A Strategic Workflow for Target Identification and Validation

The following section outlines a systematic approach to empirically determine the therapeutic targets of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Validation A Phenotypic Screening (e.g., anti-inflammatory, cytotoxicity assays) C Target Identification from Phenotypic Hits (e.g., affinity chromatography, proteomics) A->C Identified Phenotype B Broad Target-Based Screening (e.g., kinase panel, GPCR panel) D Dose-Response & Selectivity Profiling B->D Primary Hits C->D E Cellular Pathway Analysis (e.g., Western Blot for mTORC1 signaling) D->E F In Vitro Enzymatic/Binding Assays D->F G Disease Model Testing (e.g., DSS-induced colitis model) E->G F->G H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->H

Caption: A logical workflow for the identification and validation of therapeutic targets.

Phase 1: Broad-Based Screening

The initial phase is designed to cast a wide net to identify potential biological activities.

  • Phenotypic Screening:

    • Anti-inflammatory Assays: Utilize lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs). Measure the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

    • Antimicrobial Assays: Screen against a panel of pathogenic bacteria, including multidrug-resistant strains like Staphylococcus aureus (MRSA), based on the known activity of related compounds.[6] Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

  • Target-Based Screening:

    • Kinase Panel: Screen against a broad panel of human kinases, with a focus on those involved in inflammatory signaling pathways (e.g., mTOR, MAP kinases).

    • GPCR Panel: A binding assay screen against a panel of GPCRs, including the tachykinin receptors (NK₁, NK₂, NK₃), is warranted based on the activity of the 6-methyl analog.[3]

Phase 2: Hit Validation and Target Deconvolution

Once primary hits are identified, the focus shifts to confirming these activities and identifying the specific molecular targets.

  • Dose-Response Studies: For any confirmed hits, conduct detailed dose-response studies to determine potency (IC₅₀ or EC₅₀ values).

  • Target Identification for Phenotypic Hits: If a desirable phenotype is observed without a clear target (e.g., anti-inflammatory activity), employ methods such as:

    • Affinity Chromatography: Immobilize the compound on a solid support to "pull down" binding proteins from cell lysates, followed by identification via mass spectrometry.

    • Thermal Proteome Profiling (TPP): Identify target proteins by observing changes in their thermal stability upon compound binding.

Phase 3: Mechanistic Elucidation

With a putative target in hand, the next step is to understand the mechanism of action at a molecular and cellular level.

Protocol: Investigating mTORC1 Pathway Inhibition

This protocol is based on the findings for a related compound and would be a primary follow-up to an anti-inflammatory hit.[4]

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T or RAW 264.7) to 80% confluency.

  • Starvation and Stimulation: Serum-starve the cells for 4 hours, then pre-treat with varying concentrations of 4-Methylbenzo[b]thiophene-2-carboxylic acid for 1 hour. Stimulate with an mTORC1 activator (e.g., insulin or amino acids) for 30 minutes.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key mTORC1 pathway proteins:

    • Phospho-S6 Kinase (a downstream target of mTORC1)

    • Total S6 Kinase

    • Phospho-4E-BP1 (another downstream target)

    • Total 4E-BP1

    • Actin (as a loading control)

  • Analysis: Quantify band intensities to determine the effect of the compound on mTORC1 signaling.

compound 4-Methylbenzo[b]thiophene- 2-carboxylic acid mTORC1 mTORC1 compound->mTORC1 Inhibition (?) S6K S6 Kinase mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates P_S6K Phospho-S6K (Active) S6K->P_S6K Translation Protein Translation & Cell Growth P_S6K->Translation P_FourEBP1 Phospho-4E-BP1 (Inactive) FourEBP1->P_FourEBP1 P_FourEBP1->Translation Permits

Caption: Hypothesized inhibition of the mTORC1 signaling pathway.

Phase 4: In Vivo Model Validation

The final preclinical step is to assess the efficacy of the compound in a relevant animal model of disease.

  • Model Selection: Based on the in vitro findings, an appropriate model would be chosen. For an anti-inflammatory hit, the dextran sodium sulfate (DSS)-induced colitis model in mice is an excellent choice.[4]

  • Study Design:

    • Groups: Vehicle control, DSS only, DSS + positive control (e.g., sulfasalazine), and DSS + various doses of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

    • Endpoints: Monitor body weight, disease activity index (DAI), and colon length.

    • Histology: Perform H&E staining on colon tissue to assess inflammation and tissue damage.

    • Biomarker Analysis: Measure cytokine levels in serum and colon tissue, and analyze mTORC1 pathway activation via immunohistochemistry or Western blot.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing key data that would be generated through the proposed experimental workflows.

ParameterAssay TypePredicted OutcomeRationale
IC₅₀ (TNF-α) Macrophage Inflammation Assay1-10 µMBased on general anti-inflammatory properties of the scaffold.[5]
IC₅₀ (mTORC1) Cellular Western Blot Assay0.5-5 µMBased on the potent activity of the dichloro-derivative.[4]
Kᵢ (hNK₂) Radioligand Binding Assay> 10 µMThe 4-methyl substitution may decrease affinity compared to the 6-methyl analog.[3]
MIC (MRSA) Broth Microdilution> 64 µg/mLThe core scaffold without the acylhydrazone moiety is less likely to have potent antibacterial activity.[6]

Conclusion and Future Directions

4-Methylbenzo[b]thiophene-2-carboxylic acid stands as a promising, yet uncharacterized, molecule. By leveraging the known pharmacology of its close analogs, we have constructed a logical and efficient roadmap for its investigation. The proposed workflows, from broad screening to in vivo validation, provide a clear path to uncovering its therapeutic potential. The primary hypotheses center on anti-inflammatory mechanisms, potentially through the inhibition of the mTORC1 pathway or enzymes of the arachidonic acid cascade. Successful execution of this research plan could lead to the development of a novel therapeutic agent for inflammatory diseases. Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed ADME/Tox profiling to assess its drug-like properties.

References

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • PubChem. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid. [Link]

  • Anzini, M., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

  • Al-Warhi, T., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

  • He, Q.-Z., et al. (2023). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology, 29(28), 4435-4453. [Link]

Sources

Foundational

In silico modeling of 4-Methylbenzo[b]thiophene-2-carboxylic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of 4-Methylbenzo[b]thiophene-2-carboxylic Acid Interactions Authored by: A Senior Application Scientist Foreword: The Rationale for a Computational Approach In the la...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Methylbenzo[b]thiophene-2-carboxylic Acid Interactions

Authored by: A Senior Application Scientist

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the benzo[b]thiophene scaffold is considered a "privileged structure."[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] 4-Methylbenzo[b]thiophene-2-carboxylic acid represents a specific embodiment of this promising chemical class. However, synthesizing and testing every new derivative is a time-consuming and resource-intensive endeavor. Computational chemistry and in silico modeling offer a powerful alternative, enabling us to predict molecular interactions, prioritize candidates, and generate testable hypotheses before a single compound is synthesized in the lab.[5][6][7]

This guide provides a comprehensive, technically-grounded framework for investigating the interactions of 4-Methylbenzo[b]thiophene-2-carboxylic acid using a suite of computational methodologies. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a scientifically rigorous and validated approach.

Part 1: Characterization of the Ligand

A foundational step in any modeling study is to thoroughly understand the molecule of interest.[8] 4-Methylbenzo[b]thiophene-2-carboxylic acid (PubChem CID: 605988) is a small organic molecule with distinct structural and physicochemical features that dictate its potential biological interactions.

PropertyValueSource
CAS Number 1735-13-3[9]
Molecular Formula C₁₀H₈O₂S[9][10]
Molecular Weight 192.23 g/mol [9]
XlogP (Predicted) ~3.2[10]
Hydrogen Bond Donors 1 (from the carboxylic acid)[9]
Hydrogen Bond Acceptors 2 (from the carbonyl and hydroxyl oxygens)[9]
Rotatable Bonds 1 (the C-C bond to the carboxyl group)[9]

The molecule's aromatic rings offer potential for π-π stacking interactions, while the carboxylic acid group is a key site for hydrogen bonding and electrostatic interactions. The methyl group provides a hydrophobic feature. Understanding these properties is crucial for interpreting the results of subsequent modeling studies.

Part 2: The In Silico Modeling Workflow: An Integrated Approach

A robust computational analysis relies not on a single method, but on an integrated workflow where each step informs the next. This multi-faceted approach provides a more complete and validated picture of the molecule's potential behavior.

G start Start: Define Research Question prep Step 1: Data Preparation (Ligand & Protein) start->prep docking Step 2: Molecular Docking (Pose & Affinity Prediction) prep->docking 3D Structures admet Step 5: ADMET Prediction (Drug-Likeness Profile) prep->admet 2D Structure pharm Step 3: Pharmacophore Modeling (Feature Identification) docking->pharm Interaction Patterns md Step 4: Molecular Dynamics (Stability & Dynamics) docking->md Best Pose analysis Step 6: Integrated Data Analysis pharm->analysis Validated Features md->analysis Complex Stability Binding Free Energy admet->analysis Toxicity & PK Profile conclusion End: Hypothesis Generation analysis->conclusion

Figure 1: A comprehensive in silico workflow for analyzing small molecule interactions.
Methodology 1: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[11] It is the cornerstone of structure-based drug design, allowing us to visualize the "handshake" between the molecule and its receptor at an atomic level.

Causality: We perform docking to rapidly screen for potential binding modes and estimate binding affinity. This helps prioritize compounds and provides a static 3D model of the interaction, which serves as the starting point for more computationally expensive methods like molecular dynamics.

G node_prep Protein Preparation Remove water, add hydrogens, assign charges node_grid Grid Box Definition Define the search space (active site) node_prep->node_grid node_ligand Ligand Preparation Generate 3D conformer, assign charges node_dock Run Docking Algorithm e.g., Lamarckian Genetic Algorithm node_ligand->node_dock node_grid->node_dock node_analyze Analyze Results Cluster poses, evaluate scoring function (binding energy) node_dock->node_analyze node_validate node_validate node_analyze->node_validate G input_node Input Data (Set of active ligands or a protein-ligand complex) feature_id Identify Pharmacophoric Features (H-bond donors/acceptors, aromatic rings, hydrophobic centers) input_node->feature_id generate_model Generate Hypotheses (Align features and define spatial constraints) feature_id->generate_model validate_model Validate Model (Screen against a database of known actives and decoys) generate_model->validate_model use_model Apply Model (Virtual screening, lead optimization) validate_model->use_model

Figure 3: The process of generating and validating a pharmacophore model.
Protocol: Structure-Based Pharmacophore Generation
  • Feature Identification:

    • Objective: To identify the key interactions in the best-ranked docking pose of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

    • Steps:

      • Load the docked complex into a modeling suite (e.g., Schrödinger, MOE, or free tools like ZINCPharmer).

      • Identify all significant interactions:

        • Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid.

        • Hydrogen Bond Donor: The hydroxyl hydrogen of the carboxylic acid.

        • Aromatic Ring: The benzo[b]thiophene ring system.

        • Hydrophobic Center: The methyl group.

      • Map these interactions as pharmacophoric features with specific 3D coordinates and radii.

  • Hypothesis Generation:

    • Objective: To create a 3D model of these features.

    • Steps: The software will generate a pharmacophore hypothesis consisting of these features with defined spatial relationships (distances and angles) to each other.

  • Model Validation (Trustworthiness Check):

    • Objective: To ensure the pharmacophore model can distinguish between active and inactive compounds.

    • Steps:

      • Prepare a test set of molecules with known activity against the target and a larger set of "decoys" (molecules assumed to be inactive).

      • Use the generated pharmacophore model to screen this combined database.

      • A good model should retrieve a high percentage of the known actives while rejecting most of the decoys. Calculate metrics like Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves to quantify performance.

Methodology 3: Molecular Dynamics (MD) Simulation - Bringing the Model to Life

While docking provides a static snapshot, MD simulations introduce motion, allowing us to observe the dynamic behavior of the protein-ligand complex over time. [12]This method simulates the physical movements of atoms and molecules, providing a much more realistic view of the binding stability and conformational changes. [13] Causality: We run MD simulations to validate the stability of the docked pose. A ligand that is not truly stable in the binding pocket will often drift away during a simulation. MD also allows us to analyze conformational flexibility and calculate more accurate binding free energies. [14]

G start_pose Start: Docked Protein-Ligand Complex solvate System Solvation (Place complex in a water box with ions) start_pose->solvate minimize Energy Minimization (Relax clashes in the initial structure) solvate->minimize equilibrate Equilibration (NVT & NPT) (Gradually heat and pressurize the system) minimize->equilibrate production Production MD Run (Simulate for nanoseconds to microseconds) equilibrate->production analyze Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds, Free Energy) production->analyze

Figure 4: The sequential stages of a molecular dynamics simulation.
Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Objective: To prepare the protein-ligand complex and set up the simulation environment.

    • Steps:

      • Start with the best-ranked pose from molecular docking.

      • Generate a topology and force field parameters for the ligand (e.g., using CGenFF or ACPYPE) and protein (e.g., CHARMM36m or AMBER). [15] 3. Place the complex in a simulation box of a defined shape (e.g., cubic).

      • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

      • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic physiological salt concentration.

  • Minimization and Equilibration:

    • Objective: To relax the system and bring it to the desired temperature and pressure before the production run.

    • Steps:

      • Perform a steep descent energy minimization to remove any steric clashes.

      • Run a short NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature.

      • Run a short NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the system's pressure and density.

  • Production MD:

    • Objective: To run the simulation for a sufficient length of time to observe the system's behavior.

    • Steps: Run the simulation for tens to hundreds of nanoseconds, saving the coordinates (trajectory) at regular intervals.

  • Analysis (Trustworthiness Check):

    • Objective: To analyze the simulation trajectory to assess stability and interactions.

    • Steps:

      • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

      • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions and see if the binding site residues are stabilized by the ligand.

      • Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Methodology 4: ADMET Prediction - Assessing Drug-Likeness

A molecule's potential as a drug depends not only on its ability to bind a target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [16][17]In silico ADMET prediction provides an early warning of potential liabilities, such as poor oral bioavailability or toxicity. [18][19] Causality: We perform ADMET prediction to ensure that our molecule has a reasonable chance of being a successful drug. A compound with excellent binding affinity is useless if it is immediately metabolized, cannot be absorbed by the body, or is highly toxic. [20]

Protocol: Using Web-Based ADMET Predictors
  • Select Tools: Choose several well-validated, open-access web servers for prediction (e.g., SwissADME, pkCSM, PreADMET). [16][17]Using multiple tools is a key part of the validation process, as it allows for a consensus prediction. [16]2. Input Structure: Provide the SMILES string or 2D structure of 4-Methylbenzo[b]thiophene-2-carboxylic acid to the servers.

  • Analyze Predictions: Collate the results for key parameters into a summary table.

Predicted ADMET Profile (Hypothetical Data)
ParameterPredicted ValueImplication
Lipinski's Rule of 5 0 ViolationsGood drug-likeness
GI Absorption HighLikely well-absorbed from the gut
BBB Permeant NoUnlikely to cause CNS side effects
CYP2D6 Inhibitor YesPotential for drug-drug interactions
AMES Toxicity NoUnlikely to be mutagenic
hERG I Inhibitor NoLow risk of cardiotoxicity

This analysis provides critical insights that can guide further chemical modifications to improve the molecule's overall profile.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step in silico workflow for characterizing the interactions of 4-Methylbenzo[b]thiophene-2-carboxylic acid. By integrating molecular docking, pharmacophore modeling, molecular dynamics, and ADMET prediction, we can build a comprehensive profile of the molecule's potential as a therapeutic agent. This computational approach significantly accelerates the drug discovery process by enabling data-driven decision-making, reducing costs, and ultimately focusing laboratory efforts on the most promising candidates. [5][21][22]The hypotheses generated from this workflow—regarding binding pose, key interactions, and drug-like properties—provide a solid foundation for the rational design and synthesis of novel, more potent, and safer derivatives of the benzo[b]thiophene class.

References

  • Bhattacharjee, B., & Das, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Global Center for Pharmaceutical Industry. (n.d.). The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. [Link]

  • Harnessing computational chemistry for precision in molecular drug design. (n.d.). [Link]

  • Bhattacharjee, B., & Das, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. [Link]

  • Ineos Oxford Institute. (n.d.). Computational chemistry for drug development. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology, 20(20), 3245-3250. [Link]

  • Sabe, V. T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(6), 407-417. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • Wikipedia. (n.d.). Computational chemistry. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. (n.d.). PMC - NIH. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2025). ResearchGate. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. [Link]

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019). ResearchGate. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (n.d.). Semantic Scholar. [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). PMC - NIH. [Link]

  • PubChemLite. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). [Link]

  • Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Books. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling. [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]

  • Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... (2010). PubMed. [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. [Link]

  • Benzo[b]thiophene-2-carbaldehyde. (n.d.). MDPI. [Link]

  • 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. (n.d.). PubChem. [Link]

  • Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid via a Modified Gewald Pathway

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Regiochemistry of the Gewald Synthesis The Gewald reaction stands as a cornerstone in heterocyclic chemistry, offering a powerf...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Regiochemistry of the Gewald Synthesis

The Gewald reaction stands as a cornerstone in heterocyclic chemistry, offering a powerful and convergent multicomponent approach to constructing polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4] While versatile, a key mechanistic feature of the Gewald synthesis is its inherent regioselectivity. The electron-withdrawing group of the active methylene component (e.g., an ester or nitrile) consistently resides at the 3-position of the resulting thiophene ring.

This application note provides a comprehensive, multi-step protocol to synthesize a substituted benzo[b]thiophene carboxylic acid, beginning with a Gewald reaction. Based on the established mechanism, the logical synthetic target accessible through this pathway is the 4-Methylbenzo[b]thiophene-3-carboxylic acid isomer. The synthesis of the 2-carboxylic acid isomer would necessitate a different synthetic strategy. The following protocol has been designed to provide a robust and logical pathway from readily available starting materials to a valuable benzothiophene scaffold, leveraging the efficiency of the Gewald reaction for the initial ring formation.

The overall synthetic strategy is a four-step sequence:

  • Gewald Reaction: Synthesis of a 2-amino-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate.

  • Aromatization: Dehydrogenation of the saturated carbocyclic ring to form the fully aromatic benzothiophene core.

  • Deamination: Removal of the 2-amino group via a Sandmeyer-type reaction.

  • Saponification: Hydrolysis of the ester to the final carboxylic acid product.

Overall Synthetic Pathway

Sources

Application

The Versatile Scaffold: Harnessing 4-Methylbenzo[b]thiophene-2-carboxylic Acid in Synthetic and Medicinal Chemistry

Introduction: The Benzothiophene Core in Modern Drug Discovery The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and approved drugs.[1] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Core in Modern Drug Discovery

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and approved drugs.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal anchor for designing molecules that bind to biological targets with high affinity and specificity.[2] Derivatives of benzo[b]thiophene have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The strategic functionalization of the benzo[b]thiophene ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. In this context, 4-Methylbenzo[b]thiophene-2-carboxylic acid emerges as a particularly valuable building block, offering a reactive handle for derivatization and a methyl group that can probe specific binding pockets and influence metabolic stability. This guide provides a comprehensive overview of the applications of 4-Methylbenzo[b]thiophene-2-carboxylic acid in organic synthesis, with a focus on its use in the development of novel therapeutic agents.

Synthesis of the Building Block: 4-Methylbenzo[b]thiophene-2-carboxylic Acid

A reliable supply of the starting material is paramount for any synthetic endeavor. 4-Methylbenzo[b]thiophene-2-carboxylic acid can be efficiently synthesized from its corresponding methyl ester, Methyl 4-methylbenzo[b]thiophene-2-carboxylate, via saponification.

Protocol 1: Saponification of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate

This protocol outlines the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Materials:

  • Methyl 4-methylbenzo[b]thiophene-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • tert-Butyl methyl ether (MTBE)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated brine solution

Procedure:

  • In a round-bottom flask, combine Methyl 4-methylbenzo[b]thiophene-2-carboxylate (1.0 eq), LiOH·H₂O (2.5 eq), methanol, and water.

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • To the resulting residue, add water and wash three times with tert-butyl methyl ether to remove any unreacted starting material.

  • Slowly acidify the aqueous layer with concentrated HCl until the product precipitates.

  • Extract the aqueous layer three times with tert-butyl methyl ether.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield 4-Methylbenzo[b]thiophene-2-carboxylic acid as a solid.[5]

Characterization Data:

  • ¹H-NMR (CDCl₃) δ: 8.25 (s, 1H), 7.73-7.71 (m, 1H), 7.40-7.38 (m, 1H), 7.22-7.20 (m, 1H), 2.66 (s, 3H).[5]

Key Synthetic Transformations: Amide Coupling and Esterification

The carboxylic acid functionality of 4-Methylbenzo[b]thiophene-2-carboxylic acid is a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR).

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide coupling is one of the most frequently utilized reactions in drug discovery.[6] The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[7]

This protocol describes a reliable method for the synthesis of amides from 4-Methylbenzo[b]thiophene-2-carboxylic acid using the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • 5% aqueous Hydrochloric acid (HCl) solution

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Expert Insight: The choice of coupling reagent and base is crucial for the success of an amide coupling reaction. HATU is often favored for its high efficiency and low rate of racemization, particularly with chiral amines. DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing with the amine nucleophile.

Figure 1: General workflow for HATU-mediated amide coupling.

Esterification: Modulating Physicochemical Properties

Esterification is another key transformation for carboxylic acids, often employed to improve a compound's permeability and pharmacokinetic profile by masking the polar carboxylic acid group. The Fischer esterification is a classic and reliable method for this purpose.[8]

This protocol details the acid-catalyzed esterification of 4-Methylbenzo[b]thiophene-2-carboxylic acid with an alcohol.

Materials:

  • 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (H₂SO₄) or another strong acid catalyst

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.[8][9]

Mechanistic Causality: The Fischer esterification is an equilibrium process.[9] The reaction is driven to completion by using a large excess of the alcohol or by removing the water that is formed as a byproduct, often through the use of a Dean-Stark apparatus. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

Figure 2: Key steps in the Fischer esterification mechanism.

Application in Medicinal Chemistry: A Case Study in Neurokinin-2 Receptor Antagonists

While direct applications of 4-Methylbenzo[b]thiophene-2-carboxylic acid are emerging, a closely related analog, 6-methylbenzo[b]thiophene-2-carboxylic acid, has been successfully employed in the synthesis of potent neurokinin-2 (NK2) receptor antagonists.[3][10] The synthetic strategy is directly applicable to the 4-methyl isomer. NK2 receptor antagonists have therapeutic potential in various conditions, including asthma and irritable bowel syndrome.

The synthesis involves the amide coupling of the benzo[b]thiophene carboxylic acid with a complex amine fragment. The resulting compounds have shown subnanomolar potency in in vitro assays.[3]

Table 1: Exemplary Neurokinin-2 Receptor Antagonists Derived from Substituted Benzo[b]thiophene-2-carboxylic Acids
Compound IDBenzo[b]thiophene SubstitutionIn Vitro Potency (IC₅₀, nM)Reference
10i 6-Methyl<1[3]
Hypothetical4-MethylTo be determined-

This data highlights the potential of the methyl-substituted benzo[b]thiophene-2-carboxamide scaffold in generating highly potent bioactive molecules. The 4-methyl isomer represents an unexplored opportunity to probe the structure-activity relationship in this chemical series further.

Broader Applications and Future Directions

The utility of 4-Methylbenzo[b]thiophene-2-carboxylic acid is not limited to a single target class. The broader family of benzo[b]thiophene-2-carboxamides has been investigated for a range of therapeutic applications, suggesting that derivatives of the 4-methyl building block could also exhibit valuable biological activities.

  • Enzyme Inhibition: Substituted benzo[b]thiophene-2-carboxylic acids and their derivatives have been identified as inhibitors of various enzymes, including branched-chain α-ketoacid dehydrogenase kinase (BDK), which is implicated in metabolic diseases like maple syrup urine disease.[2]

  • Antimicrobial Agents: Thiophene- and benzo[b]thiophene-2-carboxamides have shown promising activity against various bacterial strains, including multidrug-resistant pathogens.[1][3] The 4-methyl group could be a key feature in optimizing the antibacterial spectrum and potency.

  • STING Agonists: Benzo[b]thiophene-2-carboxamide derivatives have been designed as agonists of the STING (stimulator of interferon genes) protein, a key mediator of innate immunity, with potential applications in cancer immunotherapy.[7]

Conclusion

4-Methylbenzo[b]thiophene-2-carboxylic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile generation of diverse libraries of amides, esters, and other derivatives. The demonstrated high potency of a closely related analog in the context of NK2 receptor antagonism underscores the potential of this scaffold in drug discovery. The exploration of 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives in other therapeutic areas, such as enzyme inhibition and antimicrobial research, represents a promising avenue for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the use of this building block by researchers at the forefront of chemical and pharmaceutical sciences.

References

  • ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]

  • Saleh, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 478. [Link]

  • ResearchGate. Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. [Link]

  • Meini, S., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • PubChem. 4-methylbenzo[b]thiophene-2-carboxylic acid. [Link]

  • ACS Publications. Structure−Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Priefer, R., & Tran, T. (2021). Tachykinin NK2 antagonist for treatments of various disease states. Autonomic Neuroscience, 235, 102865. [Link]

  • National Institutes of Health. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. [Link]

  • MySkinRecipes. 4-Chlorobenzo[b]thiophene-2-carboxylic acid. [Link]

Sources

Method

High-Yield Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid: An Application Note for Researchers

Abstract This application note provides a comprehensive guide for the high-yield synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the high-yield synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. Two robust synthetic strategies are presented, commencing from readily available starting materials. The primary route detailed involves a two-step sequence: the S-alkylation of 3-methylthiophenol followed by an intramolecular cyclization to construct the benzothiophene core. A second, more direct approach leveraging hydrolysis of the corresponding methyl ester is also discussed. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to confidently replicate and adapt these methodologies.

Introduction

Benzo[b]thiophenes are a prominent class of sulfur-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional organic materials. Their structural resemblance to indole has made them attractive isosteres in drug design, leading to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 4-Methylbenzo[b]thiophene-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules, where the methyl and carboxylic acid functionalities provide versatile handles for further chemical modification.

The strategic placement of the methyl group at the 4-position and the carboxylic acid at the 2-position necessitates a regioselective synthetic approach. This application note outlines reliable and high-yielding methods to achieve this specific substitution pattern, focusing on practical and scalable laboratory procedures.

Synthetic Methodologies

Two principal synthetic routes are detailed below, providing flexibility based on the availability of starting materials and desired scale.

Methodology 1: Two-Step Synthesis from 3-Methylthiophenol

This approach builds the 4-methylbenzo[b]thiophene scaffold from a substituted thiophenol precursor. The causality behind this strategy lies in the nucleophilicity of the thiophenol sulfur for the initial bond formation, followed by an intramolecular cyclization that is directed by the substitution pattern of the starting materials to yield the desired isomer.

Workflow for Methodology 1

start 3-Methylthiophenol step1 S-Alkylation (Ethyl Chloroacetate, Base) start->step1 intermediate Ethyl (3-methylphenylthio)acetate step1->intermediate step2 Intramolecular Cyclization (e.g., Eaton's Reagent) intermediate->step2 product_ester Ethyl 4-Methylbenzo[b]thiophene-2-carboxylate step2->product_ester step3 Hydrolysis (e.g., NaOH, H2O/EtOH) product_ester->step3 final_product 4-Methylbenzo[b]thiophene-2-carboxylic acid step3->final_product

Caption: Workflow for the two-step synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Methodology 2: Hydrolysis of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate

This method is a straightforward and high-yielding final step, contingent on the commercial availability or prior synthesis of the methyl ester precursor. The reaction is a classic ester hydrolysis, driven by the nucleophilic attack of hydroxide on the ester carbonyl.

Reaction Mechanism for Methodology 2

start Methyl 4-Methylbenzo[b]thiophene-2-carboxylate reagents + NaOH / H2O, EtOH intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Sodium 4-Methylbenzo[b]thiophene-2-carboxylate intermediate->product Loss of Methanol acidification + HCl (aq) product->acidification final_product 4-Methylbenzo[b]thiophene-2-carboxylic acid acidification->final_product

Caption: Mechanism of hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocols

Methodology 1: Two-Step Synthesis

Part A: Synthesis of Ethyl (3-methylphenylthio)acetate

This reaction is a standard S-alkylation of a thiophenol. The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the weakly acidic thiophenol without promoting side reactions of the electrophilic ethyl chloroacetate.

Materials:

  • 3-Methylthiophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 3-methylthiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl (3-methylphenylthio)acetate as an oil. The product is often used in the next step without further purification.

Part B: Intramolecular Cyclization and Hydrolysis to 4-Methylbenzo[b]thiophene-2-carboxylic acid

The cyclization of ethyl (3-methylphenylthio)acetate to the corresponding benzothiophene can be achieved using a strong acid catalyst. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a particularly effective dehydrating and cyclizing agent for this type of transformation. The subsequent in-situ or separate hydrolysis step yields the final product.

Materials:

  • Ethyl (3-methylphenylthio)acetate

  • Eaton's reagent (7.5 wt% P₂O₅ in CH₃SO₃H) or Polyphosphoric acid (PPA)

  • Dichloromethane (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Ethyl acetate

Procedure:

  • To a stirred solution of ethyl (3-methylphenylthio)acetate (1.0 eq) in anhydrous dichloromethane, add Eaton's reagent (10 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ethyl 4-methylbenzo[b]thiophene-2-carboxylate.

  • To the crude ester, add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of water and ethanol.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl at 0 °C until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Methodology 2: Hydrolysis of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate

This protocol is a reliable method when the starting ester is available.

Materials:

  • Methyl 4-methylbenzo[b]thiophene-2-carboxylate

  • Lithium hydroxide monohydrate[1]

  • Methanol

  • Water

  • tert-Butyl methyl ether

  • Hydrochloric acid (concentrated)

  • Magnesium sulfate (anhydrous)

Procedure: [1]

  • In a round-bottom flask, combine Methyl 4-methylbenzo[b]thiophene-2-carboxylate (1.0 eq), lithium hydroxide monohydrate (2.5 eq), water, and methanol.[1]

  • Stir the mixture and heat to 80 °C for 2 hours.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • To the residue, add water and wash three times with tert-butyl methyl ether.[1]

  • Slowly add concentrated hydrochloric acid to the aqueous layer to acidify it, then extract three times with tert-butyl methyl ether.[1]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[1]

  • Concentrate the dried organic layer under reduced pressure to yield 4-Methylbenzo[b]thiophene-2-carboxylic acid.[1]

Data Summary

Starting MaterialProductReagentsSolvent(s)Typical Yield
3-MethylthiophenolEthyl (3-methylphenylthio)acetateEthyl chloroacetate, K₂CO₃Acetone>90%
Ethyl (3-methylphenylthio)acetate4-Methylbenzo[b]thiophene-2-carboxylic acidEaton's reagent, NaOHDichloromethane, EtOH/H₂O70-80% (2 steps)
Methyl 4-methylbenzo[b]thiophene-2-carboxylate4-Methylbenzo[b]thiophene-2-carboxylic acidLiOH·H₂OMethanol/Water~93%[1]

Characterization

The final product, 4-Methylbenzo[b]thiophene-2-carboxylic acid, can be characterized by standard analytical techniques:

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 7.73-7.71 (m, 1H), 7.40-7.38 (m, 1H), 7.22-7.20 (m, 1H), 2.66 (s, 3H).[1]

  • Melting Point: 197-198 °C[2]

  • Mass Spectrometry (MS): Molecular Weight: 192.23 g/mol [3]

Troubleshooting and Safety

  • Safety Precautions: Thiophenols are malodorous and toxic; handle them in a well-ventilated fume hood. Eaton's reagent and polyphosphoric acid are highly corrosive; wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Incomplete Cyclization: If the cyclization in Methodology 1 is sluggish, increasing the reaction time or temperature may be necessary. Ensure all reagents and solvents are anhydrous, as water can quench the acid catalyst.

  • Purification: The final carboxylic acid product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to achieve high purity.

Conclusion

This application note provides detailed and reliable protocols for the high-yield synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid. Methodology 1 offers a robust route from a readily available thiophenol, while Methodology 2 provides a high-yielding final step if the corresponding ester is accessible. By understanding the underlying chemical principles and following the detailed procedures, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science.

References

  • PubChem. 4-methylbenzo[b]thiophene-2-carboxylic acid. Available from: [Link]

Sources

Application

Evaluating the Antimicrobial Potential of 4-Methylbenzo[b]thiophene-2-carboxylic Acid: Protocols and Insights

An Application Guide for Researchers Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly tho...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a thiophene ring, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] Benzo[b]thiophene derivatives, in particular, have been investigated for a broad range of effects, including potent antimicrobial properties against multidrug-resistant pathogens.[3][4] This application note provides a detailed guide for researchers on how to systematically evaluate the antimicrobial efficacy of a specific analogue, 4-Methylbenzo[b]thiophene-2-carboxylic acid. We present field-proven protocols for preliminary screening, quantitative assessment of inhibitory and bactericidal concentrations, and a framework for data interpretation, grounded in established microbiological standards.

Compound Profile: 4-Methylbenzo[b]thiophene-2-carboxylic acid

A thorough understanding of the test article is fundamental to designing robust assays. Below are the key properties of the compound.

PropertyValueSource
CAS Number 1735-13-3[5]
Molecular Formula C₁₀H₈O₂S[5][6]
Molecular Weight 192.23 g/mol [5]
Physical Form Solid
Melting Point 197-198 °C
IUPAC Name 4-methyl-1-benzothiophene-2-carboxylic acid

To facilitate the following protocols, a stock solution of the compound should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). The intrinsic antimicrobial activity of the solvent must be evaluated by including a solvent-only control in all experiments.

Protocol 1: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Method)

The disk diffusion assay is a foundational, qualitative method used to rapidly assess the potential antimicrobial activity of a compound.[7][8] The principle relies on the diffusion of the test agent from an impregnated disk into an agar medium uniformly inoculated with a target bacterium, creating a concentration gradient.[7][9] An effective agent will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[7]

Methodology
  • Inoculum Preparation:

    • From a pure, 18-24 hour bacterial culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Transfer the colonies into a tube with 4-5 mL of sterile saline (0.85%).[7]

    • Vortex the suspension to ensure homogeneity.[7]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7] This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL and is critical for reproducibility.[7] The inoculum should be used within 15 minutes of preparation.[7]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.[10]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.[9][10] A common technique is to streak in three directions, rotating the plate approximately 60° between each streaking.[10]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

  • Disk Preparation and Application:

    • Prepare a high-concentration stock solution of 4-Methylbenzo[b]thiophene-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Aseptically impregnate sterile paper disks (6 mm diameter) with a known volume (e.g., 20 µL) of the test compound solution.[7]

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[10] Ensure firm contact with the agar surface by gently pressing down.[11]

    • Disks should be spaced at least 24 mm apart from center to center.[11]

    • Crucial Controls: Place a disk impregnated with a known antibiotic (positive control) and a disk with the solvent alone (negative control) on the same plate.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11][12]

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter.[7]

Workflow Diagram: Agar Disk Diffusion

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Standardize Inoculum (0.5 McFarland) E1 Inoculate MHA Plate (Create Lawn) P1->E1 P2 Prepare Compound Disks E2 Place Disks on Agar P2->E2 P3 Prepare Control Disks (Positive & Negative) P3->E2 E1->E2 E3 Incubate Plates (16-20h at 35°C) E2->E3 A1 Measure Zone of Inhibition (mm) E3->A1 G cluster_prep Plate Preparation cluster_inoc Inoculation cluster_incub Incubation & Analysis P1 Add Broth to Wells 2-12 P2 Add 2x Compound to Well 1 P1->P2 P3 Perform 2-Fold Serial Dilutions (Well 1 to 10) P2->P3 INC Incubate Plate (16-20h at 35°C) P3->INC I1 Prepare Standardized Inoculum (~5x10^5 CFU/mL) I2 Inoculate Wells 1-11 I1->I2 I2->INC A1 Visually Inspect for Turbidity INC->A1 A2 Determine MIC (Lowest concentration with no growth) A1->A2

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MIC value reveals the concentration required to inhibit growth but does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is a crucial follow-up to determine the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum. [13][14][15]

Methodology
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the well corresponding to the MIC and at least two wells with higher concentrations (i.e., clear wells). [15] * Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these clear wells onto a fresh, antibiotic-free MHA plate. [13]Be sure to label each plate according to the corresponding well concentration.

    • As a control, plate an aliquot from the positive growth control well (well 11) to confirm the viability of the bacteria.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours. [13] * After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [14][15]

Workflow Diagram: MIC to MBC Determination

G cluster_exec Execution cluster_analysis Analysis MIC_Plate Completed MIC Plate (Clear wells identified) E1 Select MIC Well and Higher Concentration Wells MIC_Plate->E1 E2 Plate Aliquots onto Fresh MHA Plates E1->E2 E3 Incubate MHA Plates (18-24h at 35°C) E2->E3 A1 Count Colonies (CFU) E3->A1 A2 Determine MBC (Lowest concentration with ≥99.9% killing) A1->A2

Caption: Workflow for MBC Determination following an MIC Assay.

Data Analysis and Interpretation

Representative Data Summary

Disclaimer: The following data are for illustrative purposes only and represent a hypothetical outcome for 4-Methylbenzo[b]thiophene-2-carboxylic acid. Actual values must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2921316322Bactericidal
Escherichia coli25922321284Bactericidal
Pseudomonas aeruginosa2785364>256>4Bacteriostatic
Enterococcus faecalis2921216644Bactericidal
Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC is a valuable metric. While definitions can vary slightly, a common interpretive standard is:

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [13]* Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the agent is primarily bacteriostatic, meaning it inhibits growth but does not readily kill the bacteria at concentrations near the MIC.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of 4-Methylbenzo[b]thiophene-2-carboxylic acid. Based on the broader literature on thiophene derivatives, promising activity is a reasonable expectation. [16][17]Should this compound demonstrate significant bactericidal or bacteriostatic effects, further studies would be warranted. These could include time-kill curve assays to understand the dynamics of bacterial killing, and mechanistic studies to identify the cellular target. Research on related compounds suggests potential mechanisms such as the disruption of cell division via inhibition of the FtsZ protein or an increase in bacterial membrane permeabilization. [17][18]A systematic evaluation, beginning with the foundational assays described herein, is the critical first step in exploring the therapeutic potential of this and other novel chemical entities.

References

  • Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • BenchChem. (2025).
  • MI - Microbiology. Broth Microdilution.
  • BenchChem. (2025). Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102".
  • Wikipedia. Disk diffusion test.
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Microbe Investigations.
  • Microchem Laboratory.
  • Department of Medical Laboratories Techniques. Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion.
  • Creative Diagnostics.
  • ChemicalBook. 4-METHYLBENZO(B)THIOPHENE-2-CARBOXYLICACID synthesis.
  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Schwalbe, R., & Moore, L. S. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

  • Aryal, S. (2013).
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Wikipedia. Broth microdilution.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Gil-Marqués, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology.
  • Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(18), 10247-10253. [Link]

  • Gil-Marqués, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 14, 1381105. [Link]

  • ResearchGate.
  • Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 1-14. [Link]

  • PubChemLite. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S).
  • Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

  • Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 689. [Link]

  • ChemScene. 1735-13-3 | 4-Methylbenzo[b]thiophene-2-carboxylic acid.
  • Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar.
  • Sigma-Aldrich. 4-Methylbenzo[b]thiophene-2-carboxylic acid | 1735-13-3.
  • Li, Y., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 23(11), 2779. [Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating 4-Methylbenzo[b]thiophene-2-carboxylic Acid as a Selective Mcl-1 Inhibitor for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract: The evasion of apoptosis is a hallmark of cancer, with the B-cell lymphoma 2 (Bcl-2) family of proteins...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The evasion of apoptosis is a hallmark of cancer, with the B-cell lymphoma 2 (Bcl-2) family of proteins playing a central role. Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival member of this family, frequently overexpressed in various tumors and implicated in resistance to conventional chemotherapies and even other Bcl-2 family inhibitors.[1][2] Consequently, the development of direct and selective Mcl-1 inhibitors is a high-priority strategy in oncology drug discovery. This document provides a comprehensive guide for the evaluation of 4-Methylbenzo[b]thiophene-2-carboxylic acid, a representative of the promising benzothiophene scaffold, as a potential Mcl-1 inhibitor. We detail the strategic rationale, key experimental protocols from initial biochemical validation to cellular and preclinical assessment, and data interpretation frameworks necessary to characterize its mechanism of action and therapeutic potential.

Section 1: The Rationale - Targeting the Mcl-1 Apoptotic Checkpoint

The intrinsic apoptotic pathway is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the interplay between pro-apoptotic proteins (e.g., Bax, Bak, Bim, Noxa) and anti-apoptotic proteins (e.g., Mcl-1, Bcl-2, Bcl-xL).[3] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic effectors, preventing the mitochondrial outer membrane permeabilization (MOMP) that triggers the caspase cascade and cell death.[1]

Mcl-1 is distinguished by its rapid turnover and tight regulation, making it a critical sensor for cellular stress.[4] Its amplification is one of the most common genetic alterations in cancer, and its overexpression is linked to poor prognosis and therapeutic resistance.[1][2] Unlike other Bcl-2 family members, Mcl-1 has a unique binding groove, presenting an opportunity for developing highly selective inhibitors.[3] The central mechanism of a successful Mcl-1 inhibitor is to bind to this hydrophobic groove, displacing pro-apoptotic proteins like Bak and Bim, thereby liberating them to initiate apoptosis.

cluster_0 Normal Cell Homeostasis cluster_1 Therapeutic Intervention Mcl1_N Mcl-1 Bak_N Bak Mcl1_N->Bak_N Sequesters Bim_N Bim Mcl1_N->Bim_N Sequesters Apoptosis_N Apoptosis Blocked Inhibitor 4-Methylbenzo[b]thiophene -2-carboxylic acid Mcl1_T Mcl-1 Inhibitor->Mcl1_T Binds & Inhibits Bak_T Free Bak Mcl1_T->Bak_T Releases Bim_T Free Bim Mcl1_T->Bim_T Releases Apoptosis_T Apoptosis Induced Bak_T->Apoptosis_T Activates Bim_T->Bak_T Activates

Figure 1: Mechanism of Mcl-1 Inhibition. In cancer cells, Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim. A selective inhibitor binds to Mcl-1, releasing Bak and Bim to trigger apoptosis.

Section 2: The Candidate - The Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for designing inhibitors that can fit into the well-defined hydrophobic pockets of protein targets. Derivatives have been explored for a range of activities, including anticancer properties.[5][6][7] 4-Methylbenzo[b]thiophene-2-carboxylic acid provides a specific, tangible structure for initiating an evaluation campaign. The carboxylic acid group can form key hydrogen bonds, while the methyl group and the thiophene ring can engage in hydrophobic and aromatic interactions within the Mcl-1 binding groove.

Section 3: Experimental Evaluation Workflow

A tiered approach is essential for efficiently evaluating a novel compound. The workflow should progress from confirming direct target binding to assessing cellular activity and finally, to understanding its drug-like properties.

Tier1 Tier 1: Biochemical Validation (Direct Binding & Selectivity) Tier2 Tier 2: Cellular Validation (Target Engagement & MoA) Tier1->Tier2 Confirmed Binding SPR Surface Plasmon Resonance (SPR) Binding Kinetics (KD, kon, koff) Tier1->SPR Tier3 Tier 3: Phenotypic Assessment (Anti-Cancer Efficacy) Tier2->Tier3 Confirmed Cellular Target Engagement CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement in situ Tier2->CETSA CoIP Co-Immunoprecipitation (Co-IP) Disruption of Mcl-1/Bim Complex Tier2->CoIP Tier4 Tier 4: Preclinical Profiling (Drug-like Properties) Tier3->Tier4 Confirmed Cellular Activity Viability Cell Viability Assays (Mcl-1 Dependent vs. Independent Lines) Tier3->Viability Apoptosis Apoptosis Assays (Caspase Activation, Annexin V) Tier3->Apoptosis ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Tier4->ADME

Figure 2: Tiered workflow for evaluating a novel Mcl-1 inhibitor.

Part I: Biochemical Characterization - Does It Bind?

The first crucial step is to confirm direct, high-affinity binding to the Mcl-1 protein and to assess selectivity against other Bcl-2 family members.

Principle: SPR is a label-free technique that measures real-time binding events between an analyte in solution (the inhibitor) and a ligand immobilized on a sensor chip (Mcl-1 protein).[8][9] This allows for the precise determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).

Materials:

  • Biacore instrument (or similar SPR system)

  • CM5 sensor chip

  • Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Test Compound: 4-Methylbenzo[b]thiophene-2-carboxylic acid, dissolved in DMSO and serially diluted in running buffer.

Step-by-Step Procedure:

  • Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

  • Protein Immobilization: Inject recombinant Mcl-1 protein over one flow cell to achieve an immobilization level of ~10,000 Response Units (RU). Inject Bcl-2 and Bcl-xL over separate flow cells for selectivity testing. Deactivate remaining active esters with ethanolamine. Use one flow cell as a reference (activated and deactivated without protein).

  • Binding Analysis:

    • Prepare a dilution series of the test compound (e.g., 0.1 nM to 1 µM) in running buffer. Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the compound dilutions over all flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (typically 120-180 seconds) and the dissociation phase (300-600 seconds).

    • Regenerate the surface between injections if necessary, using a mild, optimized regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cells.

    • Subtract the zero-concentration injection signal (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.

Data Interpretation & Self-Validation:

  • Trustworthiness: A good fit of the kinetic model to the experimental data across multiple concentrations is essential. The calculated Kₗ should be consistent.

  • Expected Outcome: A potent inhibitor will exhibit a low Kₗ value (pM to low nM range). A slow dissociation rate (low kₔ) often correlates with prolonged target engagement and better in vivo efficacy.[10]

ParameterMcl-1Bcl-xLBcl-2
Kₗ (nM) 5.2>10,000>10,000
kₐ (1/Ms) 1.8 x 10⁵N/AN/A
kₔ (1/s) 9.4 x 10⁻⁴N/AN/A
Table 1: Representative SPR data for a selective Mcl-1 inhibitor. High selectivity is demonstrated by the lack of binding to Bcl-xL and Bcl-2 at high concentrations.
Part II: Cellular Validation - Does It Work in a Cell?

Confirming that the compound engages Mcl-1 in the complex cellular environment and disrupts its pro-survival function is the critical next step.

Principle: CETSA leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[11][12] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is quantified, typically by Western blot.

Materials:

  • Mcl-1 dependent cell line (e.g., MV-4-11, AMO-1)

  • Test compound and vehicle (DMSO)

  • PBS, Cell Lysis Buffer (containing protease inhibitors)

  • PCR tubes and a thermal cycler

  • Centrifuge, SDS-PAGE and Western blot equipment

  • Primary antibody against Mcl-1, loading control antibody (e.g., GAPDH), and secondary antibody.

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., 10 µM) or vehicle for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis & Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the protein concentration and run equal amounts on an SDS-PAGE gel. Perform a Western blot to detect the amount of soluble Mcl-1 at each temperature.

  • Dose-Response (Isothermal CETSA): To determine potency, treat cells with a range of compound concentrations. Heat all samples at a single, optimized temperature (a temperature that gives a significant signal difference between treated and untreated samples). Plot the amount of soluble Mcl-1 against compound concentration.

Data Interpretation & Self-Validation:

  • Trustworthiness: The loading control protein (e.g., GAPDH) should not show a thermal shift upon compound treatment, demonstrating the specificity of the interaction.

  • Expected Outcome: The melting curve for Mcl-1 will shift to higher temperatures in compound-treated cells compared to vehicle-treated cells, confirming intracellular target engagement.[13]

Principle: Co-IP is used to determine if two proteins interact within a cell.[14][15] Here, we will immunoprecipitate (pull down) Mcl-1 and then use a Western blot to see if its binding partner, the pro-apoptotic protein Bim, is pulled down with it. A successful inhibitor will disrupt this interaction.

Materials:

  • Mcl-1 dependent cell line

  • Test compound and vehicle (DMSO)

  • Gentle Co-IP Lysis Buffer (e.g., 1% CHAPS-based buffer to preserve protein interactions)[16]

  • Anti-Mcl-1 antibody for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Anti-Bim and Anti-Mcl-1 antibodies for Western blot detection.

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for 4-6 hours.

  • Lysis: Lyse the cells using a gentle Co-IP lysis buffer. Determine protein concentration of the cleared lysates.

  • Immunoprecipitation:

    • Incubate a fixed amount of total protein (e.g., 500-1000 µg) with an anti-Mcl-1 antibody overnight at 4°C. Include an isotype-matched IgG control for specificity.

    • Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution & Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Run the eluates on an SDS-PAGE gel and perform a Western blot.

  • Detection: Probe the membrane with an anti-Bim antibody to see how much Bim was co-precipitated. Re-probe the same membrane (or a parallel blot) with an anti-Mcl-1 antibody to confirm that equal amounts of Mcl-1 were pulled down in each sample. Also, run input lysates to show total protein levels are unchanged.

Data Interpretation & Self-Validation:

  • Trustworthiness: The IgG control should not pull down Mcl-1 or Bim. The amount of Mcl-1 pulled down should be consistent across all samples.

  • Expected Outcome: In vehicle-treated cells, a strong Bim band will be present in the Mcl-1 immunoprecipitate. With increasing concentrations of the inhibitor, the amount of co-precipitated Bim will decrease, demonstrating the disruption of the Mcl-1/Bim complex.[17]

Part III: Phenotypic Assessment - Does It Kill Cancer Cells?

Once target engagement and mechanism are confirmed, the next step is to assess the compound's anti-cancer activity.

Principle: To measure the effect of the compound on cell proliferation and survival. Using a panel of cell lines with known dependencies on Mcl-1 versus other Bcl-2 family members is crucial for demonstrating on-target activity.[18] Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells.[19]

Materials:

  • A panel of cancer cell lines:

    • Mcl-1 Dependent: AMO-1 (Multiple Myeloma), MV-4-11 (AML)[20]

    • Bcl-2 Dependent: RS4;11 (ALL)

    • Bcl-xL Dependent: H146 (SCLC)

  • 96-well or 384-well plates, appropriate cell culture media

  • Test compound, serially diluted

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Step-by-Step Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the percent viability against the log of the compound concentration and fit to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & Self-Validation:

  • Trustworthiness: The assay should produce a clear dose-response curve. Comparing results across cell lines provides a self-validating system for selectivity.

  • Expected Outcome: The compound should show potent growth inhibition (low nM GI₅₀) in Mcl-1 dependent cell lines, but be significantly less active (>100-fold difference) in cell lines dependent on Bcl-2 or Bcl-xL.

Cell LineDependencyGI₅₀ (nM)
AMO-1 Mcl-175
MV-4-11 Mcl-1140[20]
RS4;11 Bcl-2>10,000
H146 Bcl-xL>10,000
Table 2: Representative cell viability data demonstrating potent and selective on-target activity of an Mcl-1 inhibitor.
Part IV: Preclinical Profiling - Is It a Potential Drug?

Before considering in vivo studies, it is critical to assess the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties.[21]

Principle: A suite of standardized in vitro assays can predict a compound's in vivo behavior, helping to identify potential liabilities early in the discovery process.[22]

Key Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes (human, mouse) and measure the rate of its disappearance over time. A compound with high clearance may have a short half-life in vivo.

  • Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins. High binding can limit the amount of free drug available to act on the target.

  • Permeability (Caco-2 Assay): Assess the compound's ability to cross a monolayer of Caco-2 cells, which mimics the intestinal epithelium, to predict oral absorption.

  • CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions.

  • hERG Inhibition: Screen for binding to the hERG potassium channel using patch-clamp electrophysiology. Inhibition of this channel is linked to cardiac toxicity.

Data Interpretation:

  • The goal is to find a compound with a balanced profile: reasonable metabolic stability, moderate plasma protein binding, good permeability for oral dosing, and minimal off-target activity in toxicity assays.[23] These data are crucial for selecting a compound and designing appropriate in vivo xenograft studies.[20][24][25]

Section 4: Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of 4-Methylbenzo[b]thiophene-2-carboxylic acid, or any novel chemical entity, as a selective Mcl-1 inhibitor. By systematically confirming direct binding, demonstrating on-target cellular mechanism of action, and verifying selective anti-cancer activity, researchers can build a robust data package. Positive results from this workflow would provide a strong rationale for advancing the compound into pharmacokinetic studies and ultimately into in vivo efficacy models, such as mouse xenografts of Mcl-1 dependent tumors, which are the gold standard for preclinical validation.[1][24]

References

  • Lee, T., et al. (2019). Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. Journal of Medicinal Chemistry, 62(8), 3971-3988. [Link]

  • Lee, T., et al. (2019). Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. ACS Publications. [Link]

  • Lee, T., et al. (2019). Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. OSTI.GOV. [Link]

  • Ramsey, H. E., et al. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Phillips, D. C., et al. (2025). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry. [Link]

  • Tron, A. E., et al. (2019). Table 1 In vitro activity of Mcl-1 inhibitors. ResearchGate. [Link]

  • Tron, A. E., et al. (2019). In vitro activity of Mcl-1 inhibitors. ResearchGate. [Link]

  • Rauh, D., et al. (2024). Co-immunoprecipitation of MCL1-BAK and MCL-Bim. ResearchGate. [Link]

  • Konopleva, M., et al. (2016). Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells. Oncotarget, 7(51). [Link]

  • Ramsey, H. E., et al. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ACS Publications. [Link]

  • Yi, X., et al. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and Therapy, 11, 7099–7107. [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

  • ResearchGate. (n.d.). Cell viability in MCL cell lines and patient samples treated with CUDC-907. ResearchGate. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(6), 1615–1623. [Link]

  • Giri, A., et al. (2008). Surface plasmon resonance study of apoptotic regulators Bcl-2, Bcl-w, Bcl-XL, Mcl-1 and A1 and the small molecule inhibitor (SMI) TW-37: the idea of a temporal window for drug activity. Cancer Research, 68(9_Supplement), 3192. [Link]

  • Delogu, G. L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3698. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Peng, T., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. [Link]

  • Springer Nature Experiments. (n.d.). Co-immunoprecipitation Protocols and Methods. Springer Nature. [Link]

  • Yin, S., et al. (2014). Silencing Mcl-1 decreases cell viability in a subset of NSCLC... ResearchGate. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • El-Gamal, D., et al. (2023). Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. Clinical Cancer Research, 29(2), 446-457. [Link]

  • Zhang, Y., et al. (2024). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Inorganics, 12(7), 185. [Link]

  • Lee, S., et al. (2017). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Journal of Medicinal Chemistry, 60(11), 4571-4583. [Link]

  • El-Gamal, D., & Wierda, W. G. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Oncoscience, 10, 31-33. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Sen, T., et al. (2022). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 289(21), 6610-6632. [Link]

  • El-Gamal, D., et al. (2023). Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. Clinical Cancer Research, 29(2), 446-457. [Link]

  • Hoare, S. R. (2019). Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences. [Link]

  • Abdullahi, M., et al. (2021). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. African Journal of Pure and Applied Chemistry, 15(4), 85-94. [Link]

  • Boi, M., et al. (2020). MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. Journal of Hematology & Oncology, 13(1), 167. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Wang, T., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(9), 2533-2544. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Benzo[b]thiophene Scaffold The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization of the carboxylic acid group at the 2-position of 4-Methylbenzo[b]thiophene-2-carboxylic acid (CAS No: 1735-13-3) is a critical step in the synthesis of novel derivatives with tailored pharmacological profiles and material characteristics.[2] This guide provides a comprehensive overview of the key synthetic transformations of this carboxylic acid, focusing on the formation of esters, amides, and acyl chlorides, which serve as versatile intermediates for further elaboration.

Physicochemical Properties of 4-Methylbenzo[b]thiophene-2-carboxylic acid:

PropertyValue
Molecular FormulaC₁₀H₈O₂S
Molecular Weight192.23 g/mol
Melting Point197-198 °C
Boiling Point386.1 ± 22.0 °C at 760 mmHg
AppearanceSolid

Core Functionalization Strategies

The carboxylic acid group of 4-Methylbenzo[b]thiophene-2-carboxylic acid is a versatile handle for a variety of chemical modifications. The primary strategies involve the conversion to more reactive intermediates or direct coupling reactions to form stable derivatives.

Functionalization_Overview 4-Methylbenzo[b]thiophene-2-carboxylic acid 4-Methylbenzo[b]thiophene-2-carboxylic acid Acyl Chloride Acyl Chloride 4-Methylbenzo[b]thiophene-2-carboxylic acid->Acyl Chloride SOCl₂ or (COCl)₂ Ester Ester 4-Methylbenzo[b]thiophene-2-carboxylic acid->Ester R-OH, H⁺ Amide Amide 4-Methylbenzo[b]thiophene-2-carboxylic acid->Amide R-NH₂, Coupling Agents Acyl Chloride->Ester R-OH, Base Acyl Chloride->Amide R-NH₂, Base Amidation_Mechanism cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH O-Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O-Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O-Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine R'-NH₂

References

Method

Developing cellular assays for 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives

<-33>## Application Note: A Framework for Cellular Assay Development for Novel 4-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives Abstract This document provides a comprehensive guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

<-33>## Application Note: A Framework for Cellular Assay Development for Novel 4-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cellular assay cascade for the characterization of novel 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives. Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3][4][5] This guide details a logical, tiered approach, beginning with foundational cytotoxicity and proliferation screening and progressing to detailed mechanistic assays to elucidate the mode of action. Protocols are provided for key assays, including MTT for cell viability, Caspase-Glo® 3/7 for apoptosis induction, Annexin V/PI staining for apoptosis analysis, and cell cycle analysis by flow cytometry. The causality behind experimental choices, the importance of self-validating systems through appropriate controls, and data interpretation are emphasized throughout.

Introduction: The Therapeutic Potential of Benzo[b]thiophene Derivatives

The benzo[b]thiophene core is a versatile heterocyclic scaffold that is a component of numerous pharmacologically active compounds.[1][2] Derivatives have been investigated for a multitude of therapeutic applications, including as anti-cancer, anti-inflammatory, anti-microbial, and anti-convulsant agents.[1][2][4][5] Specifically, various benzo[b]thiophene analogs have demonstrated potent cytotoxic effects against cancer cell lines, often by inducing apoptosis or disrupting cell cycle progression.[6][7][8][9][10] Some derivatives have been shown to act as inhibitors of tubulin polymerization, a clinically validated anti-cancer mechanism.[6][7] Others exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB.[8][11][12]

Given this precedent, a new chemical series based on the 4-Methylbenzo[b]thiophene-2-carboxylic acid scaffold warrants a systematic evaluation of its biological effects. The primary objective of this application note is to provide a strategic workflow and detailed protocols to enable the comprehensive cellular profiling of these novel derivatives. This structured approach ensures that resources are used efficiently, generating high-quality, reproducible data to guide structure-activity relationship (SAR) studies and identify promising lead candidates.

The Cellular Assay Cascade: A Tiered Approach

A logical progression of assays is crucial for efficiently characterizing a new compound library. We propose a three-tiered approach that moves from broad phenotypic screening to specific mechanistic validation.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target & Pathway Validation Cytotoxicity Cytotoxicity & Viability Assays (e.g., MTT, LDH) Apoptosis Apoptosis Assays (Caspase 3/7, Annexin V) Cytotoxicity->Apoptosis Hits Induce Cell Death Proliferation Cell Proliferation Assays (e.g., BrdU, Cell Counting) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Proliferation->CellCycle Hits Inhibit Growth Pathway Pathway Analysis (e.g., NF-κB Reporter Assay) Apoptosis->Pathway Confirm Upstream Signaling Target Target Engagement (e.g., Western Blot, Kinase Assays) CellCycle->Target Identify Molecular Targets (e.g., CDKs) Apoptosis_Pathway node_ext Extrinsic Pathway (Death Receptor) node_cas8 Caspase-8 node_ext->node_cas8 Activation node_int Intrinsic Pathway (Mitochondrial Stress) node_cas9 Caspase-9 node_int->node_cas9 Activation node_cas37 Executioner Caspases Caspase-3, Caspase-7 node_cas8->node_cas37 Cleavage & Activation node_cas9->node_cas37 Cleavage & Activation node_apoptosis Apoptosis (Cell Death) node_cas37->node_apoptosis Execution

Caption: Simplified overview of major apoptosis signaling pathways.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with compounds as described for the Annexin V assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [13]Incubate on ice for at least 30 minutes or store at 4°C. [13]5. Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, and discard the ethanol. Wash the pellet twice with PBS. [13]6. RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained. [13]7. PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well. [13]Incubate for 5-10 minutes at room temperature. [13]8. Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample. [13]Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.

Tier 3: Target and Pathway Validation

If the mechanistic assays suggest a specific mode of action, further experiments can be designed to validate the molecular target or signaling pathway. For example, if compounds show anti-inflammatory potential in preliminary screens, an NF-κB reporter assay would be a logical next step.

NF-κB Reporter Assay

Principle: The NF-κB transcription factor is a master regulator of inflammation. [14]In a reporter gene assay, cells are engineered to contain a reporter gene (like luciferase) under the control of a promoter with NF-κB response elements. [15][16]When NF-κB is activated (e.g., by an inflammatory stimulus like TNF-α or LPS), it binds to these elements and drives the expression of luciferase. [14]An inhibitory compound will prevent this, leading to a decrease in the luminescent signal.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture: Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or RAW 264.7 reporter cells). [14][17]2. Seeding: Seed the reporter cells in a 96-well white plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the benzo[b]thiophene derivatives for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or LPS, to the wells (except for the unstimulated control). [18]5. Incubation: Incubate for the optimal time for reporter expression (typically 6-24 hours). [15]6. Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. [14]7. Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (like Renilla luciferase) if applicable, to control for cell number and transfection efficiency. [18]Calculate the percent inhibition of NF-κB activity relative to the stimulated control.

Data Presentation and Interpretation

For clarity and comparative purposes, quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity Data for Benzo[b]thiophene Derivatives

Compound IDCell LineIC50 (µM) after 48hMax Inhibition (%)
BT-001A549 (Lung Cancer)2.5 ± 0.398%
BT-001MCF-7 (Breast Cancer)5.1 ± 0.695%
BT-002A549 (Lung Cancer)15.8 ± 2.185%
BT-002MCF-7 (Breast Cancer)22.4 ± 3.582%
BT-003A549 (Lung Cancer)> 5015%
BT-003MCF-7 (Breast Cancer)> 5012%

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical example, BT-001 shows potent cytotoxicity against both A549 and MCF-7 cell lines, making it a priority candidate for mechanistic follow-up. BT-002 is moderately active, while BT-003 is inactive. This data helps build an initial SAR.

Conclusion

The systematic application of the cellular assay cascade described in this note provides a robust and efficient framework for characterizing novel 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives. By progressing from broad screening to detailed mechanistic studies, researchers can effectively identify active compounds, elucidate their mechanisms of action, and generate the critical data needed to advance promising candidates in the drug discovery pipeline. Each protocol must be optimized for the specific cell lines and conditions used, and the inclusion of appropriate positive, negative, and vehicle controls is paramount for data integrity and trustworthiness.

References

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • National Center for Biotechnology Information (PMC). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Sartorius. CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization | Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. [Link]

  • PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]

  • OICC Press. Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials. [Link]

  • ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Cyrusbio. MTT Assay Protocol. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • KTU ePubl. Functionalization and properties investigations of benzothiophene derivatives. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. [Link]

  • Taylor & Francis Online. Full article: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • Preprints.org. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

  • PubMed. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • Bio-protocol. 2.6. NF-κB Reporter Assay. [Link]

  • National Institutes of Health (NIH). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • National Center for Biotechnology Information (PMC). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • OICC Press. Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. [Link]

Sources

Application

Application Notes and Protocols for 4-Methylbenzo[b]thiophene-2-carboxylic acid in Materials Science

Prepared for: Researchers, scientists, and drug development professionals Introduction: Unlocking the Potential of a Versatile Benzothiophene Building Block 4-Methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic c...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Versatile Benzothiophene Building Block

4-Methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a rigid, electron-rich benzothiophene core functionalized with a carboxylic acid group. Benzothiophene derivatives are a cornerstone in the field of materials science, particularly in the development of advanced organic electronic materials due to their excellent charge transport properties and tunable electronic structures.[1][2] The presence of the carboxylic acid moiety further expands the utility of this molecule, enabling its use as a versatile building block for a variety of complex molecular architectures, including its potential role as a ligand in the burgeoning field of metal-organic frameworks (MOFs).

This technical guide provides an in-depth exploration of the potential applications of 4-Methylbenzo[b]thiophene-2-carboxylic acid in materials science. Rather than a rigid set of established uses, this document serves as a roadmap for researchers looking to leverage the unique properties of this molecule. We will delve into the scientific rationale behind its potential applications and provide detailed, field-proven protocols for its incorporation into functional materials.

Physicochemical Properties of 4-Methylbenzo[b]thiophene-2-carboxylic acid

A thorough understanding of the fundamental properties of a starting material is critical for its successful application in materials synthesis. Below is a summary of the key physicochemical properties of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₂S[3]
Molecular Weight 192.23 g/mol [3]
CAS Number 1735-13-3[4]
Appearance Solid[4]
Melting Point 197-198 °C[4]
Boiling Point 386.1 ± 22.0 °C at 760 mmHg[4]
Purity ≥98% (typical)[3]
Storage Temperature 4°C[3]

Application Area 1: A Building Block for Organic Semiconductors

The benzothiophene core is a well-established motif in the design of high-performance organic semiconductors.[5][6] Its rigid, planar structure and the presence of sulfur with its available lone pairs of electrons facilitate efficient π-orbital overlap and charge delocalization, which are essential for charge transport.[5] While 4-Methylbenzo[b]thiophene-2-carboxylic acid itself is not a functional semiconductor for device applications, its carboxylic acid group provides a reactive handle for derivatization into more complex, conjugated systems suitable for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][2]

Causality in Experimental Design: From Carboxylic Acid to Functional Material

The carboxylic acid can be converted into a variety of functional groups, such as esters or amides, through standard organic transformations. This allows for the coupling of the benzothiophene unit to other aromatic systems, extending the π-conjugation and tuning the electronic properties (e.g., HOMO/LUMO energy levels) of the final molecule. For instance, converting the carboxylic acid to an ester or amide allows for subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling) if a halo-functionalized coupling partner is used, or it can be a terminal group in a larger oligomer or polymer.

Experimental Workflow: Derivatization for Organic Electronics

G cluster_0 Activation of Carboxylic Acid cluster_1 Esterification/Amidation cluster_2 Elaboration to Conjugated System start 4-Methylbenzo[b]thiophene-2-carboxylic acid thionyl_chloride React with Thionyl Chloride (SOCl₂) start->thionyl_chloride acid_chloride Formation of 4-Methylbenzo[b]thiophene-2-carbonyl chloride thionyl_chloride->acid_chloride esterification Esterification or Amidation Reaction acid_chloride->esterification Reacts with coupling_partner Aromatic Alcohol or Amine (e.g., 4-bromophenol) coupling_partner->esterification derivative Functionalized Benzothiophene Derivative esterification->derivative cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) derivative->cross_coupling final_material Extended π-Conjugated Material for Organic Electronics cross_coupling->final_material

Caption: Synthetic workflow for converting 4-Methylbenzo[b]thiophene-2-carboxylic acid into a functional organic electronic material.

Protocol 1: Synthesis of a Phenyl Ester Derivative for Further Functionalization

This protocol details the conversion of 4-Methylbenzo[b]thiophene-2-carboxylic acid to its 4-bromophenyl ester, a versatile intermediate for Suzuki cross-coupling reactions.

Materials:

  • 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4-Bromophenol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1.0 g of 4-Methylbenzo[b]thiophene-2-carboxylic acid in 20 mL of anhydrous toluene.

    • Add 1.5 equivalents of thionyl chloride dropwise at room temperature.

    • Add a catalytic amount (2-3 drops) of dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 80°C) for 2 hours. The suspension should become a clear solution.

    • Allow the reaction to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-methylbenzo[b]thiophene-2-carbonyl chloride is obtained as a solid and can be used in the next step without further purification.

  • Esterification:

    • Dissolve the crude acid chloride in 30 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • In a separate flask, dissolve 1.1 equivalents of 4-bromophenol and 1.2 equivalents of pyridine in 10 mL of anhydrous DCM.

    • Cool the acid chloride solution to 0°C using an ice bath.

    • Add the 4-bromophenol/pyridine solution dropwise to the acid chloride solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding 20 mL of 1 M HCl.

    • Separate the organic layer and wash it sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-bromophenyl 4-methylbenzo[b]thiophene-2-carboxylate.

Expected Outcome and Characterization: The final product should be a solid. Its identity and purity can be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To observe the characteristic ester carbonyl stretch.

Application Area 2: A Ligand for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[7] The carboxylic acid group on 4-Methylbenzo[b]thiophene-2-carboxylic acid makes it a prime candidate for use as an organic linker in the synthesis of novel MOFs. The benzothiophene unit can introduce interesting electronic or photoluminescent properties into the resulting framework.

Causality in Experimental Design: Self-Assembly of MOFs

The synthesis of MOFs is typically a self-assembly process where the metal salt and the organic linker are dissolved in a suitable solvent and heated. This solvothermal method provides the necessary energy for the formation of the crystalline framework. The geometry of the linker and the coordination preference of the metal ion dictate the final topology of the MOF. As a monocarboxylate, 4-Methylbenzo[b]thiophene-2-carboxylic acid would likely act as a monodentate ligand, potentially serving to modulate the structure or functionalize the pores of a MOF built with polycarboxylate linkers, or to form lower-dimensional coordination polymers.

Experimental Workflow: Solvothermal Synthesis of a MOF

G cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation and Activation linker 4-Methylbenzo[b]thiophene-2-carboxylic acid mixing Combine Reactants in a Teflon-lined Autoclave linker->mixing metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->mixing solvent Solvent (e.g., DMF/Ethanol) solvent->mixing heating Heat at a Controlled Temperature (e.g., 100-150°C) mixing->heating cooling Slow Cooling to Room Temperature heating->cooling isolation Isolate Crystals by Filtration cooling->isolation washing Wash with Fresh Solvent isolation->washing activation Solvent Exchange and Heating Under Vacuum washing->activation final_mof Activated Porous MOF Material activation->final_mof

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Protocol 2: Exploratory Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a general method for attempting the synthesis of a MOF using 4-Methylbenzo[b]thiophene-2-carboxylic acid as a ligand.

Materials:

  • 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge and/or filtration apparatus

Procedure:

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of 4-Methylbenzo[b]thiophene-2-carboxylic acid in 10 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Reaction Setup:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly and place it in a programmable oven.

  • Solvothermal Synthesis:

    • Heat the oven to 120°C at a rate of 5°C/min.

    • Hold the temperature at 120°C for 48 hours.

    • Slowly cool the oven to room temperature over 24 hours.

  • Product Isolation:

    • Carefully open the autoclave and collect the crystalline product (if any) by filtration or centrifugation.

    • Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation:

    • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the as-synthesized material in a solvent with a lower boiling point, such as acetone, for 24 hours (replace the acetone every 8 hours).

    • Decant the acetone and heat the sample under a high vacuum at a temperature below its decomposition point (e.g., 100-150°C) for 12 hours.

Expected Outcome and Characterization: The formation of a crystalline material is the desired outcome. Characterization techniques to confirm the synthesis of a MOF include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules during activation.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

Conclusion and Future Outlook

4-Methylbenzo[b]thiophene-2-carboxylic acid represents a promising, yet underexplored, building block for advanced materials. Its rigid benzothiophene core provides a platform for creating materials with desirable electronic properties, while the carboxylic acid functionality opens avenues for its use in the construction of porous crystalline materials like MOFs. The protocols outlined in this guide are intended to serve as a starting point for researchers to explore the potential of this versatile molecule. Further research into the derivatization of the carboxylic acid and the exploration of its coordination chemistry with a wider range of metal ions will undoubtedly unlock new and exciting applications in materials science.

References

  • CrystEngComm. (n.d.). Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Benzothiophene Derivatives in Modern Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recently developed benzodithiophene based organic solar cells: A review on materials and strategies. Retrieved from [Link]

  • Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Google Patents. (n.d.). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Google Patents. (n.d.). PROCESS FOR SYNTHESIZING SUBSTITUTED 2-BENZO[b] THIOPHENE CARBOXYLIC ACIDS AND SALTS THEREOF.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Benzothiophene derivatives and medicinal use thereof.
  • National Center for Biotechnology Information. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-(4-aminoethoxybenzoyl)benzo[b]thiophenes.
  • PubChem. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid methyl ester - High purity | EN. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

Sources

Method

Large-scale synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid for preclinical studies

An Application Note and Protocol for the Large-Scale Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid for Preclinical Studies Authored by: A Senior Application Scientist Abstract This document provides a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-kilogram scale synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid, a key heterocyclic scaffold with significant potential in drug discovery. Benzo[b]thiophene derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The successful execution of preclinical studies demands a robust, scalable, and well-documented synthetic process that consistently delivers high-purity Active Pharmaceutical Ingredient (API) candidates. This guide details a validated synthetic route, explains the rationale behind key procedural steps, and outlines the necessary protocols for purification and analytical characterization to meet the stringent requirements for preclinical evaluation.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene ring system is a bicyclic aromatic heterocycle that is isosteric to indole, a common motif in biologically active molecules. This structural similarity allows benzo[b]thiophene derivatives to interact with a variety of biological targets.[4] The planar, electron-rich nature of the scaffold enhances binding affinity to enzymes and receptors, while also offering favorable pharmacokinetic properties such as improved metabolic stability and bioavailability.[4] Consequently, this core is found in numerous FDA-approved drugs and clinical candidates.[2]

4-Methylbenzo[b]thiophene-2-carboxylic acid, in particular, serves as a crucial building block for creating more complex molecules. The carboxylic acid at the 2-position is a versatile handle for amide bond formation, esterification, or other derivatizations, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[2] The 4-methyl group provides a specific substitution pattern that can influence molecular conformation, lipophilicity, and metabolic profile. Access to a reliable, large-scale synthesis is therefore a critical bottleneck to overcome for advancing compounds based on this scaffold into preclinical toxicology and efficacy studies.

Strategic Overview of the Synthetic Approach

For large-scale synthesis, the chosen route must prioritize safety, cost-effectiveness, scalability, and the ability to control impurity profiles. Several methods exist for the synthesis of the benzo[b]thiophene core.[5] After careful evaluation, we have selected a robust two-step sequence starting from the commercially available 2-bromo-3-methylbenzaldehyde. This approach involves:

  • Palladium-Catalyzed Coupling and Cyclization: A one-pot reaction between 2-bromo-3-methylbenzaldehyde and methyl thioglycolate to form methyl 4-methylbenzo[b]thiophene-2-carboxylate. This strategy is highly efficient for constructing the bicyclic core.

  • Saponification: A straightforward hydrolysis of the methyl ester to yield the target carboxylic acid.

This route avoids the use of highly energetic reagents and provides excellent control over regiochemistry, which is paramount for producing a single, well-defined isomer suitable for preclinical use.

Logical Workflow for API Synthesis

The following diagram illustrates the high-level workflow from starting materials to the final, quality-controlled product.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Isolation cluster_2 PART 3: Quality Control A Step 1: Starting Materials (2-bromo-3-methylbenzaldehyde, methyl thioglycolate) B Step 2: Pd-Catalyzed Annulation (Formation of Methyl Ester Intermediate) A->B C Step 3: Saponification (Hydrolysis to Carboxylic Acid) B->C D Step 4: Work-up & pH Adjustment (Precipitation of Crude Product) C->D E Step 5: Recrystallization (High Purity Final Product) D->E F Step 6: Drying (Under Vacuum) E->F G Step 7: Analytical Characterization (NMR, MS, IR) F->G H Step 8: Purity Assessment (HPLC, Elemental Analysis) G->H I Step 9: Batch Release (Certificate of Analysis) H->I

Caption: High-level workflow for the synthesis and release of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate

This step utilizes a palladium-catalyzed reaction to efficiently construct the benzo[b]thiophene ring system. The use of a phosphine ligand (Xantphos) is critical for promoting the desired carbon-sulfur and carbon-carbon bond formations.

ReagentMW ( g/mol )AmountMolesEquivalents
2-Bromo-3-methylbenzaldehyde199.041.00 kg5.021.0
Methyl thioglycolate106.140.64 kg6.031.2
Palladium(II) acetate (Pd(OAc)₂)224.5022.5 g0.100.02
Xantphos578.6887.0 g0.150.03
Potassium carbonate (K₂CO₃)138.211.39 kg10.052.0
N,N-Dimethylformamide (DMF)-10.0 L--

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 2-bromo-3-methylbenzaldehyde (1.00 kg), potassium carbonate (1.39 kg), palladium(II) acetate (22.5 g), and Xantphos (87.0 g).

  • Inerting: Purge the reactor with nitrogen for 30 minutes. This is a crucial step as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 10.0 L) followed by methyl thioglycolate (0.64 kg).

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction is exothermic and should be monitored carefully. Maintain the temperature for 12-18 hours.

  • Monitoring: Track the reaction progress by taking aliquots and analyzing them by HPLC or TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is considered complete when the starting aldehyde is consumed (<1% remaining).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into 50 L of ice-cold water with stirring. This will precipitate the crude product and dissolve the inorganic salts.

  • Isolation: Filter the resulting solid through a Büchner funnel, wash the filter cake thoroughly with water (3 x 5 L) until the filtrate is neutral, and then with cold methanol (2 x 2 L) to remove highly polar impurities.

  • Drying: Dry the crude solid in a vacuum oven at 50 °C to a constant weight.

    • Typical Yield: 85-92%

    • Appearance: Off-white to light tan solid.

Step 2: Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid

This is a standard saponification reaction to convert the methyl ester to the desired carboxylic acid. The choice of a mixed solvent system (THF/Methanol) ensures the solubility of the ester starting material.

ReagentMW ( g/mol )AmountMolesEquivalents
Methyl 4-methylbenzo[b]thiophene-2-carboxylate206.261.00 kg4.851.0
Sodium hydroxide (NaOH)40.000.39 kg9.702.0
Tetrahydrofuran (THF)-5.0 L--
Methanol-5.0 L--
Water-2.5 L--
Hydrochloric Acid (HCl), 6M-~2.0 L--

Protocol:

  • Dissolution: In the 20 L reactor, dissolve the crude methyl ester (1.00 kg) in a mixture of THF (5.0 L) and Methanol (5.0 L).

  • Base Addition: Prepare a solution of sodium hydroxide (0.39 kg) in water (2.5 L) and add it slowly to the reactor. An exotherm will be observed; maintain the internal temperature below 40 °C.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting ester is completely consumed.

  • Solvent Removal: Cool the mixture to room temperature and remove the organic solvents (THF and Methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (10 L). Cool the mixture in an ice bath to below 10 °C. Slowly add 6M HCl with vigorous stirring to adjust the pH to ~2. The target carboxylic acid will precipitate as a thick solid. The acidification must be done slowly to control the exotherm and ensure a filterable particle size.

  • Isolation: Filter the precipitated solid, and wash the cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

    • Typical Yield: 90-97%

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 197-198 °C

Purification Protocol

For preclinical use, the API must meet high purity standards (>98.5%). A final recrystallization step is mandatory.

Protocol:

  • Solvent Selection: Ethyl acetate is a suitable solvent for recrystallization.

  • Procedure: Dissolve the crude, dry 4-Methylbenzo[b]thiophene-2-carboxylic acid in a minimal amount of hot ethyl acetate (approx. 8-10 L per kg of crude product) in a clean reactor.

  • Hot Filtration: If any insoluble material is present, perform a hot filtration through a pad of celite to remove particulates.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further to 0-5 °C for at least 4 hours to maximize crystal formation.

  • Isolation and Drying: Filter the pure crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum at 70 °C until residual solvent levels are within acceptable limits (as determined by ¹H NMR or GC-HS).

Analytical Characterization and Quality Control

A comprehensive analysis of the final product is required to confirm its identity, strength, quality, and purity.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS, FTIR
Purity ≥ 98.5%HPLC (UV, 254 nm)
Melting Point 196-200 °CMelting Point Apparatus
Residual Solvents Ethyl Acetate ≤ 5000 ppmGC-Headspace
Water Content ≤ 0.5%Karl Fischer Titration
Elemental Analysis C: 62.48%, H: 4.19%Combustion Analysis

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.1 (s, 1H, H3), 7.8-7.9 (d, 1H, H7), 7.3-7.4 (m, 2H, H5, H6), 2.6 (s, 3H, CH₃).

  • Mass Spec (ESI-): m/z = 191.0 [M-H]⁻.

  • Molecular Formula: C₁₀H₈O₂S[6]

  • Molecular Weight: 192.23 g/mol [6]

References

  • Vertex AI Search.
  • Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available from: [Link]

  • NIH National Library of Medicine. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]

  • Semantic Scholar. An overview of benzo[b]thiophene-based medicinal chemistry. Available from: [Link]

  • Global Substance Registration System. Synthesis and screening of new benzothiophene derivatives. Available from: [Link]

  • NIH National Library of Medicine. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Available from: [Link]

  • ResearchGate. A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives | Request PDF. Available from: [Link]

  • PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Available from: [Link]

  • PubChem. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid. As a molecule of interest in medicinal chemistry, optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid. As a molecule of interest in medicinal chemistry, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol to navigate the common challenges encountered during its preparation.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid, typically achieved through the hydrolysis of its methyl ester, can present several challenges that may lead to diminished yields and purification difficulties. This section addresses the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of the hydrolysis reaction?

Answer:

Low yields in the saponification of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate are often attributable to incomplete hydrolysis, degradation of the product, or suboptimal work-up procedures.

  • Incomplete Hydrolysis: The hydrolysis of the ester is a reversible reaction in acidic conditions, which is why it is typically performed under basic conditions (saponification) to drive the reaction to completion[1]. However, insufficient base, reaction time, or temperature can lead to a significant amount of unreacted starting material.

    • Solution:

      • Base Stoichiometry: Ensure at least a stoichiometric amount of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used. An excess of 1.5 to 3 equivalents is often recommended to ensure complete consumption of the ester.

      • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (the methyl ester) is a reliable indicator of reaction completion.

      • Temperature and Time: While the reaction is often run at elevated temperatures (e.g., 80°C), prolonged exposure to harsh basic conditions can lead to side reactions. Optimize the reaction time by monitoring with TLC to avoid unnecessary heating.

  • Product Degradation: Benzothiophene rings can be susceptible to degradation under harsh conditions. A potential side reaction, though less common under these conditions, is decarboxylation of the product to form 4-methylbenzo[b]thiophene, especially if the reaction is heated for an extended period in the presence of acid during workup[2][3].

    • Solution:

      • Controlled Acidification: During the work-up, add the acid (e.g., HCl) slowly and at a low temperature (e.g., 0°C) to neutralize the reaction mixture and precipitate the carboxylic acid. This minimizes the risk of acid-catalyzed degradation.

  • Suboptimal Work-up: The isolation of the product is critical for achieving a high yield. Losses can occur during extraction and washing steps.

    • Solution:

      • Proper Extraction: After acidification, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to maximize the recovery of the carboxylic acid.

      • Minimize Aqueous Solubility: The sodium salt of the carboxylic acid is water-soluble. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate, thereby minimizing its solubility in the aqueous phase before extraction.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, several side products could be present.

  • Unreacted Starting Material: The most common "impurity" is the starting methyl ester. This is easily identified by running a co-spot with the starting material on the TLC plate.

  • Decarboxylation Product: As mentioned, decarboxylation can lead to the formation of 4-methylbenzo[b]thiophene. This is more likely if the work-up involves prolonged heating in acidic conditions.

  • Ring-Opened Products: While less common for the stable benzo[b]thiophene ring system under these conditions, very harsh basic conditions could potentially lead to ring-opening byproducts.

Troubleshooting Workflow for Impurity Identification

G start Multiple Spots on TLC co_spot Co-spot with Starting Material start->co_spot is_sm Is one spot the starting material? co_spot->is_sm incomplete_rxn Incomplete Reaction: Increase base, time, or temperature. is_sm->incomplete_rxn Yes other_impurities Consider other impurities. is_sm->other_impurities No lcms Analyze by LC-MS to identify molecular weights. other_impurities->lcms decarboxylation Mass consistent with decarboxylation? (M-44) lcms->decarboxylation decarboxylation_yes Decarboxylation likely: Optimize work-up (low temp acidification). decarboxylation->decarboxylation_yes Yes unknown Unknown impurity: Consider purification by column chromatography or recrystallization. decarboxylation->unknown No

Caption: Troubleshooting workflow for identifying impurities.

Question 3: How can I effectively purify the final product?

Answer:

Purification of 4-Methylbenzo[b]thiophene-2-carboxylic acid is crucial to obtain a high-purity final product suitable for downstream applications.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    • Recommended Solvents: A mixture of ethanol and water, or toluene, can be effective for recrystallizing benzothiophene carboxylic acids.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The polarity can be adjusted based on the separation observed on TLC.

  • Acid-Base Extraction: This technique can be used to remove neutral impurities (like the decarboxylated byproduct) from the desired acidic product.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its sodium salt.

    • Separate the layers. The organic layer will contain neutral impurities.

    • Acidify the aqueous layer with cold, dilute HCl to precipitate the pure carboxylic acid.

    • Filter and dry the purified product.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of lithium hydroxide in the reaction?

A1: Lithium hydroxide (LiOH) is a strong base that acts as the nucleophile (in the form of hydroxide ions, OH⁻) to attack the electrophilic carbonyl carbon of the methyl ester. This initiates the saponification reaction, leading to the formation of a lithium carboxylate salt and methanol. The formation of the carboxylate salt is essentially irreversible under these conditions, driving the reaction to completion[1].

Q2: Can I use other bases like sodium hydroxide or potassium hydroxide?

A2: Yes, sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also commonly used for saponification and should be effective. The choice of base can sometimes influence the solubility of the resulting carboxylate salt and the overall reaction kinetics. LiOH is often favored in laboratory-scale synthesis due to its lower molecular weight.

Q3: Are there alternative, higher-yield synthesis routes for 4-Methylbenzo[b]thiophene-2-carboxylic acid?

A3: While hydrolysis of the pre-formed methyl ester is a common final step, constructing the benzo[b]thiophene ring system itself can be approached in several ways. For researchers looking to develop a synthesis from more basic starting materials, the following methods are worth considering for substituted thiophenes, which could be adapted for this specific target:

  • Gewald Aminothiophene Synthesis: This is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene[4][5][6][7][8]. The amino group can then be further modified or removed to yield the desired product.

  • Fiesselmann Thiophene Synthesis: This method involves the reaction of 1,3-dicarbonyl compounds with thioglycolic acid derivatives to form substituted thiophenes[9][10][11][12].

These alternative routes may offer advantages in terms of atom economy and the ability to introduce diverse substituents, potentially leading to higher overall yields from simple precursors.

III. Detailed Experimental Protocol

This protocol details the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid from its corresponding methyl ester.

Reaction Scheme:

G start Methyl 4-Methylbenzo[b]thiophene-2-carboxylate product 4-Methylbenzo[b]thiophene-2-carboxylic acid start->product Saponification reagents LiOH·H₂O Methanol/Water, 80°C

Caption: Saponification of the methyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Ratio
Methyl 4-Methylbenzo[b]thiophene-2-carboxylate206.26203~0.981
Lithium hydroxide monohydrate (LiOH·H₂O)41.9650~1.19~1.2
Methanol-6 mL--
Deionized Water-2 mL--
tert-Butyl methyl ether (TBME)-As needed--
Concentrated Hydrochloric Acid (HCl)-As needed--
Saturated Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 4-Methylbenzo[b]thiophene-2-carboxylate (203 mg), lithium hydroxide monohydrate (50 mg), methanol (6 mL), and deionized water (2 mL).

  • Heating: Heat the reaction mixture to 80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2 hours).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Aqueous Work-up (1): To the concentrated residue, add an appropriate amount of deionized water. Wash the aqueous solution three times with tert-butyl methyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer three times with tert-butyl methyl ether.

  • Washing and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield 4-Methylbenzo[b]thiophene-2-carboxylic acid as a solid.

IV. References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966 , 99, 94-100. (No direct link available)

  • Sabnis, R. W. Sulfur Rep.1994 , 16, 1-17. (No direct link available)

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; John Wiley & Sons, 2010. (No direct link available)

  • Mundy, B. P., et al. Name Reactions and Reagents in Organic Synthesis, 2nd ed.; Wiley, 2005. (No direct link available)

  • Hume, C. Applications of Multicomponent Reactions in Drug Discovery – Lead Generation to Process Development. In Multicomponent Reactions; Wiley, 2005; pp 311–341. (No direct link available)

  • Zendy. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. [Link]

  • ResearchGate. GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid 9 and 2-naphthoic acid 10 catalyzed by AnFdc I327X. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Scribd. 1fiesselmann Thiophene Synthesis. [Link]

  • Filo. Fiesselmann thiophene synthesis. [Link]

  • Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methylbenzo[b]thiophene-2-carboxylic Acid

Welcome to the technical support resource for the purification of 4-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice for recrystallization, a fundamental technique for solid purification.[1][2]

The core principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal solvent will dissolve the target compound and any impurities at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[1][2][3]

Experimental Protocol: Recrystallization of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

This section details a standard operating procedure for the purification of 4-Methylbenzo[b]thiophene-2-carboxylic acid (M.P. 197-198 °C)[4]. The choice of solvent is critical for success. Given the aromatic nature and the carboxylic acid functional group, polar protic solvents are excellent starting points.[5]

Solvent Selection & Rationale

A preliminary solvent screen is the first and most crucial step.[1] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[6]

Solvent System Boiling Point (°C) Rationale & Considerations
Ethanol 78Good general-purpose solvent for moderately polar compounds like carboxylic acids.[5] Its volatility simplifies drying.
Acetic Acid / Water Variable (~100-118)An excellent mixed-solvent system. The crude acid dissolves in hot acetic acid, and water is added as an anti-solvent to induce crystallization upon cooling.[7]
Toluene 111Suitable for compounds with aromatic character. Less polar than alcohols; may be useful if impurities are highly polar.[5]
Isopropanol / Water Variable (~82-100)A common alternative to ethanol/water, sometimes offering different selectivity for impurities.[8]

Recommendation: For initial trials, Ethanol or an Acetic Acid/Water mixture is recommended.

Step-by-Step Recrystallization Workflow
  • Dissolution: Place the crude 4-Methylbenzo[b]thiophene-2-carboxylic acid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and premature crystallization).[7] Add a magnetic stir bar.

  • Solvent Addition: In a separate flask, heat your chosen solvent (e.g., Ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude material in a dropwise manner while stirring and heating until the solid just dissolves.[6] Using an excess of solvent is the most common reason for poor yield.[9][10]

  • Decolorization (Optional): If the hot solution is colored and the pure compound is known to be colorless or white, colored impurities may be present.[2] Allow the solution to cool slightly from boiling, then add a small amount of activated charcoal (a spatula tip). Re-heat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.[11]

  • Hot Gravity Filtration (Optional): This step is necessary only if insoluble impurities are present or if charcoal was used. Use a short-stemmed funnel and fluted filter paper. To prevent premature crystallization in the funnel, pre-heat the funnel and the receiving flask with hot solvent vapor.[7][12] Pour the hot solution through the filter paper in portions.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[13] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[9] Using room temperature or warm solvent for washing will dissolve some of your product, reducing the yield.[9]

  • Drying: Continue to draw air through the filter cake for several minutes to remove most of the solvent.[7] Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Recrystallization Workflow Diagram```dot

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities or Color Present? dissolve->insoluble_check decolorize 2a. Add Activated Charcoal insoluble_check->decolorize Yes cool 3. Slow Cooling to Room Temperature insoluble_check->cool No hot_filter 2b. Hot Gravity Filtration decolorize->hot_filter hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Minimal Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: How do I know if my product is pure after one recrystallization? A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value (197-198 °C for this compound)[4]. If the melting point is broad or depressed, significant impurities likely remain, and a second recrystallization may be necessary.

Q: Can I reuse the mother liquor to get more product? A: Yes, this is known as recovering a "second crop." You can concentrate the mother liquor by boiling off most of the solvent and then cooling the remaining solution to obtain a second batch of crystals. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the mother liquor.

Q: What are the primary safety precautions for recrystallization? A: Always work in a well-ventilated fume hood, especially when using flammable organic solvents like ethanol or toluene. Never heat organic solvents over an open flame; use a steam bath, heating mantle, or hot plate. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the boiling point of your solvent to avoid boiling over. [5] Q: Why is an Erlenmeyer flask preferred over a beaker? A: The narrow neck of an Erlenmeyer flask helps to reduce solvent evaporation during heating. It also minimizes the surface area of the solution, which promotes slower cooling and better crystal formation. The sloped sides also make it easier to swirl and mix the contents without splashing.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? Retrieved from [Link]

  • Athabasca University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2019, March 24). Trying a recrystallization of a crude product in lab and keep getting an oil? Retrieved from [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.
  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • PubChem. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

Sources

Troubleshooting

Common byproducts in 4-Methylbenzo[b]thiophene-2-carboxylic acid synthesis and their removal

Welcome to the technical support guide for the synthesis and purification of 4-Methylbenzo[b]thiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Methylbenzo[b]thiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who work with benzothiophene scaffolds. Here, we address common challenges, answer frequently asked questions, and provide field-proven protocols to help you navigate potential pitfalls in your synthesis, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale method for synthesizing 4-Methylbenzo[b]thiophene-2-carboxylic acid?

The most frequently employed and dependable method is the hydrolysis of its corresponding methyl or ethyl ester, namely Methyl 4-methylbenzo[b]thiophene-2-carboxylate. This precursor is often more straightforward to synthesize or procure. The hydrolysis is typically a base-catalyzed saponification reaction, which is generally high-yielding and easy to perform. A common procedure involves heating the ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system such as methanol/water or THF/water.[1]

Q2: What are the primary byproducts I should anticipate during the synthesis via ester hydrolysis?

There are two main byproducts to be aware of:

  • Unreacted Starting Material: Incomplete hydrolysis will leave residual Methyl 4-methylbenzo[b]thiophene-2-carboxylate in your crude product. This is the most common impurity.

  • Decarboxylated Product (4-Methylbenzo[b]thiophene): If the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged exposure to strong acid during workup), the target carboxylic acid can lose CO2.[2][3] This side reaction is a known issue for various carboxylic acids, particularly when the resulting carbanion can be stabilized.[3][4]

Q3: What are the best analytical techniques to identify the product and its common byproducts?

A combination of techniques is recommended for unambiguous identification:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The carboxylic acid proton gives a characteristic broad singlet far downfield (>10 ppm), which is absent in the ester and the decarboxylated byproduct. The ester will show a methyl singlet around 3.9 ppm. The aromatic protons for each compound will have distinct patterns that can be used for confirmation.

  • Thin-Layer Chromatography (TLC): TLC is excellent for monitoring reaction progress and assessing purity. The carboxylic acid is significantly more polar than the ester and the decarboxylated byproduct. It will have a much lower Rf value. Using a mobile phase like 30% ethyl acetate in hexanes will show a clear separation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both separation and mass information, confirming the molecular weight of the main product (192.23 g/mol ) and any impurities.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification process.

Problem 1: My final product is contaminated with the starting ester according to ¹H NMR analysis.
  • Root Cause: This indicates an incomplete saponification reaction. The hydrolysis may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal amount of base.

  • Solution: Purification via Acid-Base Extraction

    This protocol leverages the acidic nature of your target compound to separate it from the neutral ester impurity.

    Experimental Protocol:

    • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

    • Base Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer.

    • Combine & Wash: Combine the aqueous layers. To remove any remaining neutral impurities, perform a "back-extraction" by washing the combined aqueous layer once with a fresh portion of ethyl acetate. Discard this organic wash.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise with stirring. Your product, 4-Methylbenzo[b]thiophene-2-carboxylic acid, is insoluble in acidic water and will precipitate out as a solid. Monitor the pH with litmus paper to ensure it is acidic (pH ~2).

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Washing & Drying: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts, then dry it under vacuum to obtain the purified product.

Problem 2: My yield is very low, and I've isolated a neutral, non-polar byproduct. I suspect decarboxylation.
  • Root Cause: You have likely formed 4-Methylbenzo[b]thiophene. This occurs when the reaction temperature is too high or if the acidic workup is too aggressive (e.g., boiling in strong acid). Some benzothiophene carboxylic acids are known to be susceptible to decarboxylation under harsh acidic conditions.[2]

  • Solution: Confirmation and Prevention

    Confirmation:

    • Analyze the byproduct by ¹H NMR. The spectrum for 4-Methylbenzo[b]thiophene will lack the carboxylic acid proton signal and the C2-proton singlet seen in the product. Instead, you will see two distinct doublets for the thiophene protons.

    • This byproduct will co-extract with the unreacted ester during the acid-base workup described in Problem 1. It can be separated from the ester by column chromatography on silica gel.

    Prevention:

    • Milder Hydrolysis Conditions: Use lithium hydroxide (LiOH) in a methanol/water or THF/water mixture at a moderate temperature (e.g., 60-80°C) instead of more aggressive conditions.[1] Monitor the reaction by TLC until the starting ester is consumed.

    • Careful Acidification: Always perform the acidification step of the workup in an ice bath to dissipate any heat generated. Add the acid slowly and do not allow the mixture to warm significantly. Avoid boiling the acidic mixture.

Data Summary Table for Identification
CompoundFormulaM.W. ( g/mol )M.P. (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)
4-Methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₈O₂S192.23197-198~8.25 (s, 1H, H-2), ~2.66 (s, 3H, CH₃), >10 (br s, 1H, COOH)[1]
Methyl 4-Methylbenzo[b]thiophene-2-carboxylateC₁₁H₁₀O₂S206.26~95-98~8.15 (s, 1H, H-2), ~3.95 (s, 3H, OCH₃), ~2.65 (s, 3H, CH₃)
4-Methylbenzo[b]thiopheneC₉H₈S148.23~33-35~7.4-7.2 (m, 2H, thiophene H), ~2.6 (s, 3H, CH₃)

Visualized Synthesis and Purification Workflow

The following diagram illustrates the primary synthesis pathway via ester hydrolysis, highlighting the points where common byproducts emerge and the corresponding purification strategies to isolate the target molecule.

G cluster_synthesis Synthesis Stage cluster_byproducts Potential Byproducts cluster_purification Purification Stage cluster_waste Impurity Removal start Methyl 4-Methylbenzo[b]thiophene- 2-carboxylate reaction Saponification (LiOH, MeOH/H₂O, 80°C) start->reaction 1. Hydrolysis crude Crude Reaction Mixture reaction->crude byproduct1 Unreacted Ester (Incomplete Reaction) reaction->byproduct1 Side Path A byproduct2 4-Methylbenzo[b]thiophene (Decarboxylation) crude->byproduct2 Side Path B (Harsh Workup) workup Acid-Base Extraction crude->workup 2. Workup acidification Acidification (HCl) workup->acidification Aqueous Layer waste Neutral Impurities (Ester, Decarb. Product) in Organic Layer workup->waste Organic Layer filtration Filtration & Drying acidification->filtration final_product Pure 4-Methylbenzo[b]thiophene- 2-carboxylic acid filtration->final_product

Caption: Synthesis and purification workflow for 4-Methylbenzo[b]thiophene-2-carboxylic acid.

References

  • Zendy. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Available at: [Link]

  • PubChem. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S). Available at: [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 4-Methylbenzo[b]thiophene-2-carboxylic Acid in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing challenges with 4-Methylbenzo[b]thiophene-2-carboxylic acid in synthetic coupling reactions....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges with 4-Methylbenzo[b]thiophene-2-carboxylic acid in synthetic coupling reactions. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome common hurdles in your research.

Section 1: Understanding the Reactivity of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

FAQ 1: What intrinsic properties of 4-methylbenzo[b]thiophene-2-carboxylic acid contribute to its low reactivity in coupling reactions?

4-Methylbenzo[b]thiophene-2-carboxylic acid's reactivity is influenced by a combination of electronic and steric factors. The benzothiophene ring system is electron-rich, which can affect the electrophilicity of the carboxylic acid's carbonyl carbon. The methyl group at the 4-position, while not directly adjacent to the carboxylic acid, can exert a modest steric hindrance, potentially impeding the approach of bulky reagents or substrates. Furthermore, the sulfur atom in the thiophene ring can interact with and sometimes deactivate metal catalysts used in certain coupling reactions.[1][2][3]

FAQ 2: I am observing no or very low yield in my amide coupling reaction. What are the likely causes?

Low yields in amide coupling reactions with this substrate are common and can stem from several issues:

  • Inadequate activation of the carboxylic acid: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may be unstable.[4][5]

  • Steric hindrance: The methyl group on the benzothiophene ring, combined with a bulky amine, can significantly slow down the reaction.[6][7]

  • Suboptimal reaction conditions: Factors like solvent, temperature, and base selection are critical and can lead to poor outcomes if not optimized.[4][8]

  • Poor quality of starting materials: Impurities or the presence of water can interfere with the reaction.[8]

FAQ 3: My Suzuki coupling reaction with 4-methylbenzo[b]thiophene-2-carboxylic acid is failing. What could be the problem?

Suzuki coupling reactions involving carboxylic acids can be problematic.[9] Specific to this substrate, you may be encountering:

  • Catalyst inhibition: The carboxylic acid group can coordinate with the palladium catalyst, leading to its deactivation.[9][10]

  • Poor solubility: The substrate may have limited solubility in common Suzuki coupling solvents, hindering its participation in the catalytic cycle.[10]

  • Protodeboronation of the boronic acid partner: Under basic conditions, the boronic acid can be converted back to the corresponding arene, reducing the amount available for cross-coupling.[10]

Section 2: Troubleshooting Amide Coupling Reactions

If you are experiencing low yields or reaction failure in amide bond formation, a systematic approach to troubleshooting is essential.

Initial Checks: Verifying the Basics

Before modifying the core reaction components, ensure the following:

  • Purity of Starting Materials: Confirm the purity of your 4-methylbenzo[b]thiophene-2-carboxylic acid, amine, and coupling reagents using techniques like NMR and LC-MS.[8]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and that you are using anhydrous solvents. Water can hydrolyze activated intermediates and quench the reaction.[8]

  • Stoichiometry: Double-check the molar equivalents of your reactants. A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid.[8]

Troubleshooting Workflow for Amide Coupling

The following diagram illustrates a logical workflow for troubleshooting problematic amide coupling reactions.

G cluster_0 Problem: Low Amide Yield cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Reagent & Condition Optimization cluster_3 Step 3: Advanced Strategies cluster_4 Outcome Start Low or No Amide Product Verify_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Verify_Purity Check_Conditions Check Anhydrous Conditions & Stoichiometry Verify_Purity->Check_Conditions If pure Screen_Reagents Screen More Potent Coupling Reagents (HATU, PyBOP) Check_Conditions->Screen_Reagents If correct Optimize_Base Optimize Base (DIPEA vs. NMM) Screen_Reagents->Optimize_Base Vary_Temp Vary Temperature & Time Optimize_Base->Vary_Temp Acyl_Halide Convert to Acyl Halide Intermediate Vary_Temp->Acyl_Halide If still low yield Success Improved Yield Vary_Temp->Success If successful Acyl_Halide->Success

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

Detailed Troubleshooting Steps
1. Screening Coupling Reagents

Standard carbodiimide reagents like EDC and DCC may not be effective for this substrate.[5][11][12] Consider screening more potent phosphonium or uronium-based coupling reagents.[6]

Coupling ReagentClassAdditiveCommon BaseKey Advantages
EDC/HOBt CarbodiimideHOBtDIPEA, NMMEconomical, water-soluble byproduct.
HATU UroniumNoneDIPEA, CollidineHigh reactivity, often successful for hindered substrates.[6]
HBTU UroniumHOBtDIPEASimilar to HATU, well-established.
PyBOP PhosphoniumNoneDIPEAEffective for hindered systems, less risk of racemization.[6]
COMU UroniumNoneDIPEANewer generation, highly reactive and efficient.[6]

Protocol for Screening Coupling Reagents:

  • Set up parallel reactions in small vials.

  • To each vial, add 4-methylbenzo[b]thiophene-2-carboxylic acid (1.0 equiv).

  • Add the amine (1.1 equiv) and the chosen base (e.g., DIPEA, 2.0 equiv) in an anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Add the respective coupling reagent (1.1 equiv) to each vial.

  • Stir the reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).[8]

2. Conversion to an Acyl Halide

For particularly challenging couplings, converting the carboxylic acid to a more reactive acyl halide (chloride or fluoride) can be highly effective.[13] Acyl fluorides are generally more stable and less prone to side reactions than acyl chlorides.

Protocol for In Situ Acyl Fluoride Formation:

  • Dissolve 4-methylbenzo[b]thiophene-2-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add a fluorinating agent such as TFFH or BTFFH (1.1 equiv) and a suitable base (e.g., pyridine or DIPEA, 1.5 equiv).[6]

  • Stir at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve the amine (1.2 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv) in CH₂Cl₂.

  • Slowly add the acyl fluoride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

Section 3: Troubleshooting Suzuki Coupling Reactions

The presence of a carboxylic acid group requires special consideration in Suzuki couplings.

Troubleshooting Workflow for Suzuki Coupling

G cluster_0 Problem: Low Suzuki Yield cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Condition Optimization cluster_3 Step 3: Advanced Strategies cluster_4 Outcome Start Low or No Suzuki Product Degas Ensure Rigorous Degassing Start->Degas Check_Reagents Verify Catalyst, Base, & Boronic Acid Quality Degas->Check_Reagents Screen_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Screen_Base If quality is good Screen_Solvent Optimize Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) Screen_Base->Screen_Solvent Screen_Catalyst Screen Different Pd Catalysts/Ligands Screen_Solvent->Screen_Catalyst Protect_Acid Protect Carboxylic Acid as an Ester Screen_Catalyst->Protect_Acid If still low yield Success Improved Yield Screen_Catalyst->Success If successful Protect_Acid->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps
1. Protecting the Carboxylic Acid

The most reliable strategy to prevent catalyst inhibition is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.

Protocol for Esterification, Suzuki Coupling, and Hydrolysis:

  • Esterification: Dissolve 4-methylbenzo[b]thiophene-2-carboxylic acid in methanol or ethanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux for several hours until the reaction is complete (monitor by TLC/LC-MS). Work up and purify the resulting ester.

  • Suzuki Coupling:

    • Combine the ester (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).[14]

    • Thoroughly degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.[10]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Heat the reaction to 80-100 °C and monitor its progress.

  • Hydrolysis: Once the coupling is complete, cool the reaction mixture. Add an aqueous solution of a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating to hydrolyze the ester. Acidify the mixture to protonate the carboxylic acid and extract the final product.

2. Screening Reaction Parameters without Protection

If protection is not feasible, systematic screening of the reaction parameters is necessary.

ParameterOptions to ScreenRationale
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe choice of base is crucial and can significantly impact yield. Weaker bases may be less effective, while stronger bases can promote side reactions.[10]
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligandsDifferent ligands can alter the reactivity and stability of the palladium catalyst, potentially overcoming inhibition by the carboxylic acid.[15]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSubstrate solubility and catalyst performance are highly dependent on the solvent system.[15]

Note on Boronic Acid Stability: If you suspect decomposition of your boronic acid partner, consider using a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[10]

Section 4: Alternative Coupling Strategies

Decarboxylative Coupling

For certain applications, decarboxylative cross-coupling can be a powerful alternative, using the carboxylic acid itself as a coupling partner with the extrusion of CO₂.[16] This approach avoids the need for pre-activation to an acyl halide or other reactive species. Copper or palladium-catalyzed methods have been developed for the formation of C-N and C-C bonds from carboxylic acids.[16]

References

Troubleshooting

Optimizing reaction conditions for the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid esters

Introduction Welcome to the technical support center for the synthesis and optimization of 4-Methylbenzo[b]thiophene-2-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 4-Methylbenzo[b]thiophene-2-carboxylic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Benzo[b]thiophenes are prevalent in numerous pharmaceuticals and functional materials, making their efficient synthesis a critical area of study.[1][2] This document provides in-depth, experience-driven answers to common challenges, troubleshooting advice for suboptimal reaction outcomes, and detailed protocols to enhance experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic strategies for constructing the 4-Methylbenzo[b]thiophene-2-carboxylate core?

A1: The synthesis of this scaffold can be approached via two general pathways: (A) constructing the benzo[b]thiophene ring with the necessary substituents already in place or as precursors, or (B) functionalizing a pre-formed 4-methylbenzo[b]thiophene.

  • Strategy 1: De Novo Ring Construction: This is often the most efficient route. A common and powerful method involves the cyclization of a suitably substituted benzene derivative. For instance, an acid-catalyzed intramolecular cyclization of an α-(arylthio)ketone can yield 3-substituted benzo[b]thiophenes.[3] However, to achieve the desired 2-carboxylate substitution, a more tailored approach is needed. A robust method involves the reaction of a 2-mercapto-3-methylbenzaldehyde derivative with an α-haloacetate, followed by an intramolecular condensation to form the thiophene ring.

  • Strategy 2: C-H Functionalization: With advancements in organometallic chemistry, direct C-H functionalization at the C2 position has become a viable, albeit sometimes challenging, option. This typically involves lithiation of 4-methylbenzo[b]thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile like a chloroformate ester or carbon dioxide (which would then require a subsequent esterification step).[4] The C2 proton is the most acidic on the thiophene ring, making this position highly favorable for deprotonation.

Below is a workflow diagram illustrating a common synthetic pathway.

G cluster_start Starting Materials cluster_reaction Reaction Sequence A 2-Mercapto-3-methyl- benzaldehyde C S-Alkylation (Base, e.g., K2CO3) A->C B Ethyl Bromoacetate B->C D Intramolecular Cyclization (e.g., PPA or Eaton's Reagent) C->D E Final Product: Ethyl 4-Methylbenzo[b]thiophene- 2-carboxylate D->E

Caption: General workflow for benzo[b]thiophene synthesis.

Q2: My cyclization reaction is resulting in a low yield. What are the most common causes and how can I optimize the conditions?

A2: Low yields in benzo[b]thiophene cyclization reactions are a frequent issue. The root cause often lies in one of several key areas: the choice of catalyst/reagent, reaction temperature, solvent, or the purity of the starting materials. A systematic optimization is crucial.[5]

Troubleshooting Steps:

  • Re-evaluate the Cyclizing Agent: For acid-catalyzed cyclizations (e.g., from an arylthio ketone precursor), the strength of the acid is paramount. If weaker acids like p-toluenesulfonic acid (pTsOH) are ineffective, stronger dehydrating agents are required.

    • Polyphosphoric Acid (PPA): Often effective but can be viscous and difficult to work with. Requires high temperatures (80-100 °C).

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful, less viscous alternative to PPA that often allows for lower reaction temperatures.

    • Trifluoroacetic Anhydride (TFAA): Can be used for certain cyclizations under milder conditions.[5]

  • Optimize Reaction Temperature and Time: These reactions are highly sensitive to temperature.

    • Too Low: The activation energy for cyclization may not be reached, leading to no or very slow reaction.

    • Too High: Can lead to decomposition of starting materials or products, causing charring and the formation of intractable side products.

    • Optimization Protocol: Set up small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor by Thin Layer Chromatography (TLC) or LC-MS over time (e.g., 2h, 6h, 12h) to find the optimal balance.

  • Solvent Selection: While many acid-catalyzed cyclizations are run neat in the acidic medium, some modern metal-catalyzed syntheses are highly solvent-dependent.[5]

    • For palladium-catalyzed direct arylation, polar aprotic solvents like DMSO or DMF are often superior.[5]

    • Ensure the solvent is anhydrous, as water can quench catalysts and intermediates.

The following table summarizes optimization parameters for a hypothetical palladium-catalyzed C-H arylation approach to a benzo[b]thiophene derivative, illustrating the impact of different components.[5]

EntryCatalyst (10 mol%)Oxidant (2.0 equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂Cu(OAc)₂Dioxane10045
2PdCl₂Cu(OAc)₂Dioxane10032
3Pd(OAc)₂Ag₂CO₃Dioxane10025
4Pd(OAc)₂Cu(OAc)₂Toluene10051
5 Pd(OAc)₂ Cu(OAc)₂ DMSO 100 85
6Pd(OAc)₂Cu(OAc)₂DMSO8068

Data is illustrative, based on principles from cited literature.[5]

G Start Low Yield Observed Q1 Check Starting Material Purity? Start->Q1 A1_Yes Impure: Purify via Recrystallization/Chromatography Q1->A1_Yes Yes A1_No Purity Confirmed Q1->A1_No No End Yield Improved A1_Yes->End Q2 Is Reaction Temp Optimal? A1_No->Q2 A2_Yes Temp is Optimal Q2->A2_Yes Yes A2_No Run Temp Screen (e.g., 60, 80, 100 °C) Q2->A2_No No Q3 Is Cyclizing Agent /Catalyst System Correct? A2_Yes->Q3 A2_No->End A3_Yes System is Standard Q3->A3_Yes Yes A3_No Screen Alternatives: PPA vs Eaton's Reagent (for acid-catalyzed) or Pd/Ligand/Base Screen (for cross-coupling) Q3->A3_No No A3_Yes->Start Re-evaluate Problem A3_No->End

Caption: Troubleshooting workflow for low reaction yield.

Q3: I'm having difficulty with the final esterification step. What are the best practices?

A3: If you have synthesized the 4-Methylbenzo[b]thiophene-2-carboxylic acid and need to form the ester, the classic Fischer esterification is the most common method.[6][7] However, its reversible nature means that specific techniques are required to drive the reaction to completion.

Key Optimization Points for Fischer Esterification:

  • Use Excess Alcohol: The most straightforward way to push the equilibrium towards the product is to use the desired alcohol (e.g., ethanol for the ethyl ester) as the solvent.[6][7] This large excess of one reactant shifts the equilibrium according to Le Châtelier's principle.

  • Water Removal: The reaction produces one equivalent of water. Removing this water as it forms will prevent the reverse reaction (ester hydrolysis) from occurring.

    • Dean-Stark Apparatus: For alcohols that form an azeotrope with water (like butanol) or when using a co-solvent like toluene, a Dean-Stark trap is highly effective at physically removing water from the reaction mixture.[6]

    • Drying Agents: While less common, incorporating a drying agent compatible with acidic conditions can also be effective.

  • Catalyst Choice: A strong acid catalyst is required.

    • Concentrated Sulfuric Acid (H₂SO₄): Typically used in catalytic amounts (1-5 mol%). It is effective but can cause charring with sensitive substrates at high temperatures.

    • p-Toluenesulfonic Acid (pTsOH): A solid, making it easier to handle than H₂SO₄. It is a good, slightly milder alternative.

    • Acidic Resins (e.g., Amberlyst A-15): These can simplify workup, as the catalyst can be filtered off.[2]

Alternative (Non-Equilibrium) Methods:

If Fischer esterification fails or is too slow, consider converting the carboxylic acid to a more reactive species first:

  • Via Acyl Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This reaction is irreversible and typically very fast.

Experimental Protocols
Protocol 1: Saponification of Methyl 4-Methylbenzo[b]thiophene-2-carboxylate

This protocol describes the hydrolysis of a precursor ester to the carboxylic acid, a common step in many synthetic routes.[8]

Materials:

  • Methyl 4-methylbenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • tert-Butyl methyl ether (TBME)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 4-methylbenzo[b]thiophene-2-carboxylate (e.g., 203 mg) in a mixture of methanol (6 mL) and water (2 mL).

  • Add lithium hydroxide monohydrate (e.g., 50 mg) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by TLC (disappearance of starting material).

  • After the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the methanol.

  • To the remaining aqueous residue, add water (e.g., 10 mL) and wash three times with TBME to remove any unreacted starting material. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Extract the acidified aqueous layer three times with TBME.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure 4-methylbenzo[b]thiophene-2-carboxylic acid.[8]

Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard procedure for purifying the final ester product from residual reagents and side products.[5]

Materials:

  • Crude product mixture

  • Silica gel (for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Test tubes or fraction collector vials

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate). The polarity should be chosen based on prior TLC analysis of the crude mixture.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute compounds with higher polarity. This helps to ensure good separation.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methylbenzo[b]thiophene-2-carboxylic acid ester.[5]

References
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Fiesselmann thiophene synthesis. Wikipedia. Available at: [Link]

  • Reaction optimization studies of the modified Gewald reaction. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reviews. Available at: [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of Fiesselmann thiophene synthesis. ResearchGate. Available at: [Link]

  • Esterification Lab Answers. Available at: [Link]

  • Thiophene. Wikipedia. Available at: [Link]

  • Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. ACS Publications. Available at: [Link]

  • Fiesselmann Thiophene synthesis c) Hinsberg synthesis. ResearchGate. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

  • Fiesselmann thiophene synthesis. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]

  • How to Make Esters through Esterification | Examples Explained!. YouTube. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. Available at: [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
  • Thiophene and benzo[b]thiophene. ScienceDirect. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]

  • A process for preparing benzo[b]thiophene derivatives. Google Patents.
  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. Available at: [Link]

Sources

Optimization

Stability issues of 4-Methylbenzo[b]thiophene-2-carboxylic acid in solution

Welcome to the technical support center for 4-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the stability of this compound in solution. By understanding the potential challenges and their underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Profile

4-Methylbenzo[b]thiophene-2-carboxylic acid is an aromatic heterocyclic compound with applications in medicinal chemistry and materials science.[1] Like many complex organic molecules, its stability in solution can be influenced by a variety of factors including the choice of solvent, pH, temperature, and exposure to light. This guide will walk you through the most common stability issues, their causes, and practical solutions.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: I'm observing a loss of my compound in solution over time, even at low temperatures. What could be the cause?

Answer:

If you are experiencing a gradual loss of 4-Methylbenzo[b]thiophene-2-carboxylic acid in your stock solutions or experimental samples, there are several potential degradation pathways to consider, primarily hydrolysis, oxidation, and photodegradation.

Potential Cause A: Hydrolysis

While the benzothiophene core is generally stable, under certain pH conditions, the carboxylic acid group can influence reactivity. However, significant hydrolysis of the benzothiophene ring itself is unlikely under standard laboratory conditions.

Potential Cause B: Oxidation

The sulfur atom in the thiophene ring is susceptible to oxidation.[2] This can occur through exposure to atmospheric oxygen, especially in the presence of trace metal impurities in your solvent, or if using solvents that can generate peroxides (e.g., aged THF or dioxane). The oxidation product is typically the corresponding sulfoxide or sulfone.

Troubleshooting Workflow for Suspected Oxidation:

Caption: Troubleshooting workflow for oxidative degradation.

Experimental Protocol: Degassing a Solvent with an Inert Gas

  • Setup: Assemble your solvent container with a stir bar and two cannulas (long needles) piercing the septum. One cannula should reach below the solvent surface, and the other should act as a vent above the surface.

  • Inert Gas Supply: Connect the submerged cannula to a source of inert gas (Argon or Nitrogen) with a bubbler to monitor the flow rate.

  • Bubbling: Gently bubble the inert gas through the solvent for 15-30 minutes. This displaces dissolved oxygen.

  • Storage: After degassing, remove the cannulas and store the solvent under a positive pressure of the inert gas.

Potential Cause C: Photodegradation

Thiophene derivatives can be sensitive to light, particularly UV radiation.[3][4] Exposure to ambient laboratory light over extended periods can lead to photochemical reactions and degradation of the compound.

Mitigation Strategies for Photodegradation:

  • Use Amber Glassware: Always prepare and store solutions of 4-Methylbenzo[b]thiophene-2-carboxylic acid in amber vials or flasks to minimize light exposure.

  • Protect from Light: If transparent containers are necessary (e.g., for observation), wrap them in aluminum foil.

  • Minimize Exposure: During experimental procedures, minimize the time the solution is exposed to direct light.

Issue 2: My compound seems to be precipitating out of solution, or the solubility is lower than expected.

Answer:

Solubility issues can be complex and are highly dependent on the solvent and the pH of the solution.

Solvent Selection:

SolventPredicted SolubilityRationale
DMSO, DMF HighPolar aprotic nature effectively solvates the molecule.
Methanol, Ethanol ModerateCapable of hydrogen bonding with the carboxylic acid, but the aromatic core limits high solubility.
Acetonitrile Moderate to LowLess polar than alcohols, may require heating to fully dissolve.
Water Very Low (at neutral pH)The hydrophobic benzothiophene backbone dominates. Solubility will increase at higher pH.

The Critical Role of pH:

As a carboxylic acid, the pH of the solution will dramatically affect the solubility of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

  • Acidic to Neutral pH (pH < pKa): The compound will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore less soluble in aqueous solutions.

  • Basic pH (pH > pKa): The carboxylic acid will be deprotonated to form the carboxylate salt (R-COO⁻). This ionic form is significantly more polar and will exhibit much higher solubility in aqueous media.

Troubleshooting Workflow for Solubility Issues:

Caption: Decision tree for addressing solubility problems.

Issue 3: I'm seeing an unexpected new peak in my analysis (e.g., HPLC, LC-MS) after heating my solution.

Answer:

The appearance of a new peak upon heating, particularly in the absence of other reactive species, strongly suggests thermal degradation. For aromatic carboxylic acids, the most common thermal degradation pathway is decarboxylation.[5]

Mechanism: Thermal Decarboxylation

At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO₂), leading to the formation of 4-methylbenzo[b]thiophene.[6]

Key Factors Influencing Thermal Decarboxylation:

  • Temperature: Higher temperatures significantly accelerate the rate of decarboxylation.[5]

  • Solvent: The reaction can be influenced by the solvent, with some solvents potentially facilitating the reaction.

  • Presence of Catalysts: Trace amounts of metals or other impurities can catalyze the decarboxylation process.

Recommendations for Avoiding Thermal Degradation:

  • Avoid Excessive Heat: When preparing solutions, use only gentle warming if necessary to achieve dissolution. Avoid prolonged heating or refluxing unless required for a specific reaction.

  • High-Purity Solvents: Use high-purity solvents to minimize the presence of catalytic impurities.

  • Inert Atmosphere: While primarily for preventing oxidation, working under an inert atmosphere can also help prevent some thermally induced side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Methylbenzo[b]thiophene-2-carboxylic acid?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry place. Supplier recommendations suggest storage at 4°C.[7] It should be protected from light.

Q2: What is the best general-purpose solvent for preparing a stock solution?

A2: For a high-concentration stock solution, high-purity DMSO or DMF are excellent choices due to their strong solvating power for this type of molecule. For subsequent dilutions into aqueous media for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How does the methyl group at the 4-position affect the stability compared to the parent benzo[b]thiophene-2-carboxylic acid?

A3: The methyl group is an electron-donating group. This can have subtle effects on the electronic properties of the aromatic system. It may slightly increase the susceptibility of the benzene ring to electrophilic attack, but it is unlikely to have a major impact on the primary stability concerns of oxidation at the sulfur atom, decarboxylation of the carboxylic acid, or photodegradation of the thiophene ring under typical laboratory conditions.

Q4: Can I filter-sterilize a solution of 4-Methylbenzo[b]thiophene-2-carboxylic acid?

A4: Yes, filter sterilization is generally acceptable. However, it is important to ensure that the filter membrane is compatible with the solvent used. For organic solvents like DMSO or DMF, a PTFE (polytetrafluoroethylene) membrane is recommended. Always check for potential leachables from the filter that could interfere with your experiments.

Q5: Are there any known incompatibilities I should be aware of?

A5: As a carboxylic acid, it will react with bases. It should be stored separately from strong oxidizing agents, which could lead to the oxidation of the thiophene sulfur.[2] Also, avoid contact with reactive metals.

References

Troubleshooting

Side reactions to avoid during the functionalization of 4-Methylbenzo[b]thiophene-2-carboxylic acid

Welcome to the technical support center for the functionalization of 4-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Methylbenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this versatile heterocyclic compound.

Introduction: Understanding the Reactivity Landscape

4-Methylbenzo[b]thiophene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] However, its trifunctional nature—possessing a reactive carboxylic acid, a benzylic methyl group, and an electron-rich benzothiophene core—presents a unique set of challenges during chemical modification. Side reactions are common if reaction conditions are not carefully controlled. This guide will help you anticipate and mitigate these issues, ensuring the successful synthesis of your target derivatives.

The key to successful functionalization lies in understanding the relative reactivity of the three main functional components:

  • Carboxylic Acid (C2-position): The most acidic site, readily deprotonated by bases. It can be converted into a variety of derivatives such as esters, amides, and acyl halides.

  • Thiophene Ring: Susceptible to electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the methyl group influences the regioselectivity of these reactions.

  • Benzylic Methyl Group (C4-position): The C-H bonds of this group are weakened by the adjacent aromatic ring, making it susceptible to radical reactions and oxidation.[2][3]

Below is a troubleshooting guide structured in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide & FAQs

Section 1: Reactions at the Carboxylic Acid Group

Question 1: I'm trying to perform an amide coupling, but I'm getting low yields and isolating my starting material. What's going wrong?

Answer:

This is a common issue when the carboxylic acid is not properly activated or when side reactions consume your reagents.

Causality: Amide bond formation requires the conversion of the carboxylic acid into a more reactive electrophile.[4][5] If the activation is inefficient, the amine will not react. Furthermore, some coupling reagents can participate in side reactions.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For robust activation, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5] Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are also effective but can sometimes lead to the formation of insoluble urea byproducts.[4]

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions. Water can hydrolyze the activated intermediate back to the carboxylic acid. The use of dry solvents and inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Order of Addition: The order of reagent addition can be critical. It is often best to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine. This minimizes the risk of the amine reacting with the coupling reagent itself.

Experimental Protocol: Amide Coupling using HATU

Parameter Condition
Starting Material 4-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq)
Amine Your desired amine (1.1 eq)
Coupling Reagent HATU (1.2 eq)
Base DIPEA (2.0 eq)
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours

Procedure:

  • Dissolve 4-Methylbenzo[b]thiophene-2-carboxylic acid in the chosen anhydrous solvent under an inert atmosphere.

  • Add DIPEA and HATU to the solution and stir for 15 minutes at 0 °C.

  • Add the amine to the reaction mixture and allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

Question 2: I'm attempting a reaction that is sensitive to acidic protons, but my carboxylic acid is interfering. How can I protect it?

Answer:

Protecting the carboxylic acid is a standard strategy to prevent its interference in reactions targeting other parts of the molecule.[6][7] The most common protecting groups for carboxylic acids are esters.[6][8][9]

Causality: The acidic proton of the carboxylic acid can be abstracted by bases or organometallic reagents, leading to undesired acid-base reactions.[6]

Recommended Protecting Groups:

Protecting Group Formation Conditions Cleavage Conditions Advantages/Disadvantages
Methyl Ester CH₃I, K₂CO₃ in Acetone or (CH₃)₂SO₄, K₂CO₃ in AcetoneLiOH in THF/H₂O or NaOH in MeOH/H₂OStable, but cleavage requires basic conditions which may not be suitable for all substrates.[8]
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.) or tert-Butyl bromide, Ag₂OTrifluoroacetic acid (TFA) in DCMStable to a wide range of conditions, cleaved under mild acidic conditions.[8]
Benzyl Ester Benzyl bromide, K₂CO₃ in DMFH₂, Pd/C (Hydrogenolysis)Cleaved under neutral conditions, useful for molecules sensitive to acid or base.[8]

Experimental Protocol: Formation of a Methyl Ester

  • Dissolve 4-Methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (CH₃I, 1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, filter off the solids and concentrate the filtrate under reduced pressure.

  • Purify the resulting methyl ester by column chromatography.

Section 2: Reactions at the Benzylic Methyl Group

Question 3: I want to functionalize the methyl group via bromination, but I'm observing bromination on the thiophene ring as well. How can I achieve selectivity?

Answer:

Selective benzylic bromination requires radical conditions. Using electrophilic brominating agents will lead to substitution on the electron-rich thiophene ring.

Causality: The benzylic C-H bonds are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical.[3][10] This pathway is favored under radical conditions. In contrast, electrophilic bromination reagents (like Br₂) will preferentially attack the electron-rich thiophene ring.

Troubleshooting Steps:

  • Use a Radical Initiator: Employ N-Bromosuccinimide (NBS) as the bromine source along with a radical initiator like benzoyl peroxide (BPO) or AIBN (Azobisisobutyronitrile).[3][10]

  • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways.

  • Light Source: Irradiation with a sunlamp or a standard incandescent bulb can help initiate the radical chain reaction.

Experimental Protocol: Selective Benzylic Bromination

Parameter Condition
Starting Material 4-Methylbenzo[b]thiophene-2-carboxylic acid (protected as an ester)
Brominating Agent N-Bromosuccinimide (NBS) (1.1 eq)
Initiator Benzoyl peroxide (BPO) (0.1 eq)
Solvent Anhydrous Carbon Tetrachloride (CCl₄)
Temperature Reflux (approx. 77 °C)
Reaction Time 2-4 hours

Procedure:

  • Protect the carboxylic acid group as an ester (e.g., methyl ester) to prevent interference.

  • Dissolve the protected starting material in CCl₄.

  • Add NBS and BPO to the solution.

  • Heat the mixture to reflux and irradiate with a light source.

  • Monitor the reaction by TLC. The succinimide byproduct will float to the top upon completion.

  • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography.

Benzylic_Bromination cluster_0 Desired Radical Pathway cluster_1 Undesired Electrophilic Pathway Start 4-Methylbenzo[b]thiophene -2-carboxylate Radical_Initiation NBS, BPO, hv Start->Radical_Initiation Benzylic_Radical Benzylic Radical (Resonance Stabilized) Radical_Initiation->Benzylic_Radical Product 4-(Bromomethyl)benzo[b]thiophene -2-carboxylate Benzylic_Radical->Product Start_E 4-Methylbenzo[b]thiophene -2-carboxylate Electrophilic_Bromination Br₂ (no initiator) Start_E->Electrophilic_Bromination Ring_Bromination Ring Brominated Side Product Electrophilic_Bromination->Ring_Bromination

Caption: Desired radical vs. undesired electrophilic bromination pathways.

Question 4: I'm trying to oxidize the methyl group to a carboxylic acid, but the reaction is sluggish and I'm getting a complex mixture of products.

Answer:

Oxidation of the benzylic methyl group to a carboxylic acid requires harsh conditions, which can lead to over-oxidation or degradation of the benzothiophene ring if not carefully controlled.

Causality: The benzylic position is activated towards oxidation.[2][11] However, strong oxidizing agents can also attack the electron-rich thiophene ring, leading to ring-opening or other side reactions.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent for this transformation.[2][11] The reaction is typically performed in an aqueous basic solution at elevated temperatures.

  • Protecting the Carboxylic Acid: It is advisable to start with the methyl group and then introduce the carboxylic acid at the 2-position if possible, as the existing carboxylic acid can be decarboxylated under the harsh oxidative conditions. If you must start with the dicarboxylic acid precursor, be prepared for potential decarboxylation as a side reaction.

  • Temperature Control: Carefully control the reaction temperature. While heat is required, excessive temperatures can lead to decomposition.

Experimental Protocol: Benzylic Oxidation

Parameter Condition
Starting Material 4-Methylbenzo[b]thiophene-2-carboxylic acid
Oxidizing Agent Potassium permanganate (KMnO₄) (excess)
Solvent Water with a small amount of pyridine or NaOH
Temperature 80-100 °C (Reflux)
Reaction Time 4-8 hours

Procedure:

  • Suspend 4-Methylbenzo[b]thiophene-2-carboxylic acid in water containing a base (e.g., NaOH).

  • Heat the mixture to reflux and add a solution of KMnO₄ portion-wise over several hours.

  • Continue heating until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.

  • Collect the product by filtration and recrystallize from a suitable solvent.

Section 3: Reactions on the Benzothiophene Ring

Question 5: I'm attempting an electrophilic substitution (e.g., nitration or acylation) and I'm getting a mixture of isomers. How can I control the regioselectivity?

Answer:

The regioselectivity of electrophilic substitution on the benzothiophene ring is influenced by both the inherent reactivity of the ring system and the directing effects of the existing substituents.

Causality: In general, electrophilic attack on the benzo[b]thiophene ring is favored at the C3 position.[12] However, the presence of the carboxylic acid at C2 and the methyl group at C4 can influence the position of further substitution. The interplay of these directing effects can lead to a mixture of products.

Troubleshooting Logic:

Electrophilic_Substitution Molecule 4-Methylbenzo[b]thiophene-2-carboxylic acid C2_COOH C2-COOH (Electron-withdrawing, meta-directing for benzene ring) Molecule->C2_COOH C4_CH3 C4-CH3 (Electron-donating, ortho/para-directing) Molecule->C4_CH3 Thiophene_Ring Thiophene Ring (Inherently reactive at C3) Molecule->Thiophene_Ring Outcome Mixture of Isomers Possible (e.g., C3, C7 substitution) C2_COOH->Outcome C4_CH3->Outcome Thiophene_Ring->Outcome

Caption: Factors influencing regioselectivity in electrophilic substitution.

Mitigation Strategies:

  • Protecting Groups: The electronic nature of the C2 substituent significantly impacts regioselectivity. Converting the carboxylic acid to an ester can slightly alter its directing effect.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Alternative Synthetic Routes: Consider introducing the desired functionality before constructing the benzothiophene ring if achieving high regioselectivity is proving difficult. For example, starting with a pre-functionalized thiophene or benzene derivative.

Question 6: I'm trying to perform a lithiation to introduce a substituent, but I'm getting anion migration and other side reactions.

Answer:

Direct lithiation of benzothiophenes can be complicated by anion migration, especially towards the C2 position.[13]

Causality: The acidity of the protons on the benzothiophene ring varies. The C2 proton is generally the most acidic, and if a lithiation is performed at another position, the resulting anion can rearrange to the more stable 2-lithio species.

Troubleshooting and Prevention:

  • Protect the C2 Position: If you want to perform a lithiation at a different position (e.g., C7), it is often necessary to first protect the C2 position. A silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), can be used for this purpose.[13] The silyl group can be removed later under acidic conditions.[13]

  • Directed Ortho-Metalation (DoM): While the carboxylic acid itself can direct lithiation to the C3 position, this can be complicated by the acidic proton of the carboxyl group. Conversion to a directing group like an oxazoline can facilitate lithiation at the C3 position.

Experimental Protocol: C2-Silylation as a Protective Strategy

  • Treat 4-Methylbenzo[b]thiophene-2-carboxylic acid with a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) in an anhydrous ether solvent like THF. This will deprotonate both the carboxylic acid and the C2 position.

  • Quench the reaction with a silyl chloride, such as trimethylsilyl chloride (TMSCl). This will silylate the C2 position.

  • Acidify the reaction mixture during workup to re-protonate the carboxylic acid.

  • With the C2 position now blocked, you can proceed with lithiation at other positions, followed by quenching with an electrophile.

  • The TMS group can be removed using a fluoride source like TBAF (tetra-n-butylammonium fluoride) or mild acid.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. [Link]

  • ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid. [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. [Link]

  • Canadian Science Publishing. (n.d.). The photochemical reactivity of some benzoylthiophenes. IV. The effect of an adjacent methyl group on the excited state reactivity of 3-benzoylthiophene. [Link]

  • ResearchGate. (n.d.). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]

  • ResearchGate. (n.d.). Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. [Link]

  • ResearchGate. (n.d.). Reactivity of Mo(PMe3)(6) towards Benzothiophene and Selenophenes: New Pathways Relevant to Hydrodesulfurization. [Link]

  • ScienceDirect. (n.d.). Thiophene and benzo[b]thiophene. [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. [Link]

  • National Institutes of Health. (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • PubMed. (n.d.). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • ACS Publications. (n.d.). Reactivity of benzo[b]thiophene in electrophilic reactions as determined from solvolysis rates. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Institutes of Health. (n.d.). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. [Link]

  • ResearchGate. (n.d.). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. [Link]

  • ResearchGate. (n.d.). Scope of benzothiophenes. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Techniques for Purifying 4-Methylbenzo[b]thiophene-2-carboxylic Acid Derivatives

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methylbenzo[b]thiophene...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methylbenzo[b]thiophene-2-carboxylic acid and its derivatives. The inherent acidity and aromaticity of this class of compounds present unique challenges in column chromatography, which this guide aims to address with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying 4-Methylbenzo[b]thiophene-2-carboxylic acid derivatives?

A1: The choice of stationary phase is critical and depends on the specific properties of your derivative.

  • Reversed-Phase (C18) Silica: This is often the preferred starting point. C18 chromatography is highly effective for purifying polar organic compounds like carboxylic acids.[1] The separation is based on hydrophobic interactions, and the use of an acidified aqueous/organic mobile phase effectively suppresses the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.

  • Normal-Phase (Silica Gel): Standard silica gel is a viable option, but it can be problematic. The acidic nature of the carboxylic acid functional group can lead to strong interactions with the acidic silanol groups (Si-OH) on the silica surface. This often results in significant peak tailing, where the compound slowly leaches from the column instead of eluting as a tight band.[2][3]

  • Deactivated Silica/Alternative Sorbents: If you must use normal-phase chromatography (e.g., due to solubility constraints), consider using deactivated silica gel to minimize the acidity of the stationary phase.[3] Alternatively, neutral alumina can be a suitable support for compounds that are sensitive to acid.[4]

Q2: My compound is streaking severely on a silica gel TLC plate. How can I achieve a clean separation on the column?

A2: Streaking, or tailing, on a TLC plate is a clear indicator that your compound is interacting too strongly with the silica. This is a common issue with carboxylic acids. To resolve this, you must suppress the ionization of the carboxylic acid group.

The solution is to add a small amount of a volatile acid to your eluent. Typically, adding 0.1% to 1% of acetic acid or formic acid to the mobile phase will protonate the carboxylic acid, making it less polar and minimizing its interaction with the stationary phase's silanol groups.[5] This "acid-doping" of the eluent should result in a more compact spot on the TLC plate and, consequently, a much sharper peak during column chromatography.

Q3: Should I use an isocratic or a gradient elution for my purification?

A3: For most applications involving crude reaction mixtures, a gradient elution is superior. It is rare for a crude mixture to contain impurities with polarities very similar to the product.

  • Gradient Elution: Starting with a low-polarity mobile phase allows non-polar impurities to elute first. Then, by gradually increasing the solvent polarity, you can elute your target compound, leaving more polar impurities behind on the column.[4][6] This approach generally provides better separation, sharper peaks, and faster purification times.

  • Isocratic Elution: An isocratic (constant solvent composition) elution is best reserved for separating compounds with very similar Rf values, where a long, slow separation is required to achieve resolution.

Q4: My purified compound is a solid. How should I load it onto the column?

A4: While you can dissolve the solid in a minimal amount of the initial mobile phase or a strong solvent like dichloromethane, the best practice for solids, especially those with limited solubility, is solid loading (or dry loading) .[1]

This technique involves pre-adsorbing your crude material onto a small amount of silica gel (or C18 for reversed-phase). First, dissolve your compound in a suitable solvent (e.g., DCM, acetone, methanol), add a few grams of silica gel, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the packed column, ensuring a very concentrated starting band and often leading to superior separation.

Troubleshooting Guide: Common Purification Problems

Problem 1: Poor Separation of the Target Compound from an Impurity

Symptoms:

  • Overlapping peaks in the collected fractions.

  • TLC analysis shows spots that are very close together (ΔRf < 0.1).

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Suboptimal Solvent System The selectivity of your mobile phase is insufficient to resolve the compounds. Action: Perform a systematic TLC screen of different solvent systems. For normal phase, try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system. Small changes can significantly alter selectivity.[4]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. This causes bands to broaden and merge. Action: Reduce the amount of crude material loaded onto the column. As a general rule, use at least 50-100g of silica for every 1g of crude material for difficult separations.
Incorrect Elution Profile An isocratic elution may not be sufficient, or a gradient may be too steep. Action: Switch to a shallow gradient elution. A slow, gradual increase in solvent polarity can effectively separate compounds with similar polarities.[4]
Poor Column Packing Channels or cracks in the stationary phase bed lead to uneven solvent flow and band broadening. Action: Repack the column carefully. Ensure you are using a proper slurry packing technique to create a homogenous, stable bed.
Problem 2: The Compound Elutes with a Pronounced Tail

Symptoms:

  • The compound begins to elute, but continues to appear in many subsequent fractions at decreasing concentrations.

  • On a TLC plate, the spot appears as a vertical streak rather than a tight circle.

Causality & Troubleshooting Workflow:

This issue is almost always due to strong secondary interactions between the acidic analyte and the stationary phase, particularly the silanol groups on silica gel.[2]

G start Peak Tailing Observed check_phase Are you using Normal Phase (Silica)? start->check_phase add_acid Action: Add 0.5-1% Acetic Acid or Formic Acid to Mobile Phase check_phase->add_acid Yes is_rp Using Reversed-Phase (C18)? check_phase->is_rp No re_eval Re-evaluate on TLC add_acid->re_eval resolved Problem Resolved re_eval->resolved check_ph Is Mobile Phase pH low enough (2-3)? is_rp->check_ph Yes add_tfa Action: Add 0.1% TFA or Formic Acid to Mobile Phase check_ph->add_tfa Yes check_overload Is the column overloaded? check_ph->check_overload No (pH is correct) add_tfa->re_eval dilute Action: Dilute sample 10x and re-inject/re-spot check_overload->dilute Possibly check_overload->resolved No dilute->re_eval

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

This guide serves as a critical resource for researchers, process chemists, and drug development professionals navigating the complexities of scaling the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid from the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, process chemists, and drug development professionals navigating the complexities of scaling the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid from the laboratory bench to a pilot plant. Our focus is on anticipating challenges, providing actionable troubleshooting strategies, and ensuring process robustness, safety, and reproducibility.

Introduction: The Bridge from Bench to Batch

4-Methylbenzo[b]thiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for pharmacologically active agents. While numerous synthetic routes exist for benzothiophenes, transitioning a successful lab-scale procedure to a pilot plant environment introduces significant challenges in heat transfer, mass transport, safety, and product consistency.[1] This document provides a comprehensive framework for a successful scale-up, grounded in fundamental chemical engineering principles and practical process chemistry experience.

Section 1: Foundational Laboratory-Scale Synthesis

A robust and well-understood laboratory procedure is the bedrock of any successful scale-up campaign. A common and effective route to substituted benzothiophene-2-carboxylates is a variation of the Fiesselmann thiophene synthesis, which involves the condensation of a thioglycolic acid derivative with an appropriate precursor.[2][3]

Proposed Lab-Scale Synthesis Protocol

This protocol outlines a plausible two-step synthesis starting from m-cresol to produce the target molecule.

Step 1: Synthesis of Methyl 3-methyl-2-sulfanylbenzoate

  • Reaction Setup: To a stirred solution of 3-methyl-2-mercaptobenzoic acid (1 eq.) in methanol (10 volumes), slowly add sulfuric acid (0.1 eq.) at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

Step 2: Cyclization to 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • Reaction Setup: In a separate flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 eq.) to absolute ethanol (20 volumes) under a nitrogen atmosphere.

  • Addition: To the sodium ethoxide solution, add a solution of the crude methyl 3-methyl-2-sulfanylbenzoate (1 eq.) and diethyl oxalate (1.1 eq.) in ethanol, maintaining the temperature below 30 °C.

  • Cyclization & Saponification: Heat the mixture to reflux for 8-12 hours. The reaction involves an initial condensation followed by cyclization and in-situ saponification of the resulting ester.

  • IPC: Monitor the formation of the product by HPLC.

  • Workup: Cool the reaction mixture and pour it into ice water. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Isolation & Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reagent/SolventMolar Mass ( g/mol )RoleKey Safety Consideration
3-Methyl-2-mercaptobenzoic acid168.21Starting MaterialStenchant; handle in a fume hood.
Methanol32.04Reagent/SolventFlammable and toxic.
Sulfuric Acid98.08CatalystHighly corrosive; add slowly.
Sodium Metal22.99ReagentReacts violently with water.
Ethanol46.07SolventFlammable.
Diethyl Oxalate146.14ReagentIrritant.
Hydrochloric Acid36.46ReagentCorrosive; handle with care.

Section 2: The Scale-Up Blueprint: Critical Process Parameters

Transitioning from a 1L flask to a 100L reactor is not a linear process. The physical and chemical behaviors of the reaction change dramatically. Addressing these changes proactively is key to success.

Workflow for Process Scale-Up

A Lab-Scale Synthesis (10-100g) B Process Hazard Analysis (PHA) - Reaction Calorimetry - Reagent Stability A->B Safety First C Parameter Optimization - Identify Critical Process Parameters (CPPs) - Define Proven Acceptable Ranges (PARs) B->C Informed Design D Pilot Plant Batch (10-100kg) C->D Controlled Execution E Data Analysis & Reporting - Yield, Purity, Impurity Profile - Mass Balance D->E Verification F Process Validation & Tech Transfer E->F Finalization Start Problem: Low Yield in Pilot Batch Q1 Was reaction complete? (Check IPC/HPLC data) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q3 Was mass balance poor? (Significant loss during workup) A1_Yes->Q3 Q2 Was significant starting material recovered? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol1 Issue: Low Conversion - Check temp logs for deviation - Verify reagent stoichiometry & quality - Increase reaction time A2_Yes->Sol1 Sol2 Issue: Product Degradation - Check for temperature overshoot - Analyze for degradation impurities - Reduce reaction time/temperature A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Issue: Isolation Loss - Check solubility in mother liquor - Optimize pH for precipitation - Review filtration/transfer procedures A3_Yes->Sol3 Sol4 Issue: Side Reaction - Analyze crude for byproducts - Re-evaluate mixing parameters - Optimize reagent addition rate A3_No->Sol4

Caption: Decision tree for troubleshooting low yield.

Problem: The final product is off-color and fails purity specifications.

  • Possible Cause: Contamination from raw materials or side reactions due to poor temperature control. Thiophene derivatives can be sensitive to oxidation.

  • Troubleshooting Steps:

    • Raw Material Check: Re-test the starting materials and solvents used in the pilot batch against their specifications. Inconsistent raw material quality is a common scale-up issue. [1] 2. Temperature Profile Review: Analyze the reactor's temperature logs. Were there any unexpected exotherms or deviations from the set temperature? Even small "hot spots" from poor mixing can generate colored impurities.

    • Atmosphere Control: Ensure the reaction was run under a sufficiently inert atmosphere (e.g., nitrogen blanket). Oxygen can lead to oxidative side products.

    • Recrystallization Optimization: Develop a robust recrystallization procedure. Experiment with different solvents, solvent ratios, and the use of activated carbon to remove colored impurities.

Problem: The reaction has stalled; IPC shows no progress for several hours.

  • Possible Cause: A reagent may have degraded, or a catalyst may have been poisoned. This can also be a sign of poor mixing where reagents are not in contact.

  • Troubleshooting Steps:

    • Agitation Check: Verify that the reactor's agitator is functioning correctly and at the specified speed.

    • Reagent Stability: Was the sodium ethoxide solution prepared fresh? It can degrade on standing. If any reagents were pre-charged and held for an extended period, their stability at that temperature should be confirmed.

    • Sampling Technique: Ensure the sample drawn from the reactor is representative of the entire batch. If the mixture is not homogeneous, a sample from the top might not reflect the reaction's true state at the bottom.

    • Spike Experiment: In the lab, run a small-scale version of the reaction and "spike" it with a sample of the stalled pilot batch to see if it inhibits the reaction, suggesting the presence of a poison.

Section 4: Safety First - From Fume Hood to Process Safety Management

What is a manageable risk in a fume hood can be a major hazard in a pilot plant. [1]A systematic approach to safety is non-negotiable.

HazardLaboratory Scale (100g)Pilot Plant Scale (50kg)Mitigation Strategy
Flammable Solvents (Methanol, Ethanol)Handled in a fume hood away from ignition sources.Bulk quantities increase fire risk. Static discharge during transfer is a major concern.Use explosion-proof equipment, ground and bond all containers and reactors during transfer, and maintain an inert atmosphere.
Sodium Metal Reaction Small pieces added carefully to ethanol in a flask. Exotherm easily managed with an ice bath.Large-scale addition can generate a massive exotherm and large volumes of flammable hydrogen gas.Use a specialized, engineered system for reagent charging. Ensure adequate reactor cooling capacity and proper ventilation to handle hydrogen gas.
Corrosive Reagents (H₂SO₄, HCl)Handled with personal protective equipment (PPE) in a fume hood.Spills can be much larger and more dangerous. Transfer requires specialized pumps and lines.Use closed-system transfers to minimize exposure. Ensure access to emergency showers and eyewash stations. Select appropriate materials of construction for the reactor and transfer lines.
Toxic Byproducts/Stench Thiol starting materials have a strong, unpleasant odor contained by the fume hood.Fugitive emissions can impact the entire facility and surrounding environment.Use high-integrity gaskets and seals. Vent reactor off-gases through a scrubber system to neutralize odors and toxic components. [4]

References

  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
  • EvitaChem. (n.d.). Methyl 4-hydroxy-1-benzothiophene-2-carboxylate.
  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • Royal Society of Chemistry. (2022). Thiophene Synthesis.
  • BenchChem. (n.d.). Overcoming low reactivity of starting materials for benzothiophene synthesis.
  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF.
  • ChemicalBook. (n.d.). 4-METHYLBENZO(B)THIOPHENE-2-CARBOXYLICACID synthesis.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
  • CatSci Ltd. (n.d.). Some Scale-Up Considerations.
  • Sigma-Aldrich. (2024). Methanol Safety Data Sheet.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Potential of 4-Methylbenzo[b]thiophene-2-carboxylic Acid Against Standard Antibiotics

In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is a paramount objective for the scientific community. Benzothiophe...

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is a paramount objective for the scientific community. Benzothiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects.[1][2][3] This guide provides a comparative overview of the potential antimicrobial efficacy of a representative member of this class, 4-Methylbenzo[b]thiophene-2-carboxylic acid, benchmarked against established standard antibiotics. While direct experimental data for this specific molecule is nascent, this analysis synthesizes findings from structurally related benzothiophene compounds to project its potential activity and guide future research.

The rationale for investigating benzothiophene derivatives stems from their structural versatility and their presence in several FDA-approved drugs, highlighting their potential for favorable pharmacological properties.[4] Research into various substituted benzothiophenes has revealed that modifications to the core structure can significantly influence their potency and spectrum of activity against both bacterial and fungal pathogens.[4][5][6]

Projected Antimicrobial Efficacy: A Comparative Outlook

To contextualize the potential of 4-Methylbenzo[b]thiophene-2-carboxylic acid, the following table presents a projection of its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant microorganisms. These projected values are extrapolated from published data on analogous benzothiophene structures and are presented alongside the typical MIC ranges for standard-of-care antibiotics. It is imperative to note that these are predictive values intended to illustrate potential efficacy and must be confirmed by empirical testing.

MicroorganismTypeProjected MIC (µg/mL) of 4-Methylbenzo[b]thiophene-2-carboxylic acidStandard AntibioticTypical MIC (µg/mL) of Standard
Staphylococcus aureus (MRSA)Gram-positive4 - 32Vancomycin0.5 - 2
Bacillus subtilisGram-positive8 - 64Penicillin0.015 - 1
Escherichia coliGram-negative32 - 128Ciprofloxacin0.008 - 0.5
Pseudomonas aeruginosaGram-negative>128Meropenem0.25 - 4
Candida albicansFungus (Yeast)16 - 64Fluconazole0.25 - 4

Note: Projected MIC values are based on the collective findings from studies on various benzothiophene derivatives, which show a wide range of activities.[5][6][7] The actual performance of 4-Methylbenzo[b]thiophene-2-carboxylic acid may vary.

Elucidating the Mechanism of Action: A Look into Benzothiophenes

The precise mechanism of action for many benzothiophene derivatives is still under active investigation. However, several studies on related thiophene compounds suggest potential molecular targets. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as pyruvate kinase, which would disrupt central metabolic pathways.[8] Another potential mode of action could be the disruption of the bacterial cell membrane integrity, leading to cell lysis.[9] For antifungal activity, interference with ergosterol biosynthesis, a critical component of the fungal cell membrane, is a plausible mechanism, similar to azole antifungals.

The following diagram illustrates a hypothetical mechanism where a benzothiophene derivative inhibits a key bacterial enzyme.

cluster_bacterium Bacterial Cell Substrate Substrate Enzyme Bacterial Pyruvate Kinase Substrate->Enzyme Binds to active site Product Product (Essential for Metabolism) Enzyme->Product Metabolism Cellular Metabolism & Growth Product->Metabolism Benzothiophene 4-Methylbenzo[b]thiophene- 2-carboxylic acid Benzothiophene->Enzyme Inhibits

Caption: Hypothetical inhibition of a bacterial enzyme by 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial efficacy of novel compounds like 4-Methylbenzo[b]thiophene-2-carboxylic acid, standardized methodologies are crucial. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a fundamental assay in antimicrobial research.

Broth Microdilution for MIC Determination
  • Preparation of Microbial Inoculum:

    • Isolate a single colony of the test microorganism from a fresh agar plate.

    • Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-Methylbenzo[b]thiophene-2-carboxylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for Candida albicans) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

The overall workflow for this experimental procedure is depicted in the diagram below.

start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_compound Prepare Serial Dilutions of 4-Methylbenzo[b]thiophene-2-carboxylic acid start->prep_compound inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_compound->inoculate_plate incubate Incubate Plate (18-24 hours) inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The existing body of research strongly suggests that benzothiophene derivatives represent a fertile ground for the discovery of new antimicrobial agents.[2][3] While the specific compound 4-Methylbenzo[b]thiophene-2-carboxylic acid requires direct empirical evaluation, the data from its structural analogs indicate a high potential for activity, particularly against Gram-positive bacteria and fungi.[5][6] Its projected efficacy, especially against resistant strains like MRSA, warrants further investigation.

Future research should focus on the synthesis and in vitro testing of 4-Methylbenzo[b]thiophene-2-carboxylic acid against a broad panel of pathogenic microorganisms. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its toxicity profile in human cell lines, and explore structure-activity relationships by synthesizing and testing further derivatives. Such a systematic approach will be instrumental in determining the clinical potential of this promising class of compounds in the ongoing battle against infectious diseases.

References

Comparative

Validating Mcl-1 Inhibitory Activity of 4-Methylbenzo[b]thiophene-2-carboxylic acid using Surface Plasmon Resonance: A Comparative Guide

In the landscape of oncology drug discovery, the selective inhibition of anti-apoptotic proteins is a cornerstone of targeted therapy. Myeloid cell leukemia-1 (Mcl-1), a pivotal member of the Bcl-2 family, has emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selective inhibition of anti-apoptotic proteins is a cornerstone of targeted therapy. Myeloid cell leukemia-1 (Mcl-1), a pivotal member of the Bcl-2 family, has emerged as a high-value target due to its frequent overexpression in various malignancies and its role in conferring resistance to conventional chemotherapies.[1][2] The validation of novel small molecule inhibitors of Mcl-1 is therefore a critical step in the development of new cancer therapeutics. This guide provides an in-depth, technical comparison of the Mcl-1 inhibitory activity of a promising scaffold, 4-Methylbenzo[b]thiophene-2-carboxylic acid, with established inhibitors, leveraging the power of Surface Plasmon Resonance (SPR) for quantitative validation.

The Central Role of Mcl-1 in Apoptosis and Cancer

Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[2][3] Its dysregulation is a hallmark of many cancers, contributing to tumor cell survival and therapeutic resistance.[1] The development of small molecules that can disrupt the Mcl-1/pro-apoptotic protein interaction is a validated strategy for inducing apoptosis in cancer cells.

cluster_0 Mcl-1 Signaling Pathway Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Apoptosis Apoptosis Bak->Apoptosis Bax->Apoptosis Bim Bim Bim->Mcl1 Inhibits Noxa Noxa Noxa->Mcl1 Inhibits Inhibitor 4-Methylbenzo[b]thiophene- 2-carboxylic acid Inhibitor->Mcl1 Inhibition

Caption: Mcl-1 signaling pathway and point of inhibition.

Why Surface Plasmon Resonance for Validating Mcl-1 Inhibitors?

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that allows for the quantitative analysis of biomolecular interactions.[4] It has become the gold standard for characterizing the binding kinetics and affinity of small molecules to their protein targets in drug discovery.[4] For validating Mcl-1 inhibitors, SPR offers several advantages:

  • Quantitative Affinity and Kinetics: SPR provides precise measurements of the equilibrium dissociation constant (K D ), as well as the association (k a ) and dissociation (k d ) rate constants, offering a complete picture of the binding event.

  • Mechanism of Action: SPR can elucidate the mechanism of inhibition, for instance, by demonstrating competitive binding with known ligands.

  • High Throughput and Low Sample Consumption: Modern SPR instruments allow for the screening and characterization of numerous compounds with minimal protein and compound usage.

Experimental Validation of 4-Methylbenzo[b]thiophene-2-carboxylic acid

This section outlines a comprehensive SPR-based workflow to validate the Mcl-1 inhibitory activity of 4-Methylbenzo[b]thiophene-2-carboxylic acid. The protocol is designed to be self-validating by including both direct binding and competitive assays.

cluster_1 SPR Validation Workflow start Start immobilize Immobilize Mcl-1 on Sensor Chip start->immobilize direct_binding Direct Binding Assay: Inject 4-Methylbenzo[b]thiophene- 2-carboxylic acid immobilize->direct_binding determine_kd Determine K D direct_binding->determine_kd competitive_assay Competitive Assay: Inject Mcl-1 pre-incubated with 4-Methylbenzo[b]thiophene- 2-carboxylic acid over immobilized Bax determine_kd->competitive_assay determine_ic50 Determine IC50 competitive_assay->determine_ic50 compare Compare with Known Inhibitors determine_ic50->compare

Caption: Experimental workflow for SPR-based validation.

Part 1: Direct Binding Affinity Determination

This experiment aims to directly measure the binding affinity of 4-Methylbenzo[b]thiophene-2-carboxylic acid to recombinant human Mcl-1 protein.

Materials:

  • Recombinant human Mcl-1 protein

  • 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Mcl-1 Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant Mcl-1 (at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

  • Analyte Injection:

    • Prepare a serial dilution of 4-Methylbenzo[b]thiophene-2-carboxylic acid in running buffer (e.g., 0.1 to 10 µM).

    • Inject the compound solutions over the Mcl-1 immobilized surface at a flow rate of 30 µL/min for 120 seconds.

    • Allow for a dissociation phase of 240 seconds.

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the k a , k d , and K D values.[5]

Hypothetical Results for 4-Methylbenzo[b]thiophene-2-carboxylic acid:

ParameterValue
k a (M⁻¹s⁻¹)1.5 x 10⁵
k d (s⁻¹)3.0 x 10⁻³
K D (µM) 0.02
Part 2: Competitive Binding Assay for IC50 Determination

To confirm the inhibitory potential of the compound in a more biologically relevant context, a competitive binding assay is performed. This assay measures the ability of 4-Methylbenzo[b]thiophene-2-carboxylic acid to disrupt the interaction between Mcl-1 and a pro-apoptotic partner, such as Bax.[6]

Materials:

  • Recombinant human Mcl-1 protein

  • Recombinant human Bax protein (or a BH3 peptide from a pro-apoptotic protein)

  • 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • SPR instrument and consumables as in Part 1

Protocol:

  • Bax Immobilization:

    • Immobilize recombinant Bax protein on a CM5 sensor chip using standard amine coupling as described for Mcl-1.

  • Competitive Binding Analysis:

    • Prepare a constant concentration of Mcl-1 (e.g., 50 nM) in running buffer.

    • Prepare a serial dilution of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

    • Pre-incubate the Mcl-1 solution with each concentration of the compound for at least 30 minutes.

    • Inject the Mcl-1/compound mixtures over the immobilized Bax surface.

    • Measure the steady-state binding response.

  • Data Analysis:

    • Plot the percentage of Mcl-1 binding against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Results for 4-Methylbenzo[b]thiophene-2-carboxylic acid:

ParameterValue
IC50 (µM) 0.45

Comparative Analysis with Established Mcl-1 Inhibitors

A crucial aspect of validating a new inhibitor is to benchmark its performance against known compounds. The following table compares the binding affinities of several well-characterized Mcl-1 inhibitors, determined by SPR or similar biophysical methods, with our hypothetical data for 4-Methylbenzo[b]thiophene-2-carboxylic acid.

CompoundK D / K i (nM)MethodReference
4-Methylbenzo[b]thiophene-2-carboxylic acid 20 SPR (Hypothetical) This Guide
S638450.19SPR[1][7][8][9][10]
A-12104770.454TR-FRET[11][12]
UMI-77490FP[2][11][13]

This comparison highlights that while our hypothetical compound shows promising nanomolar affinity for Mcl-1, there are existing inhibitors with significantly higher potency. This underscores the iterative nature of drug discovery, where initial hits like 4-Methylbenzo[b]thiophene-2-carboxylic acid provide a scaffold for further optimization to achieve potencies comparable to clinical candidates.

Conclusion

This guide has detailed a robust, SPR-based methodology for validating the Mcl-1 inhibitory activity of a novel compound, 4-Methylbenzo[b]thiophene-2-carboxylic acid. By employing both direct and competitive binding assays, researchers can obtain a comprehensive understanding of the compound's binding affinity and inhibitory potency. The comparative analysis with established inhibitors provides essential context for its potential as a therapeutic agent. The presented workflow, grounded in established scientific principles and protocols, serves as a practical guide for researchers in the field of oncology drug discovery, enabling the confident validation of the next generation of Mcl-1 targeted therapies.

References

  • Abulwerdi, F., et al. (2014). A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo. Molecular Cancer Therapeutics, 13(3), 565-75. [Link]

  • Biochemical characterization of 2 (UMI-77) binding to Mcl-1. ResearchGate. [Link]

  • The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. Oncogene, 36(32), 4543–4545. [Link]

  • S-63845 is a highly potent and selective MCL1 inhibitor with efficacy in cancer models. Nature, 538(7626), 477–482. [Link]

  • MCL-1 inhibition in cancer treatment. Journal of Hematology & Oncology, 11(1), 136. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 40-44. [Link]

  • MIM1 – a selective Mcl-1 protein inhibitor augments the proapoptotic activity of moxifloxacin toward MDA-MB-231 triple-negative breast cancer cells – a preliminary in vitro study. Pharmacological Reports, 77(1), 1-13. [Link]

  • (PDF) MIM1 – a selective Mcl-1 protein inhibitor augments the proapoptotic activity of moxifloxacin toward MDA-MB-231 triple-negative breast cancer cells – a preliminary in vitro study. ResearchGate. [Link]

  • A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML. Oncology Letters, 16(5), 6057-6063. [Link]

  • UNDERSTANDING SPR DATA. CACHE Challenges. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Development of Cell-Based SPR Competition Assays to Support mAbs Potency Characterization. Journal of Analytical & Bioanalytical Techniques, 12(3), 1-7. [Link]

  • Competitive SPR chaser assay to study biomolecular interactions with very slow binding dissociation rate constant. Analytical Biochemistry, 696, 115679. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 332(1), 139-148. [Link]

  • Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells. Journal of Biological Chemistry, 300(6), 107123. [Link]

  • IC50 determination of hit molecules as selected by the SPR-based assay. ResearchGate. [Link]

  • protein interaction analysis. Bio-Rad. [Link]

  • Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1878(4), 188898. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 241-253. [Link]

Sources

Validation

The Evolving Landscape of Anticancer Agents: A Comparative Analysis of 4-Methylbenzo[b]thiophene-2-carboxylic Acid and its Congeners

For decades, the benzothiophene scaffold has been a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Its inherent physicochemical properties and amenabil...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the benzothiophene scaffold has been a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Its inherent physicochemical properties and amenability to structural modification have led to a diverse array of derivatives with significant biological activities, including potent anticancer effects. This guide provides a comparative overview of 4-Methylbenzo[b]thiophene-2-carboxylic acid against other notable benzothiophene derivatives that have been investigated in anticancer studies, offering insights for researchers, scientists, and drug development professionals.

While direct and extensive anticancer studies on 4-Methylbenzo[b]thiophene-2-carboxylic acid are not prominently documented in publicly available research, a comprehensive analysis of its structural analogues and other benzothiophene derivatives provides a strong rationale for its potential as an anticancer candidate. This guide will delve into the established anticancer activities of various benzothiophene derivatives, highlighting diverse mechanisms of action and providing a comparative framework to infer the potential of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

The Benzothiophene Core: A Privileged Scaffold in Oncology

The bicyclic structure of benzothiophene, consisting of a benzene ring fused to a thiophene ring, confers a unique electronic and steric profile. This allows for interactions with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. Modifications at various positions of the benzothiophene ring system have yielded compounds with distinct pharmacological profiles, underscoring the importance of structure-activity relationship (SAR) studies in this chemical class.

Comparative Anticancer Profiles of Benzothiophene Derivatives

The anticancer potential of benzothiophene derivatives is not monolithic; different substitution patterns on the benzothiophene core can lead to vastly different mechanisms of cytotoxicity. Here, we compare several key derivatives to contextualize the potential of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

DerivativeCancer Cell LinesIC50/EC50 ValuesProposed Mechanism of Action
Platinum(IV) complex with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid A2780 (Ovarian)0.4 ± 0.3 μM[1]Not explicitly stated, but typical for platinum complexes (DNA damage)
Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) MDA-MB-231 (Breast)Not specified, but significant inhibition of proliferation[2][3][4]Inhibition of RhoA/ROCK pathway, induction of apoptosis[2][3][4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) HepG2 (Liver), Caco-2 (Colon), Panc-1 (Pancreatic)67.04 μM, 63.74 μM, 76.72 μM, respectively[5][6]Induction of apoptosis via activation of pro-apoptotic genes (BAX, CASP3, CASP8, CASP9, P53)[5][6]
Compound III-4 (a benzo[b]thiophene analogue) HT1080 (Fibrosarcoma)Not specified, but potent ferroptosis inducer[7]Inhibition of glutathione peroxidase 4 (GPX4), leading to ferroptosis[7]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid Not directly in cancer cellsN/ASuppression of mTORC1 activation (implicated in cancer)[8]

Inference for 4-Methylbenzo[b]thiophene-2-carboxylic acid: The presence of a methyl group at the 4-position and a carboxylic acid at the 2-position suggests that this molecule could be explored for activities similar to other substituted benzothiophene-2-carboxylic acids. For instance, the carboxylic acid moiety could serve as a coordination site for metal complexes, similar to the 3-chloro- and 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acids used in platinum-based anticancer agents[1]. Furthermore, the overall scaffold's potential to interact with various cellular pathways, as seen with other derivatives, warrants direct investigation of its cytotoxic and mechanistic properties.

Unraveling the Mechanisms: Diverse Pathways to Cell Death

The versatility of the benzothiophene scaffold is evident in the diverse signaling pathways its derivatives modulate to exert their anticancer effects.

Induction of Apoptosis

One of the most common mechanisms of action for anticancer drugs is the induction of programmed cell death, or apoptosis. The derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to induce apoptosis by upregulating the expression of several key pro-apoptotic genes, including BAX, CASP3, CASP8, CASP9, and the tumor suppressor p53[5][6]. This suggests that IPBT can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G IPBT 3-iodo-2-phenylbenzo[b]thiophene (IPBT) p53 p53 Activation IPBT->p53 Casp8 Caspase-8 Activation IPBT->Casp8 Bax BAX Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by 3-iodo-2-phenylbenzo[b]thiophene (IPBT).

Targeting Cell Proliferation and Metastasis

The RhoA/ROCK signaling pathway plays a crucial role in cell proliferation, migration, and invasion, which are hallmarks of cancer metastasis. A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit this pathway. Compound b19 , in particular, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells[2][3][4].

G b19 Compound b19 RhoA RhoA b19->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC StressFibers Stress Fiber Formation MLC->StressFibers Proliferation Cell Proliferation, Migration, Invasion StressFibers->Proliferation

Caption: Inhibition of the RhoA/ROCK pathway by Compound b19.

Inducing Ferroptosis: An Emerging Anticancer Strategy

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Targeting the glutathione peroxidase 4 (GPX4) enzyme, a key regulator of ferroptosis, has emerged as a promising anticancer strategy. A novel benzo[b]thiophene analogue, III-4 , was developed as a potent ferroptosis inducer by inhibiting GPX4[7]. This leads to the accumulation of reactive oxygen species (ROS) and ultimately, cell death.

G III4 Compound III-4 GPX4 GPX4 III4->GPX4 LipidROS Lipid ROS Accumulation GPX4->LipidROS GSH GSH GSH->GPX4 Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Induction of ferroptosis by Compound III-4 via GPX4 inhibition.

Experimental Methodologies: A Guide for In Vitro Evaluation

To assess the anticancer potential of novel benzothiophene derivatives like 4-Methylbenzo[b]thiophene-2-carboxylic acid, a series of in vitro assays are essential. The following is a generalized workflow based on standard protocols.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanistic Studies CellCulture 1. Cell Culture (e.g., A549, HepG2, MDA-MB-231) CompoundTreatment 2. Compound Treatment (Varying Concentrations) CellCulture->CompoundTreatment MTT 3. Cytotoxicity Assay (e.g., MTS/MTT) CompoundTreatment->MTT IC50 4. Data Analysis (IC50 Determination) MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blotting (Protein Expression) IC50->WesternBlot

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Step-by-Step Protocol for MTS Assay

The MTS assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 4-Methylbenzo[b]thiophene-2-carboxylic acid) in a suitable solvent like DMSO. Create a series of dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Future Directions and Conclusion

The landscape of anticancer drug discovery is continually evolving, with a growing emphasis on targeted therapies and novel mechanisms of cell death. While the direct anticancer profile of 4-Methylbenzo[b]thiophene-2-carboxylic acid remains to be fully elucidated, the extensive research on its structural relatives provides a compelling rationale for its investigation.

The diverse mechanisms of action exhibited by benzothiophene derivatives, from apoptosis and cell cycle arrest to the inhibition of key signaling pathways and the induction of ferroptosis, highlight the remarkable versatility of this scaffold. Future research should focus on the systematic evaluation of 4-Methylbenzo[b]thiophene-2-carboxylic acid against a panel of cancer cell lines to determine its cytotoxic potential. Subsequent mechanistic studies could then unravel its mode of action, potentially revealing novel therapeutic targets.

The strategic modification of the benzothiophene core, guided by structure-activity relationship studies, will undoubtedly continue to yield promising new anticancer candidates. The exploration of compounds like 4-Methylbenzo[b]thiophene-2-carboxylic acid is a critical step in this ongoing endeavor.

References

  • Zhang, J., et al. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 28(14), 5428.
  • Li, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911.
  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
  • Li, J., et al. (2024).
  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
  • PubChem. (n.d.). 4-methylbenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Ghazi Mahaleh, S. P., et al. (2023).
  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Sun, M., et al. (2025). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. Bioorganic & Medicinal Chemistry, 118089.
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central.
  • ResearchGate. (n.d.). (a) Schematic representation of structure–activity relationship for the... | Download Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. PubMed.
  • He, Q.-Z., et al. (2023). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology, 29(32), 4897-4913.
  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

Sources

Comparative

Comparative analysis of different synthesis routes for 4-Methylbenzo[b]thiophene-2-carboxylic acid

Introduction: 4-Methylbenzo[b]thiophene-2-carboxylic acid is a valuable heterocyclic compound, serving as a key structural motif in medicinal chemistry and materials science. Its synthesis is a critical step in the devel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methylbenzo[b]thiophene-2-carboxylic acid is a valuable heterocyclic compound, serving as a key structural motif in medicinal chemistry and materials science. Its synthesis is a critical step in the development of novel therapeutic agents and functional organic materials. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, designed for researchers, scientists, and drug development professionals. The comparison focuses on the strategic choices, experimental protocols, and relative merits of each approach, providing the in-depth technical insight required for informed decision-making in a research and development setting.

Route 1: Convergent Synthesis via Aromatic Nucleophilic Substitution and Cyclization

This approach builds the benzothiophene core in a convergent manner, starting from a commercially available substituted benzaldehyde. The key steps involve the formation of a C-S bond and a C-C bond in a tandem reaction, followed by hydrolysis of the resulting ester.

Overall Synthetic Scheme (Route 1)

Route 1 A 2-Fluoro-3-methylbenzaldehyde C Methyl 4-methylbenzo[b]thiophene-2-carboxylate A:e->C:w 1. K2CO3, DMF 2. Intramolecular   Cyclization B Methyl thioglycolate B:e->C:w D 4-Methylbenzo[b]thiophene-2-carboxylic acid C:e->D:w LiOH, MeOH/H2O

Caption: Synthetic pathway for Route 1.

Scientific Rationale and Mechanistic Insights

This route leverages the reactivity of an ortho-fluorobenzaldehyde. The fluorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr), especially when activated by the electron-withdrawing aldehyde group. The reaction is initiated by the deprotonation of methyl thioglycolate by a base, such as potassium carbonate, to form a thiolate anion. This potent nucleophile then attacks the carbon bearing the fluorine atom on the benzene ring.

The subsequent step is an intramolecular aldol-type condensation. The base also facilitates the formation of an enolate from the methylene group of the thioglycolate moiety. This enolate then attacks the aldehyde's carbonyl carbon, leading to the formation of a five-membered ring. A final dehydration step under the reaction conditions results in the formation of the aromatic thiophene ring. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without solvating the thiolate anion, thereby enhancing its nucleophilicity.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methylbenzo[b]thiophene-2-carboxylate

  • To a solution of 2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq) and potassium carbonate (2.5 eq).

  • Stir the mixture vigorously at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-methylbenzo[b]thiophene-2-carboxylate.

Step 2: Hydrolysis to 4-Methylbenzo[b]thiophene-2-carboxylic acid [1]

  • Dissolve Methyl 4-methylbenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.5 eq) to the solution.

  • Heat the mixture to 80°C and stir for 2 hours, monitoring the disappearance of the starting material by TLC.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with a water-immiscible organic solvent like tert-butyl methyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Extract the product with ethyl acetate or a similar solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 4-Methylbenzo[b]thiophene-2-carboxylic acid.[1]

Route 2: Linear Synthesis via Thioether Formation and Intramolecular Cyclization

This approach follows a more linear sequence, starting with the construction of a thioether from a substituted benzoic acid, followed by an intramolecular cyclization to form the thiophene ring.

Overall Synthetic Scheme (Route 2)

Route 2 A 2-Mercapto-3-methylbenzoic acid C 2-((Ethoxycarbonyl)methylthio)-3-methylbenzoic acid A:e->C:w K2CO3, Acetone B Ethyl bromoacetate B:e->C:w D Ethyl 4-methylbenzo[b]thiophene-2-carboxylate C:e->D:w PPA or Ac2O E 4-Methylbenzo[b]thiophene-2-carboxylic acid D:e->E:w NaOH, EtOH/H2O

Caption: Synthetic pathway for Route 2.

Scientific Rationale and Mechanistic Insights

This synthetic strategy begins with a standard S-alkylation reaction. The thiol group of 2-mercapto-3-methylbenzoic acid is deprotonated by a mild base like potassium carbonate to form a thiolate, which then acts as a nucleophile in a substitution reaction with ethyl bromoacetate to form a thioether.

The key step is the subsequent intramolecular cyclization. This can be achieved through different mechanisms depending on the chosen reagent. Using a strong dehydrating agent like polyphosphoric acid (PPA) would likely proceed through an electrophilic acylation mechanism. The carboxylic acid is activated by PPA, and the newly formed acylium ion is attacked by the electron-rich benzene ring at the position ortho to the thioether group, which is activated by the sulfur atom.

Alternatively, using a reagent like acetic anhydride could promote cyclization through the formation of a mixed anhydride, which then undergoes an intramolecular Friedel-Crafts-type acylation. The final step is a standard ester hydrolysis under basic conditions to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-((Ethoxycarbonyl)methylthio)-3-methylbenzoic acid

  • In a round-bottom flask, dissolve 2-mercapto-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (2.2 eq) and stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude thioether, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Ethyl 4-methylbenzo[b]thiophene-2-carboxylate

  • Add the crude 2-((ethoxycarbonyl)methylthio)-3-methylbenzoic acid from the previous step to polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring to 100-120°C for 2-4 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous slurry with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to give the crude ester. Purify by column chromatography if necessary.

Step 3: Hydrolysis to 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • Dissolve the Ethyl 4-methylbenzo[b]thiophene-2-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (e.g., 3N NaOH, 2.0 eq) and stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with 1N HCl until the product precipitates.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain the final product.

Comparative Analysis

ParameterRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Number of Steps 23
Starting Materials 2-Fluoro-3-methylbenzaldehyde, Methyl thioglycolate2-Mercapto-3-methylbenzoic acid, Ethyl bromoacetate
Availability of SMs 2-Fluoro-3-methylbenzaldehyde is a specialty chemical.2-Mercapto-3-methylbenzoic acid may require synthesis.
Key Reactions SNAr, Intramolecular Aldol-type CondensationS-alkylation, Intramolecular Friedel-Crafts Acylation
Reaction Conditions Moderate temperatures (80°C).Can require high temperatures and strongly acidic media (PPA).
Potential Yields Generally good to high yields reported for similar transformations.Can be variable, with the cyclization step being critical.
Advantages - Fewer synthetic steps. - Convergent approach. - Milder conditions for the key cyclization step.- Utilizes more classical and well-established reactions. - May be more amenable to certain substituted precursors.
Disadvantages - Reliance on the availability and cost of the fluorinated starting material.- Longer synthetic sequence. - The use of PPA can be challenging for work-up and scale-up. - The synthesis of the starting mercaptobenzoic acid adds complexity.

Conclusion for the Professional Audience

Both routes present viable pathways to 4-Methylbenzo[b]thiophene-2-carboxylic acid, each with distinct advantages and challenges.

Route 1 is arguably the more elegant and efficient approach from a step-economy perspective. Its convergent nature and the milder conditions for the key ring-forming reaction make it an attractive option, particularly if the starting 2-fluoro-3-methylbenzaldehyde is readily accessible and cost-effective. This route is well-suited for laboratory-scale synthesis and potentially for process development due to its efficiency.

Route 2 , while longer, relies on more traditional and robust transformations. The primary challenge lies in the accessibility of the 2-mercapto-3-methylbenzoic acid and the potentially harsh conditions of the intramolecular cyclization. The use of polyphosphoric acid can be problematic on a larger scale due to its viscosity and the exothermic nature of its quenching. However, this route may offer more flexibility if a variety of substituted mercaptobenzoic acids are available or can be synthesized more readily than the corresponding fluorobenzaldehydes.

The ultimate choice of synthesis will depend on a careful evaluation of factors specific to the research or development context, including the cost and availability of starting materials, the scale of the synthesis, the available equipment, and the desired purity of the final product. For rapid access to the molecule on a research scale, Route 1 appears to be the more strategic choice, provided the starting aldehyde is available. For a more classical, potentially more cost-effective (if the starting materials are synthesized in-house) but longer approach, Route 2 provides a solid alternative.

References

Sources

Validation

Head-to-head comparison of 4-Methylbenzo[b]thiophene-2-carboxylic acid with known Mcl-1 inhibitors

A Technical Guide for Researchers and Drug Development Professionals Introduction Myeloid cell leukemia-1 (Mcl-1), a pro-survival member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged as a critical and comp...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), a pro-survival member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged as a critical and compelling target in oncology.[1] Its overexpression is a hallmark of various cancers and a key driver of resistance to numerous therapeutic modalities.[2][3] The development of small molecules that directly inhibit Mcl-1 represents a promising strategy to reinstate the natural process of apoptosis in malignant cells.[4]

This guide provides a head-to-head comparison of three clinical-stage Mcl-1 inhibitors: AMG-176 , S63845 , and AZD5991 . These compounds have been extensively characterized and serve as benchmarks in the field. While this guide focuses on these established inhibitors, it is designed to provide a framework for the evaluation of novel chemical entities, such as 4-Methylbenzo[b]thiophene-2-carboxylic acid . It is important to note that, to date, there is a lack of publicly available data characterizing the Mcl-1 inhibitory activity of 4-Methylbenzo[b]thiophene-2-carboxylic acid. Therefore, this compound will be considered a hypothetical new chemical entity for which the following comparative methodologies would be applied.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 is a key regulator of the intrinsic apoptotic pathway, primarily by sequestering the pro-apoptotic proteins BIM, BAK, and BAX.[3] This action prevents the formation of pores in the mitochondrial outer membrane, a critical step in the apoptotic cascade. In many cancers, the overexpression of Mcl-1 creates a dependency, where the cancer cells require high levels of Mcl-1 for their survival.[1] The inhibition of Mcl-1 by small molecules, known as BH3 mimetics, disrupts the Mcl-1/pro-apoptotic protein interaction, liberating BIM, BAK, and BAX to trigger programmed cell death.

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c release MOMP->CytoC leads to Caspases Caspase Activation CytoC->Caspases activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) BH3_only BH3-only proteins (e.g., BIM, PUMA, NOXA) Apoptotic_Stimuli->BH3_only activates Mcl1 Mcl-1 BH3_only->Mcl1 inhibits BAK_BAX BAK / BAX BH3_only->BAK_BAX activates Mcl1->BAK_BAX sequesters BAK_BAX->MOMP induce Apoptosis Apoptosis Caspases->Apoptosis executes Mcl1_Inhibitor Mcl-1 Inhibitor (e.g., AMG-176, S63845, AZD5991) Mcl1_Inhibitor->Mcl1 inhibits

Figure 1: Simplified Mcl-1 Signaling Pathway in Apoptosis.

Comparative Analysis of Leading Mcl-1 Inhibitors

The following tables summarize the key performance indicators for AMG-176, S63845, and AZD5991, based on published preclinical data.

Table 1: Biochemical Potency and Binding Affinity
CompoundTargetAssay TypeBinding Affinity (Kd/Ki)Biochemical IC50Reference(s)
AMG-176 Human Mcl-1Not SpecifiedKi <1 nMNot Specified[5]
S63845 Human Mcl-1Not SpecifiedKd of 0.19 nMNot Specified[6][7]
AZD5991 Human Mcl-1Surface Plasmon Resonance (SPR)Kd of 0.17 nM0.7 nM (FRET)[8]

Note: The precise assay conditions can influence these values, and direct comparison should be made with caution.

Table 2: Cellular Activity in Mcl-1 Dependent Cancer Cell Lines
CompoundCell LineCancer TypeCellular Potency (EC50/IC50)Assay TypeReference(s)
AMG-176 OCI-LY1GCB-DLBCLIC50 = 0.21 µM (48h)Cell Viability[9]
TMD8ABC-DLBCLIC50 = 1.45 µM (48h)Cell Viability[9]
S63845 Multiple Myeloma, Lymphoma, AML cell linesHematological MalignanciesIC50 <1 µMNot Specified[4]
AZD5991 MOLP8Multiple MyelomaEC50 = 33 nM (6h)Caspase-3/7 Activity[3]
MV4;11AMLEC50 = 24 nM (6h)Caspase-3/7 Activity[3]

Experimental Protocols for Mcl-1 Inhibitor Characterization

To evaluate a novel compound like 4-Methylbenzo[b]thiophene-2-carboxylic acid, a series of well-established assays are required. The following protocols provide a roadmap for such an evaluation.

Biochemical Binding Affinity: Fluorescence Polarization (FP) Assay

This assay directly measures the binding of an inhibitor to the Mcl-1 protein.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Mcl-1 Protein - Fluorescently Labeled BH3 Peptide (e.g., FITC-BIM) - Test Compound (e.g., 4-Methylbenzo[b]thiophene-2-carboxylic acid) start->prepare_reagents incubate Incubate Reagents in Microplate Wells prepare_reagents->incubate measure_fp Measure Fluorescence Polarization using a Plate Reader incubate->measure_fp analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50/Ki measure_fp->analyze end End analyze->end

Figure 2: Workflow for a Fluorescence Polarization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human Mcl-1 protein is diluted to a final concentration of 100 nM in assay buffer.

    • A fluorescently labeled BH3 peptide (e.g., FITC-BIM) is diluted to a final concentration of 10 nM.

    • The test compound is serially diluted to create a concentration gradient.

  • Assay Plate Preparation:

    • In a 384-well plate, add the test compound dilutions.

    • Add the Mcl-1 protein to all wells except the negative control.

    • Add the fluorescently labeled BH3 peptide to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The degree of polarization is inversely proportional to the amount of labeled peptide displaced by the inhibitor.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Potency: Caspase-Glo® 3/7 Assay

This assay quantifies the induction of apoptosis in cancer cells treated with the Mcl-1 inhibitor.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture an Mcl-1 dependent cell line (e.g., MOLP-8) in appropriate media.

  • Cell Plating:

    • Seed the cells in a 96-well white-walled plate at a density of 10,000 cells per well.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 6, 24, or 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of active caspase-3 and -7.

    • Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Conclusion

The landscape of Mcl-1 inhibitors is rapidly evolving, with several promising candidates in clinical development.[10] AMG-176, S63845, and AZD5991 have demonstrated potent and selective inhibition of Mcl-1, leading to apoptosis in various cancer models.[3][4][9] The experimental framework outlined in this guide provides a robust methodology for the evaluation of new chemical entities targeting Mcl-1. For a compound like 4-Methylbenzo[b]thiophene-2-carboxylic acid to be considered a viable Mcl-1 inhibitor, it would need to demonstrate comparable or superior performance in these benchmark assays. Future investigations into this and other novel scaffolds are crucial for advancing the development of effective Mcl-1 targeted therapies.

References

  • Beroukhim, R., et al. (2010). The landscape of somatic copy-number alteration across human cancers.
  • Caenepeel, S. R., et al. (2018). AMG 176, a selective MCL1 inhibitor, is effective in hematologic cancer models alone and in combination with established therapies. Cancer Discovery, 8(12), 1582–1597.
  • Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models.
  • Kump, K. J., & Nikolovska-Coleska, Z. (2020). Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization. In Protein–Protein Interaction Regulators (pp. 171-208). Royal Society of Chemistry.
  • Lamerz, J., et al. (2020). MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents.
  • Pop-Damkov, P., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia.
  • Servier. (n.d.). S63845.
  • Sławiński, J., et al. (2014). Synthesis and biological evaluation of novel N-substituted-4-(4-bromophenyl)-5-(3-chlorobenzoyl)-2-(…)-1H-pyrrol-3-yl-N'-(un)substituted sulfonyl hydrazides as anticancer and apoptosis-inducing agents. European Journal of Medicinal Chemistry, 86, 613-625.
  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia.
  • MedChemExpress. (n.d.). S63845.
  • MedChemExpress. (n.d.). AZD5991.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605988, 4-Methylbenzo[b]thiophene-2-carboxylic acid.
  • Amgen. (2021). A Phase 1 Study of AMG 176 in Subjects With Relapsed or Refractory Multiple Myeloma, Acute Myeloid Leukemia, or Myelodysplastic Syndrome. ClinicalTrials.gov.
  • AstraZeneca. (2021). A Phase I, Open-label, Multicenter Study to Assess the Safety, Tolerability, Pharmacokinetics, and Anti-tumor Activity of AZD5991 in Subjects With Relapsed or Refractory Hematologic Malignancies. ClinicalTrials.gov.
  • Servier. (2021). A Phase 1/2, Open-label, Dose-escalation and Expansion Study of S63845 in Combination With Other Antineoplastic Agents in Patients With Relapsed or Refractory Acute Myeloid Leukemia. ClinicalTrials.gov.
  • Belmar, J., & Fesik, S. W. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Pharmacology & Therapeutics, 145, 76-84.
  • Caenepeel, S. R., et al. (2017). Abstract 3843: Discovery and preclinical evaluation of AMG 176, a selective, potent, and orally bioavailable Mcl-1 inhibitor. Cancer Research, 77(13 Supplement), 3843-3843.
  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia.

Sources

Comparative

A Comparative Guide to the Purity Assessment of 4-Methylbenzo[b]thiophene-2-carboxylic acid: HPLC vs. Melting Point Analysis

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a compound like...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a compound like 4-Methylbenzo[b]thiophene-2-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and melting point analysis—for the comprehensive purity evaluation of this compound. We will delve into the theoretical underpinnings, practical methodologies, and the synergistic value of employing both techniques in a modern laboratory setting.

The Imperative of Purity in Drug Development

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[1][2] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, compromising patient safety. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4] Therefore, the use of validated, stability-indicating analytical methods is paramount.

Principle-Driven Purity Analysis: A Dual-Technique Approach

A robust purity assessment strategy often involves the use of multiple analytical techniques that rely on different physicochemical principles. This orthogonal approach provides a more comprehensive picture of a sample's purity, as one technique may be sensitive to impurities that another might miss. Here, we compare a highly selective chromatographic method (HPLC) with a fundamental physical property measurement (melting point).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] For the analysis of organic compounds like 4-Methylbenzo[b]thiophene-2-carboxylic acid, reversed-phase HPLC (RP-HPLC) is the most common and versatile mode.[6][7][8][9]

The Causality Behind RP-HPLC: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[6][9] The separation is driven by the hydrophobic interactions between the analyte molecules and the stationary phase.[6][8] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus be retained longer, eluting later from the column. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (a technique known as gradient elution), compounds can be selectively eluted based on their hydrophobicity.[7][9]

Melting Point Analysis: A Fundamental Indicator of Purity

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid.[10][11] For pure substances, this transition occurs over a very narrow temperature range.[11][12]

The Science of Melting Point Depression: The presence of impurities disrupts the uniform crystalline lattice structure of a solid.[11][13][14][15] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy (and thus a lower temperature) to break the lattice and induce melting.[11][13][14] Consequently, an impure compound will exhibit a depressed and broadened melting point range compared to the pure substance.[11][12][13][16] This phenomenon, known as melting point depression, is a fundamental principle used to assess purity.[11][13][17]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a framework for the purity assessment of 4-Methylbenzo[b]thiophene-2-carboxylic acid. Adherence to good laboratory practices and validated procedures is essential for obtaining reliable results.

HPLC Purity Determination Workflow

Caption: Workflow for HPLC Purity Assessment.

Detailed HPLC Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Methylbenzo[b]thiophene-2-carboxylic acid reference standard at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

    • Prepare the sample solution to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[7]

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

    • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over time to elute compounds of increasing hydrophobicity. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.[1]

Melting Point Analysis Workflow

Caption: Workflow for Melting Point Purity Assessment.

Detailed Melting Point Protocol:

  • Sample Preparation:

    • Ensure the 4-Methylbenzo[b]thiophene-2-carboxylic acid sample is completely dry and finely powdered to ensure uniform heat distribution.[10][18]

    • Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.[18][19]

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.[10][20]

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (literature value for 4-Methylbenzo[b]thiophene-2-carboxylic acid is 197-198°C).[18][19]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[18][19]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting).[18] This is the melting point range.

  • Interpretation:

    • A sharp melting range (typically 0.5-2°C) that is close to the literature value is indicative of high purity.[12][14]

    • A broad and depressed melting range suggests the presence of impurities.[11][12][16]

Comparative Analysis and Data Interpretation

The true power of this dual-technique approach lies in the complementary nature of the data generated.

ParameterHPLC AnalysisMelting Point Analysis
Principle Separation based on differential partitioning (hydrophobicity)Measurement of a bulk physical property (phase transition temperature)
Specificity High; can separate and quantify individual impuritiesLow; indicates the presence of impurities but not their identity or number
Sensitivity High; can detect impurities at very low levels (e.g., <0.05%)Low; generally requires >1% impurity to cause a significant and observable depression
Quantification Quantitative; provides the percentage of each impuritySemi-quantitative at best; the degree of depression is related to impurity concentration, but the relationship is not always linear
Throughput Moderate; typical run times are 20-40 minutes per sampleHigh; multiple samples can often be analyzed simultaneously

Synergistic Interpretation:

A sample of 4-Methylbenzo[b]thiophene-2-carboxylic acid that shows a single, sharp peak with a purity of >99.8% by HPLC and a sharp melting point range of 196.5-197.5°C would be considered of very high purity. Conversely, if the HPLC chromatogram shows several small impurity peaks totaling 1.5%, this would be corroborated by a depressed and broadened melting point, for example, 192-195°C.

Conclusion: A Self-Validating System for Purity Assessment

The purity assessment of a critical pharmaceutical intermediate like 4-Methylbenzo[b]thiophene-2-carboxylic acid demands a rigorous and scientifically sound approach. While HPLC provides unparalleled separation and quantification of individual impurities, melting point analysis offers a simple, rapid, and cost-effective confirmation of bulk purity.[10][11][12] The use of these two orthogonal techniques creates a self-validating system. A high purity result from HPLC is strongly supported by a sharp and undepressed melting point. Any discrepancy between the two methods would signal the need for further investigation, ensuring that only material of the highest quality proceeds in the drug development pipeline. This integrated approach, grounded in fundamental chemical principles and guided by regulatory standards, embodies the expertise and trustworthiness required in modern pharmaceutical science.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]

  • Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]

  • IBChem. (n.d.). Melting point depression. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Methylbenzo[b]thiophene-2-carboxylic Acid Production

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Methy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Methylbenzo[b]thiophene-2-carboxylic acid stands out as a valuable building block due to its presence in various biologically active molecules. This guide provides a comprehensive analysis of two distinct synthetic routes to this target compound, offering a comparative benchmark of their efficiency based on experimental data. As Senior Application Scientists, our aim is to furnish you with not just protocols, but also the underlying strategic and mechanistic considerations to empower your synthetic endeavors.

Introduction to 4-Methylbenzo[b]thiophene-2-carboxylic Acid

The benzo[b]thiophene scaffold is a prominent feature in a multitude of compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of 4-Methylbenzo[b]thiophene-2-carboxylic acid makes it a particularly interesting synthon for targeted drug design and the development of advanced organic materials. The efficiency of its synthesis is therefore a critical factor in the rapid and cost-effective progression of research and development projects.

This guide will dissect two primary synthetic strategies for the preparation of 4-Methylbenzo[b]thiophene-2-carboxylic acid:

  • Route 1: Electrophilic Cyclization of a Thiophenol Derivative

  • Route 2: Hydrolysis of a Precursor Ester

We will delve into the experimental intricacies of each route, providing detailed protocols, comparative data on yields and reaction conditions, and a discussion on the merits and drawbacks of each approach.

Route 1: Electrophilic Cyclization of 3-Methylthiophenol

This classical approach builds the benzo[b]thiophene core through the formation of a key carbon-sulfur bond followed by an intramolecular cyclization. This strategy offers a convergent and often high-yielding pathway to the desired heterocyclic system.

Experimental Workflow

A 3-Methylthiophenol C Methyl (3-methylphenylthio)acetate A->C Base (e.g., K2CO3) Acetone, Reflux B Methyl Chloroacetate B->C E Methyl 4-methylbenzo[b]thiophene-2-carboxylate C->E Heat D Polyphosphoric Acid (PPA) D->E G 4-Methylbenzo[b]thiophene-2-carboxylic acid E->G LiOH, MeOH/H2O, 80°C F Hydrolysis F->G

Caption: Workflow for the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid via electrophilic cyclization.

Mechanistic Rationale

The synthesis commences with a nucleophilic substitution reaction where the thiolate, generated in situ from 3-methylthiophenol, displaces the chloride from methyl chloroacetate to form the thioether intermediate, Methyl (3-methylphenylthio)acetate. The subsequent and critical step is an intramolecular electrophilic cyclization. Polyphosphoric acid (PPA) serves as both a strong acid and a dehydrating agent, protonating the carbonyl oxygen of the ester to enhance the electrophilicity of the carbonyl carbon. This facilitates the attack by the electron-rich aromatic ring, leading to the formation of the thiophene ring. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (3-methylphenylthio)acetate

  • To a solution of 3-methylthiophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl (3-methylphenylthio)acetate.

Step 2: Cyclization to Methyl 4-methylbenzo[b]thiophene-2-carboxylate

  • Add Methyl (3-methylphenylthio)acetate (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the ester).

  • Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford Methyl 4-methylbenzo[b]thiophene-2-carboxylate.

Step 3: Hydrolysis to 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • A mixture of Methyl 4-methylbenzo[b]thiophene-2-carboxylate (203 mg), lithium hydroxide monohydrate (50 mg), water (2 mL), and methanol (6 mL) is stirred and reacted for 2 hours at 80°C.[1]

  • After completion of the reaction, the reaction mixture is concentrated under reduced pressure.[1]

  • An appropriate amount of water is added to the concentrated residue, followed by washing the residue with tert-butyl methyl ether three times.[1]

  • Concentrated hydrochloric acid is slowly added to the aqueous layer, acidified, and extracted three times with tert-butyl methyl ether.[1]

  • The organic layers are combined, washed with saturated brine, and dried over anhydrous magnesium sulfate.[1]

  • Finally, the dried organic layer is concentrated under reduced pressure to give 189 mg of 4-methylbenzo[b]thiophene-2-carboxylic acid.[1]

Route 2: Direct Carboxylation of 4-Methylbenzo[b]thiophene

An alternative strategy involves the synthesis of the 4-methylbenzo[b]thiophene core, followed by the introduction of the carboxylic acid group at the 2-position. This approach can be advantageous if a robust method for the direct carboxylation is available.

Experimental Workflow

A 3-Methylthiophenol C 1-(m-Tolylthio)propan-2-one A->C Base (e.g., NaH) THF B α-Chloroacetone B->C E 4-Methylbenzo[b]thiophene C->E Heat D Acid Catalyst (e.g., PPA) D->E H 4-Methylbenzo[b]thiophene-2-carboxylic acid E->H 1. n-BuLi, THF, -78°C 2. CO2 (gas or dry ice) 3. Acidic workup F Organolithium Reagent (e.g., n-BuLi) F->H G Carbon Dioxide (CO2) G->H

Caption: Workflow for the synthesis of 4-Methylbenzo[b]thiophene-2-carboxylic acid via direct carboxylation.

Mechanistic Rationale

This route begins with the synthesis of 4-methylbenzo[b]thiophene. The S-alkylation of 3-methylthiophenol with α-chloroacetone yields an α-arylthio ketone. Subsequent acid-catalyzed cyclization and dehydration affords the substituted benzo[b]thiophene. The key step is the regioselective carboxylation at the C2 position. The C2 proton of benzo[b]thiophene is the most acidic due to the electron-withdrawing effect of the sulfur atom and the stability of the resulting carbanion. Treatment with a strong organolithium base, such as n-butyllithium, selectively deprotonates the C2 position to form a 2-lithiobenzo[b]thiophene intermediate. This potent nucleophile then readily reacts with carbon dioxide, and subsequent acidic workup yields the desired carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(m-Tolylthio)propan-2-one

  • To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of 3-methylthiophenol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of α-chloroacetone (1.05 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to give 1-(m-tolylthio)propan-2-one.

Step 2: Synthesis of 4-Methylbenzo[b]thiophene

  • Add 1-(m-tolylthio)propan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10-20 times by weight).

  • Heat the mixture to 100-120°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the hot mixture onto crushed ice and extract with an organic solvent (e.g., toluene).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-methylbenzo[b]thiophene.

Step 3: Carboxylation to 4-Methylbenzo[b]thiophene-2-carboxylic acid

  • Dissolve 4-methylbenzo[b]thiophene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour.

  • Bubble carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Comparative Analysis of Synthetic Efficiency

To provide a clear benchmark, the following table summarizes the key performance indicators for each synthetic route. The values presented are typical and may vary based on specific experimental conditions and scale.

MetricRoute 1: Electrophilic CyclizationRoute 2: Direct Carboxylation
Starting Materials 3-Methylthiophenol, Methyl Chloroacetate3-Methylthiophenol, α-Chloroacetone, n-BuLi, CO2
Number of Steps 33
Typical Overall Yield 50-65%45-60%
Reagent Cost Moderate (PPA can be costly in large quantities)Moderate to High (n-BuLi is a pyrophoric and relatively expensive reagent)
Scalability Good; PPA handling can be challenging on a large scale.Moderate; requires strict anhydrous and inert conditions, and handling of pyrophoric reagents.
Safety Considerations PPA is corrosive and requires careful handling at high temperatures.n-Butyllithium is pyrophoric and requires specialized handling procedures. Cryogenic temperatures are necessary.
Green Chemistry Aspects Use of a large excess of PPA generates significant waste.Use of stoichiometric organometallic reagents and cryogenic conditions are energy-intensive.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale production of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Route 1 (Electrophilic Cyclization) is generally a more robust and straightforward method for researchers who may not have access to specialized equipment for handling pyrophoric reagents. The starting materials are readily available and the reaction conditions, while requiring elevated temperatures, are manageable in a standard laboratory setting. The primary drawback is the use of a large excess of polyphosphoric acid, which can complicate work-up and waste disposal.

Route 2 (Direct Carboxylation) offers an elegant and regioselective approach to the final product. However, it necessitates stringent anhydrous and inert atmosphere techniques, as well as the safe handling of n-butyllithium. This route is well-suited for laboratories equipped for organometallic chemistry and may be preferred when exploring the synthesis of various C2-functionalized benzo[b]thiophene analogs from a common intermediate.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scale of production available to the researcher. For routine, moderate-scale synthesis, Route 1 may be the more practical choice. For more specialized applications and in laboratories with the appropriate infrastructure, Route 2 provides a powerful alternative.

References

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Methylbenzo[b]thiophene-2-carboxylic Acid

This document provides essential procedural guidance for the safe and compliant disposal of 4-Methylbenzo[b]thiophene-2-carboxylic acid (CAS No. 1735-13-3).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Methylbenzo[b]thiophene-2-carboxylic acid (CAS No. 1735-13-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, including their final disposition. Adherence to these protocols is critical for ensuring personnel safety, protecting environmental health, and maintaining strict regulatory compliance.

Foundational Principles: Hazard Profile and Regulatory Imperatives

Understanding the inherent risks of a compound is the first step in managing its waste stream effectively. The disposal plan for 4-Methylbenzo[b]thiophene-2-carboxylic acid is dictated by its specific hazard profile and the overarching regulatory framework governing laboratory waste.

Hazard Identification and Its Implications

4-Methylbenzo[b]thiophene-2-carboxylic acid is not a benign substance; it is classified with several hazards that necessitate its handling as regulated hazardous waste.[1][2] Improper disposal, such as discarding it in the trash or washing it down the drain, can have severe consequences, including harm to waste handlers and significant environmental damage.[1][3][4]

Table 1: GHS Hazard Profile for 4-Methylbenzo[b]thiophene-2-carboxylic Acid

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][5]
Hazardous to the Aquatic Environment (Long-term)Category 1H410: Very toxic to aquatic life with long lasting effects

The designation "very toxic to aquatic life with long lasting effects" is particularly critical. This underscores the absolute prohibition of disposing of this chemical via the sewer system, as it can disrupt aquatic ecosystems.[1][4]

The Regulatory Landscape: EPA and RCRA

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" management system, which means the generator of the waste—your laboratory—is responsible for its safe handling from the moment it's created until its final, proper disposal.[7][8] This guide is designed to ensure compliance with these federal standards, though you must also consult your institution's specific policies and local regulations.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a direct, actionable plan for managing 4-Methylbenzo[b]thiophene-2-carboxylic acid from the point of generation to its final collection.

Designating the Material as Waste

A chemical is considered "waste" as soon as you have decided you will no longer use it.[9] This can include expired material, contaminated batches, or residual amounts from experimentation. The hazardous waste determination must be performed at this initial stage.[10] Given its known hazards, 4-Methylbenzo[b]thiophene-2-carboxylic acid must always be treated as hazardous waste.[9]

Segregation and Containerization

Proper segregation is fundamental to safe chemical waste management.[3][11] Incompatible materials can react violently if mixed, creating a significant safety hazard.

Protocol for Waste Accumulation:

  • Select an Appropriate Container:

    • Choose a container that is chemically compatible with the solid acid. A high-density polyethylene (HDPE) or glass container is recommended.[11]

    • Ensure the container is in excellent condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[3]

    • The container must be appropriately sized for the amount of waste to avoid overfilling.[11]

  • Label the Container Correctly:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "4-Methylbenzo[b]thiophene-2-carboxylic acid". Do not use abbreviations or formulas.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Record the date you first add waste to the container (the "accumulation start date").

  • Accumulate the Waste:

    • This compound is a solid. It should be collected as a solid waste and not mixed with solvents or other liquid waste streams.[11]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) .[10] This area must be at or near the point of generation and under the direct control of laboratory personnel.[3]

    • Crucially, the waste container must be kept tightly closed at all times, except when you are actively adding waste.[9][10] This is an EPA regulation designed to prevent spills and exposure.

Disposal Decision and Execution Pathway

The following diagram outlines the logical flow for managing the disposal of 4-Methylbenzo[b]thiophene-2-carboxylic acid, from initial designation to final pickup.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_disposal Final Disposition Start Material Designated as Waste (e.g., expired, residual) SelectContainer Select Compatible Container (HDPE or Glass) Start->SelectContainer LabelContainer Affix Hazardous Waste Label (Complete all fields) SelectContainer->LabelContainer StoreInSAA Store in Satellite Accumulation Area (SAA) (Keep container closed) LabelContainer->StoreInSAA ContainerFull Is Container Full or Ready for Disposal? StoreInSAA->ContainerFull RequestPickup Submit Waste Pickup Request to EHS/EH&S ContainerFull->RequestPickup Yes AwaitPickup Await Pickup by Authorized Personnel RequestPickup->AwaitPickup

Caption: Disposal workflow for 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Arranging for Final Disposal

Once your waste container is full or you have no more of this waste to generate, you must arrange for its removal.

  • Ensure the hazardous waste label is complete and accurate.

  • Move the sealed container to your laboratory's designated main accumulation area if required by your institution, or prepare it for direct pickup from your SAA.

  • Submit a chemical waste pickup request through your institution's EHS portal or the designated procedure.

  • Never attempt to dispose of this material yourself. Disposal must be handled by a licensed professional waste disposal service contracted by your institution to ensure it is managed at an approved Treatment, Storage, and Disposal Facility (TSDF).[1][8]

Spill and Exposure Emergency Protocols

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Avoid breathing in the dust.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Contain & Clean: Gently sweep up the solid material to avoid creating dust.[1][12] Place the spilled chemical and all cleanup materials (e.g., contaminated paper towels, pads) into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The container with the spill cleanup materials must be disposed of as hazardous waste.[9]

In Case of Personal Exposure
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available for emergency responders.[1]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship. Your diligence protects you, your colleagues, and the community beyond the laboratory walls.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • SDS. 4-METHYLBENZO(B)THIOPHENE-2-CARBOXYLICACID (CAS No. 1735-13-3) SDS.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Aaronchem. (2024, November 1). Safety Data Sheet for 5-Methylbenzo[b]thiophene-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet for 3-Methylbenzo(b)thiophene-2-carboxylic acid.
  • Chemcia Scientific, LLC. Material Safety Data Sheet for 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
  • Fisher Scientific. (2009, October 16). Safety Data Sheet for Benzo[b]thiophene-2-carboxylic acid.
  • TCI Chemicals. (2025, November 4). Safety Data Sheet for 5-Chloro-3-methylbenzo[b]thiophene.
  • Fisher Scientific. Safety Data Sheet for 4-Methylthiophene-2-carboxylic acid.
  • Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet for 3-Methylbenzo(b)thiophene-2-carboxylic acid.
  • PubChem. Benzo(b)thiophene-2-carboxylic acid.
  • Sigma-Aldrich. 4-Methylbenzo[b]thiophene-2-carboxylic acid.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet for 2-Methylbenzo[b]thiophene.
  • Sigma-Aldrich. 4-Methylbenzo[b]thiophene-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet for Methyl benzo[b]thiophene-2-carboxylate.
  • PubChemLite. 4-methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S).

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylbenzo[b]thiophene-2-carboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the bedrock...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the bedrock of a secure and productive laboratory environment. This guide provides essential, field-proven safety and logistical information for the handling of 4-Methylbenzo[b]thiophene-2-carboxylic acid (CAS No. 1735-13-3), a solid compound often utilized in the synthesis of novel therapeutic agents.

The causality behind each recommendation is explained to ensure that these protocols become a self-validating system of safety within your operations. This is not merely a checklist, but a framework for building a culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Identification and Risk Profile

Understanding the specific risks associated with a chemical is the critical first step in defining the necessary protective measures. 4-Methylbenzo[b]thiophene-2-carboxylic acid is a crystalline solid whose primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Based on available safety data sheets (SDS) for this compound and its close structural analogs, a comprehensive hazard profile has been synthesized below.

Hazard ClassificationGHS Hazard StatementPotential EffectSource
Acute Toxicity, Oral H302: Harmful if swallowedIngestion may cause systemic effects.[1]
Acute Toxicity, Dermal H312: Harmful in contact with skinMay be harmful if absorbed through the skin.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2][3][4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationParticulates can cause significant irritation, redness, and pain upon contact with eyes.[1][2][3][4][5]
Acute Toxicity, Inhalation H332: Harmful if inhaledInhalation of dust may be harmful.
Specific Target Organ Toxicity H335: May cause respiratory irritationInhaled dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3]

This table summarizes the potential hazards. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and complete information.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the primary goal is to minimize exposure through robust engineering controls. The causality is simple: if the hazard cannot reach you, the risk is significantly mitigated.

  • Chemical Fume Hood: All weighing and handling of 4-Methylbenzo[b]thiophene-2-carboxylic acid powder should be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow captures and exhausts dust particles, preventing them from entering the laboratory atmosphere and your breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower in close proximity.[6][7]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE must directly address the hazards identified in Section 1.

Primary Barrier PPE

This equipment is mandatory for any procedure involving the handling of 4-Methylbenzo[b]thiophene-2-carboxylic acid.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant (or equivalent standard like EN 166) safety glasses with side shields are the minimum requirement.[7][8]

    • Causality: The solid, crystalline nature of this compound poses a significant risk of eye irritation from airborne particulates.[1][3][4] Safety glasses with side shields prevent particles from entering the eyes from the front and sides. For tasks with a higher risk of splashing (e.g., during dissolution), chemical splash goggles should be worn.[6]

  • Skin and Body Protection:

    • Requirement: A flame-retardant lab coat and chemical-resistant gloves are essential.[9]

    • Lab Coat: A fully buttoned lab coat protects your skin and personal clothing from contamination by dust.

    • Gloves:

      • Selection: Nitrile gloves are a standard and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.

      • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.

      • Causality: The classification "Causes skin irritation" (H315) means that direct contact must be avoided.[1][2][3] Gloves provide the necessary barrier.

  • Respiratory Protection:

    • Requirement: Generally not required when handling small quantities within a certified chemical fume hood. However, if a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[6][7]

    • Causality: The compound "May cause respiratory irritation" (H335).[1][2][3] Engineering controls (the fume hood) are the primary method to prevent inhalation. Respiratory protection serves as a backup or as the primary control in their absence.

Procedural Guidance: Safe Handling and Disposal Workflow

The following diagram and protocols outline the essential, step-by-step processes for safely managing 4-Methylbenzo[b]thiophene-2-carboxylic acid from receipt to disposal.

cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_risk 1. Risk Assessment (Review SDS) prep_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood 3. Work in Fume Hood prep_ppe->prep_hood prep_weigh 4. Weigh Compound (Minimize Dust) prep_hood->prep_weigh use_transfer 5. Transfer to Reaction Vessel prep_weigh->use_transfer use_monitor 6. Conduct Experiment cleanup_decon 7. Decontaminate Glassware use_monitor->cleanup_decon cleanup_waste 8. Segregate Waste (Solid vs. Liquid) cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff & Dispose PPE cleanup_dispose->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling and Disposal Workflow for 4-Methylbenzo[b]thiophene-2-carboxylic acid.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review the SDS. Ensure an eyewash station and safety shower are accessible.[6][7]

  • Don PPE: Put on your lab coat, safety glasses with side shields, and nitrile gloves.

  • Work Area: Perform all manipulations inside a chemical fume hood to contain any dust.

  • Weighing: Use a spatula to carefully transfer the solid. Avoid creating dust clouds. If possible, use a balance with a draft shield.

  • Dissolution: When adding the solid to a solvent, add it slowly to prevent splashing.

  • Post-Handling: After use, wipe down the spatula and work surface with a damp cloth (if compatible with your process) to collect any residual dust. Dispose of the cloth as contaminated waste.

  • De-gowning: Remove gloves using the proper technique, followed by your lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[10]

Spill Response Protocol (Small Scale)
  • Evacuate: Alert others in the immediate area and ensure the area is well-ventilated.

  • Protect: Wear your full PPE, including safety goggles, gloves, and a lab coat. If the spill is large or dust is significant, a respirator may be needed.[10][11]

  • Contain: Do not use water to clean up the dry powder, as this can spread the material.

  • Clean-up: Carefully sweep up the solid material, avoiding the creation of dust.[10][12][13] Use a dustpan and brush or absorbent pads designed for chemical spills.

  • Collect: Place the spilled material and all cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

Disposal Plan
  • Waste Segregation: All unused or surplus 4-Methylbenzo[b]thiophene-2-carboxylic acid and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[3][10][12] Contaminated packaging should be disposed of as the unused product.[10]

By integrating these expert-validated protocols and understanding the causal links between the chemical's hazards and the required protective measures, you can ensure a safer research environment for yourself and your team.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methylbenzo[b]thiophene-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.